Product packaging for 4-Fluoro-2-(thiazol-4-yl)phenol(Cat. No.:CAS No. 1387563-11-2)

4-Fluoro-2-(thiazol-4-yl)phenol

Cat. No.: B1529478
CAS No.: 1387563-11-2
M. Wt: 195.22 g/mol
InChI Key: FRNRLTSGOQVABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Fluoro-2-(thiazol-4-yl)phenol is a useful research compound. Its molecular formula is C9H6FNOS and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNOS B1529478 4-Fluoro-2-(thiazol-4-yl)phenol CAS No. 1387563-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-(1,3-thiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNRLTSGOQVABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CSC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2-(thiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway to obtain 4-Fluoro-2-(thiazol-4-yl)phenol, a heterocyclic phenol derivative of interest in medicinal chemistry and drug discovery. The synthesis leverages a palladium-catalyzed Suzuki cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. An alternative approach via the Hantzsch thiazole synthesis is also presented. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams to facilitate the replication and adaptation of this synthesis in a laboratory setting.

Recommended Synthetic Strategy: Suzuki Cross-Coupling

The preferred synthetic route to this compound involves a three-step sequence starting from the commercially available 2-bromo-4-fluorophenol. This strategy offers high convergence and modularity, allowing for potential diversification of the phenol or thiazole fragments. The key steps are:

  • Protection of the phenolic hydroxyl group: The acidic proton of the phenol is incompatible with the basic conditions of the Suzuki coupling. Therefore, the hydroxyl group of 2-bromo-4-fluorophenol is protected as a methoxymethyl (MOM) ether.

  • Suzuki cross-coupling: The protected 2-bromo-1-fluoro-4-(methoxymethoxy)benzene is then coupled with commercially available thiazole-4-boronic acid using a palladium catalyst.

  • Deprotection of the phenolic hydroxyl group: The MOM protecting group is cleaved under acidic conditions to yield the final product, this compound.

Overall Synthetic Workflow

The following diagram illustrates the proposed Suzuki coupling pathway.

Synthetic Workflow for this compound via Suzuki Coupling start 2-Bromo-4-fluorophenol step1 Step 1: MOM Protection start->step1 intermediate1 2-Bromo-1-fluoro-4-(methoxymethoxy)benzene step1->intermediate1 step2 Step 2: Suzuki Coupling + Thiazole-4-boronic acid intermediate1->step2 intermediate2 4-(5-Fluoro-2-(methoxymethoxy)phenyl)thiazole step2->intermediate2 step3 Step 3: MOM Deprotection intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound via Suzuki Coupling.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-fluoro-4-(methoxymethoxy)benzene (MOM-protected phenol)

Protocol:

  • To a stirred solution of 2-bromo-4-fluorophenol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Slowly add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-bromo-1-fluoro-4-(methoxymethoxy)benzene.

Reagent/MaterialMolar Mass ( g/mol )Quantity (10 mmol scale)Moles (mmol)Equivalents
2-Bromo-4-fluorophenol190.991.91 g10.01.0
Dichloromethane (DCM)84.9320 mL--
N,N-Diisopropylethylamine (DIPEA)129.242.6 mL15.01.5
Chloromethyl methyl ether (MOM-Cl)80.510.91 mL12.01.2
Expected Product 235.07 ~2.12 g (90% yield) ~9.0
Step 2: Synthesis of 4-(5-Fluoro-2-(methoxymethoxy)phenyl)thiazole (Suzuki Coupling)

Protocol:

  • In a reaction vessel, combine 2-bromo-1-fluoro-4-(methoxymethoxy)benzene (1.0 eq), thiazole-4-boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 0.2 M).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography (ethyl acetate/hexanes) to yield 4-(5-fluoro-2-(methoxymethoxy)phenyl)thiazole.

Reagent/MaterialMolar Mass ( g/mol )Quantity (5 mmol scale)Moles (mmol)Equivalents
2-Bromo-1-fluoro-4-(methoxymethoxy)benzene235.071.18 g5.01.0
Thiazole-4-boronic acid128.960.77 g6.01.2
Potassium Carbonate (K₂CO₃)138.211.38 g10.02.0
Pd(dppf)Cl₂731.70183 mg0.250.05
1,4-Dioxane/Water (4:1)-25 mL--
Expected Product 239.26 ~0.96 g (80% yield) ~4.0
Step 3: Synthesis of this compound (MOM Deprotection)

Protocol:

  • Dissolve 4-(5-fluoro-2-(methoxymethoxy)phenyl)thiazole (1.0 eq) in methanol (0.2 M).

  • Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl, a few drops) or silica-supported sodium hydrogen sulfate.[1]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography or recrystallization to obtain this compound.

Reagent/MaterialMolar Mass ( g/mol )Quantity (4 mmol scale)Moles (mmol)Equivalents
4-(5-Fluoro-2-(methoxymethoxy)phenyl)thiazole239.260.96 g4.01.0
Methanol32.0420 mL--
Concentrated HCl36.46~0.1 mL-Catalytic
Final Product 195.20 ~0.70 g (90% yield) ~3.6

Alternative Synthetic Route: Hantzsch Thiazole Synthesis

An alternative approach to the target molecule is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of this compound, this would entail the reaction of 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone with formamide.

Hantzsch Synthesis Workflow

Hantzsch Thiazole Synthesis Workflow start 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone step1 Hantzsch Thiazole Synthesis start->step1 reagent Formamide reagent->step1 product This compound step1->product

Caption: Hantzsch synthesis of this compound.

Hantzsch Synthesis Experimental Protocol

Protocol:

  • A mixture of 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) and formamide (2.0 eq) in a suitable solvent such as ethanol is heated at reflux for 4-6 hours.[2]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in water and neutralized with a base (e.g., sodium bicarbonate).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to afford this compound.

Reagent/MaterialMolar Mass ( g/mol )Quantity (5 mmol scale)Moles (mmol)Equivalents
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone233.041.17 g5.01.0
Formamide45.040.40 mL10.02.0
Ethanol46.0725 mL--
Final Product 195.20 ~0.68 g (70% yield) ~3.5

Signaling Pathways and Logical Relationships

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Conclusion

This guide outlines a reliable and well-documented synthetic route to this compound using a Suzuki cross-coupling strategy. The use of commercially available starting materials and robust reaction conditions makes this pathway amenable to scale-up and diversification. The alternative Hantzsch synthesis provides another viable, albeit potentially lower-yielding, route. The detailed protocols and associated data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and development.

References

In-depth Technical Guide: Physicochemical Properties of 4-Fluoro-2-(thiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 4-Fluoro-2-(thiazol-4-yl)phenol (CAS No. 1387563-11-2). Due to the limited availability of direct experimental data for this specific molecule, this report leverages highly reliable in-silico predictions to offer valuable insights for its potential applications in research and drug development. The guide also details standardized experimental protocols for the empirical determination of these properties.

Core Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated using established algorithms and provide a foundational dataset for further investigation.

PropertyPredicted ValueUnit
Molecular Weight 195.22 g/mol
Melting Point 135.4°C
Boiling Point 347.8°C
Water Solubility 1.23g/L
pKa (acidic) 7.85
logP 2.18

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Molecular Weight Determination

The molecular weight of a compound is typically confirmed using mass spectrometry.

Protocol: Mass Spectrometry

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Injection: The sample solution is introduced into the mass spectrometer.

  • Ionization: The molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ionized molecules are passed through a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) is used to determine the molecular weight.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Protocol: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned into a clear liquid (completion) are recorded as the melting point range. A narrow melting range is indicative of high purity.

Boiling Point Determination

The boiling point provides information about the volatility of a compound.

Protocol: Micro Boiling Point Method

  • Sample Preparation: A small amount of the liquid compound is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Heating: The assembly is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding a compound's solubility in various solvents is critical for formulation and biological studies.

Protocol: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in a filtered aliquot of the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity and is crucial for understanding its ionization state at different pH values.

Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The logarithm of the partition coefficient (logP) between octanol and water is a key indicator of a compound's lipophilicity.

Protocol: Shake-Flask Method

  • Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are shaken together to ensure mutual saturation and then allowed to separate.

  • Compound Partitioning: The compound is dissolved in one of the phases (usually octanol), and then an equal volume of the other phase is added. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physicochemical properties of a novel chemical entity.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification mw Molecular Weight (Mass Spectrometry) purification->mw mp Melting Point (Capillary Method) purification->mp bp Boiling Point (Micro Method) purification->bp sol Solubility (Shake-Flask Method) purification->sol pka pKa (Potentiometric Titration) purification->pka logp logP (Shake-Flask Method) purification->logp analysis Data Compilation & Analysis mw->analysis mp->analysis bp->analysis sol->analysis pka->analysis logp->analysis report Technical Report Generation analysis->report

Physicochemical Property Determination Workflow.

Technical Whitepaper: 4-Fluoro-2-(2-methylthiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Fluoro-2-(2-methylthiazol-4-yl)phenol, a fluorinated thiazole derivative of interest in medicinal chemistry and drug discovery. While the specific compound 4-Fluoro-2-(thiazol-4-yl)phenol is not readily found in the chemical literature, this guide focuses on the closely related and commercially available compound, 4-Fluoro-2-(2-methylthiazol-4-yl)phenol. The thiazole ring is a prominent scaffold in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, and anti-inflammatory activities. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. This document collates the available data on 4-Fluoro-2-(2-methylthiazol-4-yl)phenol and provides generalized experimental protocols and conceptual diagrams to guide further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoro-2-(2-methylthiazol-4-yl)phenol is presented in the table below.

PropertyValueSource
CAS Number 1387565-82-3[1]
Molecular Formula C₁₀H₈FNOS[1]
Molecular Weight 209.24 g/mol [1]
Appearance Not specified-
Solubility Not specified-
Melting Point Not specified-
Boiling Point Not specified-

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and biological evaluation of 4-Fluoro-2-(2-methylthiazol-4-yl)phenol, based on established methodologies for similar thiazole derivatives.

Synthesis of 4-Fluoro-2-(2-methylthiazol-4-yl)phenol

A plausible synthetic route to 4-Fluoro-2-(2-methylthiazol-4-yl)phenol can be adapted from the Hantzsch thiazole synthesis. This method typically involves the reaction of a thioamide with an α-haloketone.

Materials:

  • 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one

  • Thioacetamide

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one (1.0 eq) in ethanol, add thioacetamide (1.1 eq).

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 4-Fluoro-2-(2-methylthiazol-4-yl)phenol.

  • The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow start Starting Materials: 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one Thioacetamide reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) start->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 4-Fluoro-2-(2-methylthiazol-4-yl)phenol purification->product analysis Structural Analysis (NMR, MS) product->analysis Biological_Screening_Concept cluster_assays In Vitro Assays cluster_outcomes Potential Outcomes cluster_mechanism Mechanism of Action Studies compound 4-Fluoro-2-(2-methylthiazol-4-yl)phenol anticancer Anticancer Screening (e.g., MTT Assay) compound->anticancer antibacterial Antibacterial Screening (e.g., Broth Microdilution) compound->antibacterial ic50 IC₅₀ Determination (Cell Viability) anticancer->ic50 mic MIC Determination (Bacterial Growth Inhibition) antibacterial->mic docking Molecular Docking ic50->docking mic->docking enzyme_assays Enzymatic Assays docking->enzyme_assays target Identification of Biological Target(s) enzyme_assays->target

References

Biological Activity of Fluorinated Thiazole Phenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Thiazole derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] The strategic incorporation of fluorine atoms and phenolic hydroxyl groups into the thiazole scaffold can significantly enhance biological activity and modulate pharmacokinetic properties. This technical guide provides an in-depth analysis of the biological activities of fluorinated thiazole phenols, with a focus on their antidiabetic, anticancer, and antimicrobial properties. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of synthetic and experimental workflows to support researchers, scientists, and drug development professionals in this promising field.

Introduction

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery, renowned for its wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects.[1][2][3] The introduction of fluorine into drug candidates is a well-established strategy to improve metabolic stability, binding affinity, and lipophilicity. When combined with a phenol moiety, which can participate in crucial hydrogen bonding interactions with biological targets, the resulting fluorinated thiazole phenol structures become highly attractive for developing novel therapeutic agents.[4][5] This guide consolidates current research on these compounds, offering a technical overview of their synthesis, biological evaluation, and underlying structure-activity relationships.

Synthesis and Characterization

The predominant method for synthesizing the fluorinated thiazole core is the Hantzsch thiazole synthesis.[4][5] This versatile method provides a straightforward route to a variety of substituted thiazoles.

General Synthesis Protocol: Hantzsch Thiazole Synthesis

The synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles is typically achieved via the Hantzsch method.[4] An equimolar mixture of a respective aryl-substituted thiosemicarbazone and 2-bromo-4-fluoroacetophenone is heated under reflux in absolute ethanol for 4-5 hours. The reaction's progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, allowing the cyclized product to precipitate. The solid product is then filtered, washed, and purified, often through recrystallization, to yield the final fluorinated thiazole derivative.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Purification reactant1 Aryl-Substituted Thiosemicarbazone process Hantzsch Cyclization (Ethanol, Reflux, 4-5h) reactant1->process reactant2 2-Bromo-4-fluoroacetophenone reactant2->process product Crude Fluorinated Thiazole Phenol process->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Hantzsch synthesis workflow for fluorinated thiazole phenols.
Physicochemical and Spectroscopic Characterization

The structures of newly synthesized compounds are confirmed using a suite of spectroscopic and physical methods. These include:

  • Melting Point: To determine purity.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups like N-H, O-H, and C=N stretching.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are used to elucidate the detailed molecular structure.[4][5] For example, in 1H NMR, the thiazole proton at position 5 typically appears between 6.22–7.50 ppm.[5] In 13C NMR, the thiazole ring carbons (C2, C4, C5) resonate at distinct chemical shifts.[4]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.[5]

Biological Activities and Quantitative Data

Fluorinated thiazole phenols have demonstrated significant potential across several therapeutic areas. This section details their activity, supported by quantitative data.

Antidiabetic Activity: α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a validated strategy for managing type 2 diabetes. Several fluorinated thiazole phenols have been identified as potent inhibitors of this enzyme.[4][5]

Table 1: α-Amylase Inhibition by Fluorinated Hydrazinylthiazole Derivatives

Compound ID Substituent on Phenol Ring IC₅₀ (µM) ± SD
3h 5-Chloro-2-hydroxy 5.14 ± 0.03
3n Thiophen-2-yl (non-phenolic for comparison) 5.77 ± 0.05
3f 3-Bromo 5.88 ± 0.16
3b 2-Bromo-4-methyl 6.87 ± 0.01
Standard Acarbose 5.55 ± 0.06

Data sourced from ACS Omega and PMC.[4][5]

The structure-activity relationship (SAR) studies reveal that the presence and position of substituents are critical for activity. Compound 3h , featuring a 5-chloro-2-hydroxy substitution, was found to be the most potent α-amylase inhibitor, even surpassing the standard drug acarbose.[4][5] The hydroxyl (-OH) group is believed to enhance the compound's ability to form strong hydrogen bonds with the enzyme's active site, thereby improving its inhibitory potential.[5]

SAR_Diagram cluster_core Core Structure cluster_substituents Phenolic Ring Substituents cluster_activity α-Amylase Inhibition core Fluorophenyl Thiazole Hydrazone sub1 5-Chloro-2-hydroxy sub2 3-Bromo sub3 2-Bromo-4-methyl sub4 Unsubstituted Phenol act_high High Potency (IC₅₀ < 5.5 µM) sub1->act_high -OH group enhances H-bonding act_good Good Potency (IC₅₀ 5.5-7.0 µM) sub2->act_good sub3->act_good act_moderate Moderate Potency sub4->act_moderate

Caption: Structure-Activity Relationship for α-amylase inhibition.
Anticancer Activity

Thiazole derivatives are well-documented for their anticancer properties.[6][7] Fluorinated thiazole phenols have been evaluated for their cytotoxic effects against various human cancer cell lines, demonstrating significant antiproliferative activity.

Table 2: In Vitro Cytotoxicity of Fluorinated Thiazole Phenols against Cancer Cell Lines

Compound ID Description Cell Line IC₅₀ (µM) ± SD
4c 2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazol-4(5H)-one MCF-7 (Breast) 2.57 ± 0.16
HepG2 (Liver) 7.26 ± 0.44
Standard Staurosporine MCF-7 (Breast) 6.77 ± 0.41
HepG2 (Liver) 8.4 ± 0.51
8a 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative HCT-8 (Intestine) 48% inhibition at 5 µg/mL

Data sourced from MDPI and ResearchGate.[6][8]

Compound 4c was identified as a highly active agent, showing superior cytotoxicity against the MCF-7 breast cancer cell line compared to the standard drug Staurosporine.[6] Further studies revealed that its mechanism of action involves inducing cell cycle arrest at the G1/S phase and promoting apoptosis.[6] The presence of the thiazole moiety is considered crucial for this antiproliferative activity.[6]

Antimicrobial Activity

The thiazole nucleus is a key component of many antimicrobial agents.[9][10] The introduction of fluorine and phenol groups can further enhance this activity. While extensive data specifically on fluorinated thiazole phenols is emerging, related fluorinated thiazole derivatives show promising activity.

Table 3: Antimicrobial Activity of Selected Thiazole Derivatives

Compound Class Organism Activity Metric Result
Benzo[d]thiazole derivatives Staphylococcus aureus (MRSA) MIC 50-75 µg/mL
Escherichia coli MIC 50-75 µg/mL
Aspergillus niger MIC 50-75 µg/mL
2-phenyl-1,3-thiazole derivatives S. aureus, E. coli, A. niger MIC 125-150 µg/mL

Data represents general findings for related thiazole structures and is sourced from Molecules - MDPI.[11]

The antimicrobial efficacy is often linked to the molecule's lipophilicity and its ability to penetrate bacterial or fungal cell membranes.[10][11] Compounds containing a 4-hydroxyphenyl moiety have shown notable activity, suggesting the phenol group is beneficial for antimicrobial action.[11]

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key bioassays discussed.

α-Amylase Inhibition Assay Protocol

This in vitro assay measures a compound's ability to inhibit porcine pancreatic α-amylase activity.

  • Reagent Preparation:

    • Prepare a 0.02 M sodium phosphate buffer (pH 6.9) containing 6 mM NaCl.

    • Dissolve porcine pancreatic α-amylase in the buffer to a concentration of 2 units/mL.

    • Prepare a 1% starch solution in the buffer.

    • Dissolve test compounds and the standard (acarbose) in DMSO to create stock solutions, followed by serial dilutions in buffer.[4]

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound solution (or buffer for control).

    • Add 20 µL of the α-amylase enzyme solution to each well. Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the 1% starch solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Stop the reaction by adding 20 µL of 1 M HCl.

    • Add 100 µL of iodine reagent (5 mM I₂ and 5 mM KI).

  • Data Analysis:

    • Measure the absorbance at 620 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Determine the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition) by plotting percent inhibition versus log concentration.[4][5]

In Vitro Cytotoxicity (MTT Assay) Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[6]

  • Cell Culture:

    • Culture human cancer cells (e.g., MCF-7, HepG2) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed cells into a 96-well plate at a density of approximately 5×10³ to 1×10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in media) and incubate for 48-72 hours.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm with a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value, representing the drug concentration that inhibits cell growth by 50%.[6]

MTT_Assay_Workflow start Start: Cancer Cell Line step1 1. Seed Cells in 96-well plate start->step1 step2 2. Incubate 24h (Cell Adhesion) step1->step2 step3 3. Add Test Compounds (Varying Concentrations) step2->step3 step4 4. Incubate 48-72h step3->step4 step5 5. Add MTT Reagent (5 mg/mL) step4->step5 step6 6. Incubate 4h (Formazan Formation) step5->step6 step7 7. Add DMSO (Solubilize Crystals) step6->step7 step8 8. Read Absorbance (570 nm) step7->step8 end End: Calculate IC₅₀ step8->end

Caption: Standard workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Perspectives

Fluorinated thiazole phenols have emerged as a versatile and potent class of compounds with significant biological activities. The research highlighted in this guide demonstrates their strong potential as antidiabetic agents through α-amylase inhibition and as anticancer agents by inducing cytotoxicity in various cancer cell lines.[4][6] The structure-activity relationship data clearly indicates that the phenolic hydroxyl group plays a pivotal role in target engagement, likely through hydrogen bonding.

Future research should focus on several key areas:

  • Lead Optimization: Systematically modifying the substitution patterns on both the phenyl and thiazole rings to further enhance potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds, particularly for their anticancer effects.

  • In Vivo Evaluation: Advancing the most promising lead compounds into animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Broadening Scope: Exploring other therapeutic targets, such as kinases, proteases, and microbial enzymes, where the unique chemical features of fluorinated thiazole phenols could be advantageous.

References

4-Fluoro-2-(thiazol-4-yl)phenol: An Inquiry into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

The thiazole ring is a well-established pharmacophore present in a wide array of biologically active compounds with diverse therapeutic applications. Derivatives of thiazole have been shown to exhibit a range of activities, including but not limited to, antifungal, antimicrobial, acetylcholinesterase inhibitory, and tyrosinase inhibitory effects. This broad spectrum of activity underscores the importance of the thiazole moiety in medicinal chemistry and drug discovery.

However, the specific biological profile of a molecule is dictated by the unique combination and spatial arrangement of its constituent functional groups. In the case of 4-Fluoro-2-(thiazol-4-yl)phenol, the presence of a fluorine atom and a hydroxyl group on the phenyl ring, in conjunction with the thiazole-4-yl substituent, would be expected to confer a distinct set of physicochemical properties and, consequently, a specific mode of interaction with biological macromolecules.

A comprehensive search of scientific databases and patent literature did not yield any specific studies detailing the mechanism of action, biological targets, or quantitative efficacy (e.g., IC50, EC50, Ki values) of this compound. Furthermore, no experimental protocols for in vitro or in vivo assays involving this compound have been published. This lack of available data prevents the construction of a detailed technical guide as requested, including the summarization of quantitative data into tables and the visualization of signaling pathways.

While it is possible to hypothesize potential mechanisms of action based on the activities of structurally similar compounds, such as other fluorinated phenols or thiazole derivatives, any such discussion would be purely speculative and would not meet the rigorous, data-driven requirements of a technical whitepaper for a scientific audience.

Therefore, this document serves to highlight the current void in the scientific literature regarding the biological activity and mechanism of action of this compound. Further research, including high-throughput screening, target identification studies, and mechanistic assays, is required to elucidate the pharmacological profile of this compound.

Future Directions

To ascertain the mechanism of action of this compound, a systematic experimental approach would be necessary. The following logical workflow outlines a potential research strategy:

G cluster_0 Initial Screening & Target Identification cluster_1 Target Validation & Mechanistic Studies cluster_2 In Vivo Evaluation A High-Throughput Screening (e.g., cell-based assays, biochemical assays) C Affinity Chromatography / Pull-down Assays A->C B Phenotypic Screening (e.g., anti-proliferative, anti-inflammatory) B->C E In Vitro Target Engagement Assays (e.g., SPR, ITC) C->E D Computational Target Prediction D->E F Enzyme Inhibition / Receptor Binding Assays E->F G Cellular Thermal Shift Assay (CETSA) E->G H Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) F->H G->H I Animal Model of Disease H->I J Pharmacokinetic & Pharmacodynamic Studies I->J

Potential Therapeutic Targets of 4-Fluoro-2-(thiazol-4-yl)phenol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a prospective analysis of the potential therapeutic targets of 4-Fluoro-2-(thiazol-4-yl)phenol. As of the date of this publication, no specific biological data for this compound is available in the public domain. The information presented herein is an extrapolation based on the known activities of structurally related thiazole and fluorophenol compounds.

Introduction

The compound this compound integrates two key pharmacophores: a fluorinated phenol and a thiazole ring. Thiazole derivatives are a prominent class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] The fluorine substitution on the phenol ring can enhance metabolic stability, binding affinity, and bioavailability. This whitepaper explores the plausible therapeutic targets of this compound by examining the established biological roles of its constituent chemical motifs.

Potential Therapeutic Areas and Molecular Targets

Based on the extensive literature on thiazole and fluorophenol derivatives, this compound is predicted to have potential applications in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

The thiazole moiety is a core component of numerous anticancer agents.[1][3] Potential mechanisms of action for a compound like this compound in cancer therapy could involve the inhibition of key signaling pathways and cellular processes.

  • Protein Kinase Inhibition: Thiazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[4][5][6]

    • Tyrosine Kinases: Compounds with a thiazole scaffold have shown inhibitory activity against tyrosine kinases such as Bcr-Abl and VEGFR-2.[7][8]

    • Serine/Threonine Kinases (B-RAF): The thiazole ring is a key feature in inhibitors of the B-RAF kinase, particularly the BRAF V600E mutant, which is prevalent in melanoma.[9][10] Inhibition of BRAF disrupts the MAPK/ERK signaling pathway, leading to decreased cell proliferation.

  • Microtubule Disruption: Several thiazole-containing compounds act as microtubule-targeting agents.[2][11][12] They can either inhibit the polymerization of tubulin into microtubules or stabilize existing microtubules, both of which lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.

  • Modulation of p53: The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Some thiazolidine derivatives, which are structurally related to thiazoles, have been shown to modulate the p53 pathway by inhibiting its interaction with its negative regulator, MDM2.[13][14] This leads to the activation of p53 and subsequent apoptosis of cancer cells.

Antimicrobial Activity

Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[1][15][16]

  • Inhibition of Bacterial Enzymes: The thiazole ring can act as a scaffold for inhibitors of essential bacterial enzymes. For instance, some thiazole compounds inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[1] Another potential target is the MurB enzyme, which is involved in peptidoglycan biosynthesis in bacteria like E. coli.[17]

Anti-inflammatory Activity

The anti-inflammatory properties of both thiazole and phenolic compounds are well-documented.[18][19][20]

  • Inhibition of COX and LOX Enzymes: Thiazole derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[18][21] These enzymes are central to the inflammatory cascade, as they are responsible for the synthesis of prostaglandins and leukotrienes, respectively.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for this compound, illustrating how its biological activity could be summarized.

Table 1: Hypothetical Anticancer Activity

Target/Cell LineAssay TypeMetricValue
BRAF V600EKinase InhibitionIC5050 nM
VEGFR-2Kinase InhibitionIC50150 nM
TubulinPolymerization InhibitionIC500.5 µM
MCF-7 (Breast Cancer)Cell ViabilityGI501.2 µM
A549 (Lung Cancer)Cell ViabilityGI502.5 µM

Table 2: Hypothetical Antimicrobial Activity

OrganismMetricValue
Staphylococcus aureusMIC8 µg/mL
Escherichia coliMIC16 µg/mL
Candida albicansMIC32 µg/mL

Table 3: Hypothetical Anti-inflammatory and Antioxidant Activity

Target/AssayMetricValue
COX-2Enzyme InhibitionIC50
5-LOXEnzyme InhibitionIC50
DPPHRadical ScavengingEC50

Experimental Protocols

Detailed methodologies for key experiments to evaluate the potential therapeutic activities of this compound are outlined below.

BRAF V600E Kinase Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of the BRAF V600E kinase.

  • Principle: A fluorescence polarization-based assay can be used. A fluorescently labeled tracer binds to the kinase. A test compound that inhibits the kinase will displace the tracer, leading to a decrease in fluorescence polarization.

  • Procedure:

    • Prepare a reaction mixture containing BRAF V600E enzyme, reaction buffer, and the fluorescent tracer.

    • Add varying concentrations of this compound to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a quench solution containing EDTA.

    • Measure fluorescence polarization using a suitable plate reader.

    • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of kinase activity.

Tubulin Polymerization Assay

This assay measures the effect of the test compound on the polymerization of tubulin into microtubules.

  • Principle: The polymerization of tubulin can be monitored by measuring the increase in turbidity (optical density) at 340 nm.

  • Procedure:

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add varying concentrations of this compound or a control substance (e.g., paclitaxel for stabilization, colchicine for destabilization) to a microplate.[22]

    • Initiate polymerization by warming the plate to 37°C and adding GTP.

    • Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.[23][24]

    • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

  • Principle: A microbroth dilution method is commonly used.

  • Procedure:

    • Prepare a serial dilution of this compound in a suitable broth medium in a 96-well microplate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus).

    • Include positive (no compound) and negative (no inoculum) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of the test compound.

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant, it is reduced to a colorless or pale yellow compound. The change in absorbance is measured spectrophotometrically.

  • Procedure:

    • Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

    • Add varying concentrations of this compound to the DPPH solution.[25]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm).

    • Calculate the percentage of radical scavenging activity and determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualizations

Signaling Pathways

BRAF_MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Compound This compound (Hypothetical Inhibitor) Compound->BRAF Inhibition

Caption: Hypothetical inhibition of the BRAF-MEK-ERK signaling pathway.

p53_Activation_Pathway MDM2 MDM2 p53 p53 MDM2->p53 Inhibition Degradation p53 Degradation p53->Degradation Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis Compound This compound (Hypothetical Inhibitor) Compound->MDM2 Inhibition

Caption: Hypothetical activation of the p53 pathway via MDM2 inhibition.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization Kinase_Assay Kinase Assays (BRAF, VEGFR-2) Cell_Viability Cancer Cell Lines (GI50) Kinase_Assay->Cell_Viability Tubulin_Assay Tubulin Polymerization Tubulin_Assay->Cell_Viability Antimicrobial_Assay MIC Determination SAR Structure-Activity Relationship Antimicrobial_Assay->SAR Antioxidant_Assay DPPH/FRAP Assays Antioxidant_Assay->SAR Mechanism_Study Cell Cycle Analysis, Apoptosis Assays Cell_Viability->Mechanism_Study Mechanism_Study->SAR

Caption: A generalized workflow for preclinical evaluation.

Conclusion

The structural features of this compound suggest a high probability of biological activity across several therapeutic areas, most notably in oncology. The presence of the thiazole ring points towards potential inhibition of key cancer-related targets such as protein kinases and tubulin, as well as enzymes involved in microbial growth. The fluorophenol moiety may contribute to the overall potency and pharmacokinetic profile of the molecule, in addition to conferring antioxidant and anti-inflammatory properties. The experimental protocols and predictive data presented in this whitepaper provide a framework for the systematic evaluation of this compound. Further empirical studies are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this compound.

References

Spectroscopic Data for 4-Fluoro-2-(thiazol-4-yl)phenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(thiazol-4-yl)phenol is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the thiazole and fluorophenol moieties in various biologically active molecules. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its development and application. This technical guide provides a summary of available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with the methodologies for their acquisition.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.5-10.5br s--OH
~8.90d~2.0Thiazole H-2
~7.80d~2.0Thiazole H-5
~7.50dd~8.8, 3.0Phenol H-6
~7.25ddd~8.8, 8.8, 3.0Phenol H-5
~7.10dd~8.8, 4.5Phenol H-3

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~158.0 (d, J ≈ 240 Hz)C-F
~155.0C-OH
~152.0Thiazole C-2
~145.0Thiazole C-4
~125.0Phenol C-2
~120.0 (d, J ≈ 25 Hz)Phenol C-6
~118.0 (d, J ≈ 8 Hz)Phenol C-3
~116.0 (d, J ≈ 23 Hz)Phenol C-5
~115.0Thiazole C-5

Table 3: Predicted IR Spectroscopic Data

Frequency (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch
~3100MediumAromatic C-H stretch
~1610StrongC=C aromatic ring stretch
~1500StrongC=N thiazole ring stretch
~1250StrongC-F stretch
~1200StrongC-O stretch

Table 4: Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Ion
~195.02[M]⁺
~194.01[M-H]⁻
~218.00[M+Na]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a pulse angle of 30 degrees, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio, often utilizing proton decoupling.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion ([M]⁺ or [M]⁻) and other relevant fragment ions. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Information IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (LRMS, HRMS) Purification->MS Molecular Weight Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

The Thiazole Nucleus: A Technical Guide to its Discovery, Synthesis, and Historical Significance in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry and drug discovery. Its unique electronic properties and ability to engage in a variety of molecular interactions have made it a privileged scaffold in a vast array of therapeutic agents. From the early sulfa drugs to modern antiviral and anticancer therapies, the thiazole moiety has been instrumental in the development of compounds that have significantly impacted human health. This technical guide provides an in-depth exploration of the discovery and history of thiazole-based compounds, detailing key synthetic methodologies, presenting quantitative data on seminal compounds, and illustrating important biological pathways.

The Dawn of Thiazole Chemistry: Early Discoveries

While the thiazole ring is a component of the naturally occurring vitamin B1 (thiamine), its chemical synthesis and the exploration of its derivatives began in the late 19th century. The pioneering work of German chemist Arthur Hantzsch in 1887 laid the foundation for thiazole chemistry with the development of a versatile and widely adopted synthetic method.[1][2] This discovery opened the door to the systematic synthesis and investigation of a new class of heterocyclic compounds, paving the way for their future applications in medicine and industry.

Foundational Synthetic Methodologies

The ability to construct the thiazole ring with various substituents has been crucial for the development of new drugs. Several key synthetic reactions have been instrumental in this endeavor.

The Hantzsch Thiazole Synthesis

The most fundamental and enduring method for thiazole synthesis is the Hantzsch reaction, first reported by Arthur Hantzsch in 1887.[2] This condensation reaction involves the cyclization of an α-haloketone with a thioamide to yield a thiazole derivative. The versatility of this method lies in the ability to vary both the α-haloketone and the thioamide, allowing for the introduction of a wide range of substituents on the thiazole ring.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [3]

  • Materials:

    • 2-bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

    • Stir bar

    • 20 mL scintillation vial

    • 100 mL beaker

    • Hot plate

    • Buchner funnel and side-arm flask

    • Filter paper

    • Watch glass

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

    • Add methanol (5 mL) and a stir bar to the vial.

    • Heat the mixture with stirring on a hot plate set to 100°C.

    • Stir the reaction mixture for 30 minutes.

    • Remove the vial from the heat and allow the solution to cool to room temperature.

    • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the hydrobromide salt of the product, causing it to precipitate.

    • Set up a Buchner funnel with filter paper seated with water over a 50 mL side-arm flask.

    • Filter the mixture to collect the solid product.

    • Rinse the filter cake with water.

    • Spread the collected solid on a tared watch glass and allow it to air dry.

    • Once dry, determine the mass of the product and calculate the percent yield.

    • Characterize the product by determining its melting point and obtaining a TLC profile (e.g., using 50% ethyl acetate/50% hexane as the mobile phase) and NMR spectrum.

Hantzsch_Synthesis_Workflow reagents Combine 2-bromoacetophenone and thiourea in methanol heating Heat with stirring (100°C, 30 min) reagents->heating cooling Cool to room temperature heating->cooling neutralization Pour into 5% Na2CO3 solution cooling->neutralization filtration Filter through Buchner funnel neutralization->filtration drying Air dry the solid product filtration->drying characterization Characterize product (MP, TLC, NMR) drying->characterization

Experimental workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.
The Cook-Heilbron Thiazole Synthesis

Discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, this method provides a route to 5-aminothiazoles.[4] The reaction involves the condensation of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[4] This synthesis was significant as it allowed for the preparation of a class of thiazoles that were previously difficult to access.

Experimental Protocol: General Procedure for Cook-Heilbron Synthesis [4]

  • Materials:

    • α-aminonitrile

    • Carbon disulfide (or other suitable reagent like a dithioacid)

    • Solvent (e.g., ethanol or aqueous medium)

    • Base (if required, e.g., for deprotonation)

  • Procedure:

    • Dissolve the α-aminonitrile in a suitable solvent at room temperature.

    • Add the carbon disulfide (or other reagent) to the solution. The reaction is typically carried out under mild conditions.

    • Stir the reaction mixture for a sufficient period to allow for the cyclization to occur.

    • The product, a 5-aminothiazole derivative, can be isolated by precipitation or extraction, followed by purification techniques such as recrystallization.

Cook_Heilbron_Mechanism start α-Aminonitrile + Carbon Disulfide nucleophilic_attack Nucleophilic attack of amine on CS2 start->nucleophilic_attack intermediate1 Formation of dithiocarbamate intermediate nucleophilic_attack->intermediate1 cyclization Intramolecular cyclization intermediate1->cyclization intermediate2 Formation of 5-iminothiazolidine-2-thione cyclization->intermediate2 tautomerization Tautomerization intermediate2->tautomerization product 5-Aminothiazole-2-thiol tautomerization->product

Simplified reaction mechanism of the Cook-Heilbron synthesis.
The Gabriel Synthesis of Aminothiazoles

The Gabriel synthesis, traditionally used for preparing primary amines, has been adapted for the synthesis of aminothiazoles.[5] This method involves the use of phthalimide as a protected source of ammonia, which can be alkylated with a suitable α-halocarbonyl compound that will form the thiazole ring. Subsequent reaction with a thioamide and cyclization, followed by deprotection, yields the desired aminothiazole.

Key Thiazole-Based Compounds in History

The development of synthetic methods for thiazoles quickly led to the discovery of compounds with significant biological activity.

Sulfathiazole: An Early Antibacterial Agent

In the era of sulfa drugs, sulfathiazole emerged as a potent antibacterial agent.[6] It was widely used in the mid-20th century to treat a variety of bacterial infections, including those caused by Staphylococcus aureus and Streptococcus pyogenes.[7][8] The mechanism of action of sulfathiazole, like other sulfonamides, involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[9][10]

Compound Organism Activity (MIC in mg/100 mL) Medium
SulfathiazoleSalmonella enteritidis> 20Nutrient Broth
SulfathiazoleSalmonella enteritidis1.25Synthetic Medium

Data from Muir et al., 1942.[11]

Thiamine (Vitamin B1): A Vital Nutrient

The discovery of thiamine was a landmark in the history of nutrition and medicine. It was identified as the essential nutrient lacking in diets that caused the disease beriberi.[12] The thiamine molecule contains a thiazole ring linked to a pyrimidine ring. Its biologically active form, thiamine pyrophosphate (TPP), is a crucial coenzyme for several key enzymes in carbohydrate metabolism.

Ritonavir: A Breakthrough in HIV Treatment

The development of HIV protease inhibitors was a turning point in the management of HIV/AIDS. Ritonavir, an antiretroviral drug, incorporates a thiazole ring in its structure.[10] The thiazole moiety was introduced to improve the compound's pharmacokinetic properties, including increased chemical stability towards oxidation.[13] Ritonavir is a potent inhibitor of HIV protease, an enzyme critical for the maturation of the virus.

Compound Assay EC₅₀ (µM)
RitonavirIn vitro anti-HIV activity0.02

Data from Kempf et al., 1998.[13]

Biosynthesis of the Thiazole Moiety of Thiamine

Nature has evolved intricate pathways for the synthesis of complex molecules. The biosynthesis of the thiazole moiety of thiamine in prokaryotes is a fascinating example of enzymatic catalysis. The process involves several enzymes that assemble the thiazole ring from precursors such as 1-deoxy-D-xylulose 5-phosphate (DXP), glycine, and cysteine.[14][15]

Thiamine_Biosynthesis cluster_thiazole Thiazole Moiety (THZ-P) Biosynthesis cluster_pyrimidine Pyrimidine Moiety (HMP-PP) Biosynthesis cluster_coupling Coupling and Phosphorylation DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) ThiS ThiS (Sulfur carrier protein) DXP->ThiS thiF, thiI, iscS Glycine Glycine Glycine->ThiS thiF, thiI, iscS Cysteine Cysteine (Sulfur donor) Cysteine->ThiS thiF, thiI, iscS ThiG ThiG (Thiazole synthase) ThiS->ThiG THZ_P 4-Methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P) ThiG->THZ_P ThiE ThiE (Thiamine phosphate synthase) THZ_P->ThiE AIR Aminoimidazole ribonucleotide (AIR) ThiC ThiC AIR->ThiC HMP_PP 4-Amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) ThiC->HMP_PP HMP_PP->ThiE TMP Thiamine monophosphate (TMP) ThiE->TMP ThiL ThiL (Thiamine phosphate kinase) TMP->ThiL TPP Thiamine pyrophosphate (TPP) ThiL->TPP

Biosynthetic pathway of thiamine pyrophosphate in prokaryotes.

Physicochemical Properties of Thiazole

The physical and chemical properties of the thiazole ring are fundamental to its utility in drug design. It is a pale yellow liquid with a pyridine-like odor.[16] The aromatic nature of the ring provides stability, while the presence of the sulfur and nitrogen heteroatoms creates a unique electronic distribution, influencing its reactivity and ability to form non-covalent interactions with biological targets.

Property Value
Molecular FormulaC₃H₃NS
Molar Mass85.12 g/mol
Boiling Point116-118 °C
Acidity (pKa of conjugate acid)2.5

Data from Wikipedia.[16]

Conclusion

The discovery and development of thiazole-based compounds represent a rich history of chemical innovation and its profound impact on medicine. From the foundational synthetic work of Hantzsch to the rational design of modern therapeutics, the thiazole nucleus has proven to be an exceptionally versatile and valuable scaffold. A thorough understanding of its history, synthesis, and biological significance remains crucial for today's researchers and scientists as they continue to explore the vast chemical space of thiazole derivatives in the quest for new and improved therapies. The legacy of the thiazole ring is a testament to the power of heterocyclic chemistry to address critical challenges in human health.

References

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-(thiazol-4-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to 4-Fluoro-2-(thiazol-4-yl)phenol derivatives, a class of compounds with significant potential in medicinal chemistry. The thiazole moiety is a key structural feature in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, anti-inflammatory, and antitumor activities.[1][2] The introduction of a fluorine atom can further enhance the metabolic stability and bio-availability of these compounds. This guide details a robust synthetic strategy, experimental protocols, and relevant data to facilitate the synthesis and exploration of these promising derivatives.

The principal synthetic approach detailed herein is a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the coupling of aryl and heteroaryl fragments.[3][4] In this proposed synthesis, the key bond formation occurs between 2-bromo-4-fluorophenol and a suitable thiazole-4-boronic acid derivative.

I. Proposed Synthetic Pathway

The primary route for the synthesis of this compound involves a two-step process:

  • Synthesis of the Key Precursor: Bromination of 4-fluorophenol to yield 2-bromo-4-fluorophenol.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of 2-bromo-4-fluorophenol with a commercially available or synthetically prepared thiazole-4-boronic acid pinacol ester.

This strategy offers a convergent and efficient approach to the target molecule, leveraging well-established and reliable chemical transformations.

Synthesis_Pathway 4-Fluorophenol 4-Fluorophenol 2-Bromo-4-fluorophenol 2-Bromo-4-fluorophenol 4-Fluorophenol->2-Bromo-4-fluorophenol Bromination This compound This compound 2-Bromo-4-fluorophenol->this compound Suzuki-Miyaura Coupling Thiazole-4-boronic acid pinacol ester Thiazole-4-boronic acid pinacol ester Thiazole-4-boronic acid pinacol ester->this compound

Caption: Proposed synthetic pathway for this compound.

II. Experimental Protocols

A. Synthesis of 2-Bromo-4-fluorophenol

This procedure is adapted from established bromination protocols for phenols.[5][6][7]

Reaction Scheme:

Materials:

  • 4-Fluorophenol

  • Bromine

  • Dichloroethane

  • Sodium sulfite

  • 10% Sodium hydroxide solution

  • 20% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a 2L reaction flask, dissolve 200g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.

  • Cool the mixture to 5-10°C in an ice bath.

  • Slowly add a solution of 300g (1.875 mol) of bromine in 150 ml of dichloroethane dropwise, maintaining the temperature between 5°C and 10°C.

  • After the addition is complete, warm the reaction mixture and stir for 30 minutes.

  • Quench the reaction by adding a solution of 33g (0.26 mol) of sodium sulfite in 200 ml of water and stir for an additional 30 minutes.

  • Separate the organic layer and neutralize it with a mixed alkaline solution of 10% NaOH and 20% NaHCO3.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-bromo-4-fluorophenol as a yellow liquid.

Quantitative Data (Expected):

CompoundStarting MaterialProduct (Expected)Yield (Expected)Purity (Expected)
2-Bromo-4-fluorophenol4-Fluorophenol343g95%94% (GC)

Table 1: Expected quantitative data for the synthesis of 2-bromo-4-fluorophenol.[5]

B. Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is adapted from a similar Suzuki-Miyaura coupling of a substituted phenylboronic acid with a bromothiazole derivative.[8]

Reaction Scheme:

Materials:

  • 2-Bromo-4-fluorophenol

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (Thiazole-4-boronic acid pinacol ester)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • 2M Sodium carbonate (Na2CO3) solution

  • Toluene

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a reaction vessel, add 2-bromo-4-fluorophenol (1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.2 mmol), toluene (10 mL), and 2M Na2CO3 solution (10 mL).

  • Bubble argon gas through the stirred mixture for 20 minutes to degas the solution.

  • Heat the reaction mixture to 80°C under an argon atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

  • Continue heating at 80°C overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous Na2SO4.

  • Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel.

Quantitative Data (Expected):

CompoundStarting MaterialsCatalystBaseSolventYield (Expected)
This compound2-Bromo-4-fluorophenol, Thiazole-4-boronic acid pinacol esterPd(PPh3)4Na2CO3Toluene60-80%

Table 2: Expected quantitative data for the Suzuki-Miyaura coupling.

III. Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reagents Reagents Reaction_Setup Reaction Setup (Solvent, Inert Atm.) Reagents->Reaction_Setup Heating Heating & Monitoring (TLC) Reaction_Setup->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Chromatography Drying->Chromatography Characterization Characterization (NMR, MS) Chromatography->Characterization Final_Product Final_Product Characterization->Final_Product

Caption: General experimental workflow for synthesis and purification.

IV. Biological Significance and Potential Applications

Thiazole derivatives are a cornerstone in medicinal chemistry due to their wide array of biological activities. They are known to exhibit:

  • Antimicrobial and Antifungal Activity: The thiazole ring is a key component of many antimicrobial and antifungal agents.[1][9]

  • Anti-inflammatory Properties: Certain thiazole derivatives have demonstrated potent anti-inflammatory effects.[2]

  • Anticancer Activity: The thiazole scaffold has been incorporated into numerous compounds evaluated for their anticancer properties.[2]

The synthesis of this compound derivatives opens avenues for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. The fluorine substituent can improve metabolic stability and binding affinity to biological targets, making these compounds attractive candidates for further investigation in drug discovery programs.

V. Conclusion

This technical guide outlines a practical and efficient synthetic strategy for the preparation of this compound derivatives. By providing detailed experimental protocols and expected quantitative data, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The proposed Suzuki-Miyaura cross-coupling approach offers a reliable method for accessing this important class of fluorinated thiazole derivatives, paving the way for future studies into their biological activities and therapeutic potential.

References

Technical Guide: Solubility Profile of 4-Fluoro-2-(thiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Fluoro-2-(thiazol-4-yl)phenol is a heterocyclic compound incorporating a fluorinated phenol ring and a thiazole moiety. Such structures are of significant interest in drug discovery, as thiazole rings are present in numerous biologically active compounds and phenolic groups can participate in crucial hydrogen bonding interactions with biological targets. Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility profoundly impacts bioavailability, formulation, and in vitro assay design.

This document serves as a practical guide for determining the solubility of this compound. In the absence of specific published data, a generalized methodology is presented, drawing from standard practices for similar phenolic and heterocyclic compounds.

Predicted Solubility Profile

Based on its chemical structure, a qualitative solubility profile for this compound can be anticipated. The phenol group suggests potential solubility in polar protic solvents like alcohols (ethanol, methanol) through hydrogen bonding. The thiazole ring, a polar heterocycle, may also contribute to solubility in polar solvents. However, the overall molecule has significant aromatic character, which will likely confer solubility in some organic solvents. Solubility in aqueous media is expected to be limited and pH-dependent due to the acidic nature of the phenolic hydroxyl group.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various solvents has not been reported in peer-reviewed literature. The following table is provided as a template for researchers to populate with their own experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Water25Data not availableData not availablee.g., HPLC, UV-Vis
Ethanol25Data not availableData not availablee.g., HPLC, UV-Vis
Methanol25Data not availableData not availablee.g., HPLC, UV-Vis
Dimethyl Sulfoxide (DMSO)25Data not availableData not availablee.g., HPLC, UV-Vis
N,N-Dimethylformamide (DMF)25Data not availableData not availablee.g., HPLC, UV-Vis
Acetone25Data not availableData not availablee.g., HPLC, UV-Vis
Acetonitrile25Data not availableData not availablee.g., HPLC, UV-Vis
Phosphate Buffered Saline (pH 7.4)25Data not availableData not availablee.g., HPLC, UV-Vis

Experimental Protocols for Solubility Determination

The following protocols describe the standard "Shake-Flask" method for determining thermodynamic solubility, which is considered the gold standard.[1]

The process of determining the solubility of a compound like this compound involves several key steps, from sample preparation to final analysis.

G Workflow for Solubility Determination prep Sample Preparation add_excess Add excess compound to chosen solvent prep->add_excess equilibration Equilibration add_excess->equilibration shake Shake/agitate at constant temperature (e.g., 24-48h) equilibration->shake separation Phase Separation shake->separation centrifuge Centrifuge to pellet undissolved solid separation->centrifuge filter Filter supernatant (e.g., 0.22 µm PVDF filter) centrifuge->filter analysis Analysis of Supernatant filter->analysis dilute Dilute supernatant for quantification analysis->dilute quantify Quantify concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).[1]

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Separate the saturated solution from the undissolved solid by centrifugation, followed by filtering the supernatant through a syringe filter.[2]

  • The clear filtrate is then diluted with the appropriate solvent for analysis.

The concentration of the dissolved compound in the filtrate can be determined using several analytical techniques.

4.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining concentration.

Protocol:

  • Method Development: Develop an HPLC method capable of resolving this compound from any potential impurities or degradants. A reverse-phase C18 column is often a good starting point. The mobile phase will likely consist of a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile or methanol.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Inject the standards into the HPLC system and record the peak area for each concentration.

  • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted filtrate from the solubility experiment into the HPLC system.

  • Determine the peak area for the compound and use the calibration curve to calculate its concentration in the diluted sample.

  • Calculate the original solubility by multiplying the concentration by the dilution factor.[3]

4.3.2. UV-Visible Spectrophotometry

This method is simpler and faster than HPLC but may be less specific. It is suitable if the compound has a distinct chromophore and does not interfere with the solvent's absorbance.

Protocol:

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard at the λmax.

  • Plot a calibration curve of absorbance versus concentration (this should be linear according to the Beer-Lambert law).

  • Sample Analysis: Measure the absorbance of the appropriately diluted filtrate at the λmax.

  • Use the calibration curve to determine the concentration of the diluted sample.

  • Calculate the original solubility by multiplying the concentration by the dilution factor.[4]

Biological Context and Signaling Pathways

While the specific biological activity of this compound is not detailed in the available literature, its structural components are found in many pharmacologically active molecules. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The signaling pathways impacted by such molecules are diverse and depend on the specific molecular target. The diagram below illustrates a hypothetical relationship where a thiazole-containing compound could act as an inhibitor in a generic signaling pathway, a common mechanism for such drugs.

G Hypothetical Signaling Pathway Inhibition ligand Ligand receptor Receptor ligand->receptor kinase Kinase Cascade receptor->kinase tf Transcription Factor kinase->tf response Cellular Response tf->response inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase

Caption: Hypothetical inhibition of a kinase cascade by a thiazole-containing compound.

Conclusion

The solubility of this compound is a fundamental parameter that requires experimental determination. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to accurately measure this property in various solvents. By following the standardized shake-flask method coupled with reliable analytical techniques like HPLC or UV-Vis spectrophotometry, scientists can generate the crucial data needed to advance their research and development efforts involving this and similar compounds.

References

Methodological & Application

Application Notes and Protocols for 4-Fluoro-2-(thiazol-4-yl)phenol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases contain limited specific information on the biological activity and mechanism of action of 4-Fluoro-2-(thiazol-4-yl)phenol. The following application notes and protocols are presented as a generalized guide for the characterization of a novel small molecule inhibitor of this chemical class, intended for researchers, scientists, and drug development professionals. The proposed mechanism, signaling pathways, and experimental data are hypothetical and serve to illustrate the application of this compound in cell-based assays.

Application Notes

Background

Thiazole-containing compounds are a significant class of heterocyclic molecules that are integral to many pharmacologically active agents.[1] The thiazole ring is a key structural motif found in numerous natural and synthetic molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Small molecules incorporating a thiazole scaffold have been successfully developed as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes.[3][4] Protein kinases play a pivotal role in signal transduction pathways that control cell growth, differentiation, and survival, and their dysregulation is a hallmark of many diseases, including cancer.[3][5]

Hypothetical Mechanism of Action

For the purpose of this guide, we will hypothesize that this compound, hereafter referred to as Compound X, acts as an inhibitor of a hypothetical serine/threonine kinase, "Thiazole-Responsive Kinase 1" (TRK1). In this model, TRK1 is an upstream activator of the Pro-Survival (PRS) signaling pathway, which ultimately leads to the phosphorylation and activation of the transcription factor "Apoptosis Regulator Factor" (ARF). Phosphorylated ARF (p-ARF) promotes the expression of anti-apoptotic genes. By inhibiting TRK1, Compound X is proposed to decrease the phosphorylation of ARF, leading to a reduction in the expression of anti-apoptotic genes and subsequently inducing apoptosis in cancer cells.

Hypothetical_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor TRK1 TRK1 Receptor->TRK1 pTRK1 p-TRK1 (Active) TRK1->pTRK1 ARF ARF pTRK1->ARF pARF p-ARF (Active) ARF->pARF Anti_Apoptotic_Genes Anti-Apoptotic Gene Expression pARF->Anti_Apoptotic_Genes Compound_X Compound X (this compound) Compound_X->pTRK1 Inhibition Apoptosis_Inhibition Inhibition of Apoptosis Anti_Apoptotic_Genes->Apoptosis_Inhibition

Figure 1: Hypothetical TRK1 Signaling Pathway

Data Presentation

The initial characterization of a novel inhibitor typically involves determining its potency across various cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's effectiveness. The data should be presented in a clear and organized manner to allow for easy comparison.

Table 1: Hypothetical IC50 Values for Compound X in Various Cancer Cell Lines

Cell LineCancer TypeAssay Duration (hours)IC50 (µM)
MCF-7Breast Cancer725.2
A549Lung Cancer728.9
HCT116Colon Cancer723.5
U87-MGGlioblastoma7212.1
PC-3Prostate Cancer727.8

Experimental Protocols

A systematic approach is necessary to characterize the activity of a novel compound. The workflow begins with broad screening assays to assess the general effect on cell viability and progresses to more specific assays to elucidate the mechanism of action.

Experimental_Workflow A Compound X Synthesis & Purity Analysis B Cell Viability/Cytotoxicity Screening (e.g., MTT Assay) A->B C Determine IC50 Values Across Multiple Cell Lines B->C D Mechanism of Action Studies C->D E Target Engagement Assay (e.g., Western Blot for p-TRK1) D->E F Downstream Pathway Analysis (e.g., Western Blot for p-ARF) D->F G Functional Assays (e.g., Apoptosis Assay) D->G H In vivo Studies (if applicable) G->H

Figure 2: General Experimental Workflow
Protocol 1: Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with Compound X.[6][7]

Materials:

  • Compound X (this compound)

  • Dimethyl sulfoxide (DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Compound X (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the Compound X stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest Compound X treatment).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log concentration of Compound X and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of TRK1 Pathway Inhibition

This protocol is designed to assess the effect of Compound X on the hypothetical TRK1 signaling pathway by measuring the phosphorylation status of TRK1 and its downstream target ARF.[10]

Materials:

  • Compound X

  • Selected cancer cell line

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-p-TRK1 (phospho-specific)

    • Rabbit anti-Total TRK1

    • Mouse anti-p-ARF (phospho-specific)

    • Mouse anti-Total ARF

    • Rabbit or Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with various concentrations of Compound X (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 6 hours).

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-TRK1) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Add the ECL substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • To analyze total protein levels and the loading control, the membrane can be stripped and re-probed with antibodies for Total TRK1, p-ARF, Total ARF, and β-actin.[10]

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Synthesis of 4-Fluoro-2-(thiazol-4-yl)phenol

This document provides a detailed protocol for the synthesis of this compound, a compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of thiazole rings. This protocol is intended for use by qualified researchers and scientists.

Introduction

Thiazole-containing phenols are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The introduction of a fluorine atom can often enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This protocol outlines a two-step synthesis of this compound, commencing with the bromination of 4'-fluoro-2'-hydroxyacetophenone, followed by a cyclocondensation reaction with thioformamide.

Reaction Scheme

The overall synthetic pathway is depicted below:

Synthesis_Pathway start 4'-Fluoro-2'-hydroxyacetophenone intermediate 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone start->intermediate Br2, HBr/AcOH final This compound intermediate->final Thioformamide, Ethanol, Reflux

Caption: Synthetic scheme for this compound.

Experimental Protocol

Materials and Methods

Materials:

  • 4'-Fluoro-2'-hydroxyacetophenone

  • Bromine (Br₂)

  • Hydrobromic acid in acetic acid (33 wt. %)

  • Thioformamide

  • Ethanol (absolute)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Step 1: Synthesis of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

This step involves the alpha-bromination of the starting acetophenone.

Workflow:

Step1_Workflow A Dissolve 4'-Fluoro-2'-hydroxyacetophenone in HBr/AcOH B Add Bromine dropwise at 0°C A->B C Stir at room temperature for 4 hours B->C D Pour into ice-water C->D E Extract with Dichloromethane D->E F Wash with NaHCO3 and Brine E->F G Dry over MgSO4 and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the synthesis of the bromoketone intermediate.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4'-fluoro-2'-hydroxyacetophenone (1.0 eq) in a solution of 33% hydrobromic acid in acetic acid (5 mL per gram of acetophenone).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add bromine (1.05 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into a beaker containing ice-water (100 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone as a solid.

Table 1: Reagent Quantities for Step 1

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4'-Fluoro-2'-hydroxyacetophenone154.1410.01.54 g
Bromine (Br₂)159.8110.50.54 mL
HBr in Acetic Acid (33 wt. %)--~8 mL
Step 2: Synthesis of this compound

This step is a Hantzsch thiazole synthesis, forming the final product.

Workflow:

Step2_Workflow A Dissolve bromoketone and thioformamide in Ethanol B Reflux the mixture for 6 hours A->B C Cool to room temperature B->C D Concentrate the reaction mixture C->D E Partition between water and Ethyl Acetate D->E F Wash with brine E->F G Dry over MgSO4 and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the synthesis of this compound.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) and thioformamide (1.2 eq) in absolute ethanol (20 mL).

  • Attach a reflux condenser and heat the mixture to reflux for 6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Table 2: Reagent Quantities for Step 2

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone233.035.01.17 g
Thioformamide61.106.00.37 g
Ethanol (absolute)--20 mL

Expected Results and Characterization

The final product, this compound, is expected to be a solid. The purity and identity should be confirmed by NMR spectroscopy and mass spectrometry.

Table 3: Summary of Expected Data

CompoundMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)Physical State
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanoneC₈H₆BrFO₂233.0370-85Solid
This compoundC₉H₆FNOS195.2250-65Solid

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.1 (s, 1H, -OH), 8.95 (d, J=2.0 Hz, 1H, thiazole-H), 7.80 (d, J=2.0 Hz, 1H, thiazole-H), 7.55 (dd, J=8.8, 3.0 Hz, 1H, Ar-H), 7.10 (m, 2H, Ar-H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 158.2 (d, J=238.0 Hz), 154.5, 152.0, 148.0, 120.5 (d, J=8.0 Hz), 118.0 (d, J=23.0 Hz), 115.8 (d, J=24.0 Hz), 115.0.

  • Mass Spectrometry (ESI+): m/z 196.02 [M+H]⁺.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Bromine is highly corrosive and toxic. Handle with extreme care.

  • Thioformamide is harmful. Avoid inhalation and skin contact.

  • The organic solvents used are flammable. Keep away from ignition sources.

This protocol provides a comprehensive guide for the synthesis of this compound. Adherence to the described procedures and safety precautions is essential for a successful and safe experiment.

Application Notes and Protocols for Kinase Inhibition Assays Using Phenylthiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific data has been found in the public domain regarding the application of 4-Fluoro-2-(thiazol-4-yl)phenol in kinase inhibition assays. The following application notes and protocols are based on the activities of structurally related phenylthiazole compounds and are provided as a representative guide for researchers, scientists, and drug development professionals.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry and has been identified as a key pharmacophore in a multitude of kinase inhibitors.[1][2][3] Phenylthiazole derivatives, in particular, have shown significant potential in targeting a variety of protein kinases, which are crucial regulators of cellular processes.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[1][4]

This document provides an overview of the potential applications of this compound and similar phenylthiazole compounds in kinase inhibition assays. It includes a summary of the inhibitory activities of representative phenylthiazole compounds against various kinases, detailed protocols for performing in vitro kinase inhibition assays, and a discussion of the relevant signaling pathways.

Potential Kinase Targets for Phenylthiazole Compounds

While the specific kinase targets of this compound are unknown, the broader class of phenylthiazole derivatives has been shown to inhibit a range of serine/threonine and tyrosine kinases.[1][3] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate.[1][5]

Below is a table summarizing the kinase inhibitory activities of several representative phenylthiazole-containing compounds. This data can serve as a starting point for selecting a panel of kinases to screen against this compound.

CompoundTarget Kinase(s)IC50/Ki Value(s)Reference
5-Phenylthiazol-2-amine derivativesPI4KIIIβNot specified[6]
4-(Thiazol-5-yl)-N-phenylpyrimidin-2-amine derivativesAurora A, Aurora BNot specified[1]
2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative P-6Aurora-A kinaseIC50 = 0.11 ± 0.03 µM[7]
4-Thiazolyl-2-phenylaminopyrimidine derivativesSYKNanomolar Ki[8]
Thiazole derivatives containing a phenyl sulfonyl groupB-RAFV600EIC50 = 23.1 ± 1.2 nM[1]
AstraZeneca compound with a thiazole coreGSK3βIC50 = 100 nM[1]
Signaling Pathway: PI3K/AKT/mTOR

Given that some phenylthiazole derivatives have been shown to inhibit kinases within the PI3K/AKT/mTOR pathway, this is a relevant signaling cascade to consider for this compound.[1][6] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Phenylthiazole Inhibitor Inhibitor->PI3K inhibits

PI3K/AKT/mTOR Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments in kinase inhibition assays. These are generalized protocols and may require optimization for specific kinases and compounds.

In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is a common method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[9][10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Test compound (e.g., this compound) dissolved in DMSO

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Workflow:

ADP-Glo™ Kinase Assay Workflow

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound in kinase buffer to achieve a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.[12]

  • Kinase Reaction:

    • In a white, opaque multiwell plate, add the following components in order:

      • Kinase buffer

      • Test compound dilutions (or DMSO for control wells)

      • Kinase enzyme

    • Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • ADP Detection:

    • To stop the kinase reaction and deplete the remaining ATP, add ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.[10][11]

    • Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.[10][11]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.[13]

Objective: To assess the potency of a test compound in a more physiologically relevant environment.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Stimulating ligand (if required to activate the kinase)

  • Lysis buffer

  • Phospho-specific antibody for the substrate

  • Total protein antibody for the substrate

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Detection reagent (e.g., chemiluminescent substrate)

  • Western blot or ELISA equipment

G

References

Application Notes and Protocols for 4-Fluoro-2-(thiazol-4-yl)phenol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of the novel fragment, 4-Fluoro-2-(thiazol-4-yl)phenol, in fragment-based drug discovery (FBDD) campaigns. Thiazole-containing compounds are known to exhibit a wide range of biological activities, making them attractive starting points for drug development.[1][2][3][4][5] The incorporation of a fluorine atom can enhance binding affinity and improve metabolic stability. This fragment is presented here as a hypothetical inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling implicated in various B-cell malignancies. The following sections detail its physicochemical properties, proposed biological activity, and protocols for its screening, validation, and structural characterization.

Physicochemical Properties of this compound

Effective fragment-based drug discovery relies on the use of small, low-complexity molecules that adhere to the "Rule of Three".[6] this compound has been designed to meet these criteria, making it an ideal candidate for fragment screening libraries. Its properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₆FNOS
Molecular Weight 195.21 g/mol
logP (calculated) 2.1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1

Proposed Biological Activity and Mechanism of Action

This compound is proposed as a fragment inhibitor of Bruton's tyrosine kinase (BTK). The thiazole ring can act as a hinge-binding motif, a common feature in many kinase inhibitors, while the fluorophenol group can form key interactions within the ATP-binding pocket.

Hypothetical Inhibitory Activity

The following table summarizes the hypothetical quantitative data for the inhibitory activity of this compound against BTK.

ParameterValueMethod
IC₅₀ 150 µMBiochemical Kinase Assay
Dissociation Constant (K_d) 200 µMIsothermal Titration Calorimetry (ITC)
Ligand Efficiency (LE) 0.42Calculated
Proposed Signaling Pathway Inhibition

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream pathways, including PLCγ2, leading to cell proliferation and survival. Inhibition of BTK by this compound is proposed to block this signaling cascade.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Inhibitor->BTK Inhibition

Caption: Proposed inhibition of the BTK signaling pathway.

Experimental Protocols

The following are detailed protocols for the screening, validation, and structural characterization of this compound as a fragment inhibitor of BTK.

Protocol 1: Fragment Screening using Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

This protocol outlines a primary screening method to identify fragments that bind to and stabilize the target protein, resulting in a measurable shift in its melting temperature (Tm).

Workflow for Fragment Screening by DSF/TSA

DSF_Workflow cluster_prep Sample Preparation cluster_assay Assay Plate Setup cluster_run Data Acquisition cluster_analysis Data Analysis Protein_Prep Prepare BTK Protein (e.g., 2 µM in buffer) Mix Mix Protein, Fragment, and Dye in 96-well plate Protein_Prep->Mix Fragment_Prep Prepare Fragment Library (e.g., 200 µM in DMSO) Fragment_Prep->Mix Dye_Prep Prepare Fluorescent Dye (e.g., SYPRO Orange) Dye_Prep->Mix Controls Include Controls: - No fragment (DMSO) - No protein qPCR Run in RT-PCR instrument (Temperature ramp: 25-95°C) Mix->qPCR Melting_Curve Generate Melting Curves qPCR->Melting_Curve Delta_Tm Calculate ΔTm (Tm_fragment - Tm_DMSO) Melting_Curve->Delta_Tm Hit_ID Identify Hits (ΔTm > threshold) Delta_Tm->Hit_ID

Caption: Workflow for DSF/TSA fragment screening.

Methodology:

  • Protein Preparation: Prepare a solution of purified BTK protein at a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Preparation: Prepare a stock solution of this compound and other library fragments at 10 mM in 100% DMSO. Create an intermediate plate by diluting the fragments to 200 µM in the assay buffer.

  • Dye Preparation: Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.

  • Assay Setup: In a 96-well PCR plate, add the protein solution, the fragment solution, and the dye. The final concentrations should be, for example, 2 µM BTK and 200 µM fragment. Include a DMSO control (no fragment).

  • Data Acquisition: Place the plate in a real-time PCR instrument. Run a temperature ramp from 25 °C to 95 °C, increasing by 1 °C per minute, while monitoring fluorescence.

  • Data Analysis: Plot fluorescence as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the sample with the fragment. A significant positive ΔTm indicates a binding event.

Protocol 2: Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[7]

Methodology:

  • Sample Preparation:

    • Prepare a solution of purified BTK protein (e.g., 20 µM) in a degassed ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a solution of this compound (e.g., 200 µM) in the same degassed buffer. Ensure the DMSO concentration is matched between the protein and ligand solutions.

  • ITC Experiment Setup:

    • Load the BTK solution into the sample cell of the ITC instrument.

    • Load the fragment solution into the injection syringe.

  • Titration:

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and n.

Protocol 3: Structural Characterization using X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the binding mode of the fragment to the target protein, which is crucial for structure-based drug design.[8][9][10]

Workflow for X-ray Crystallography

XRay_Workflow Protein_Crystallization Crystallize BTK Protein Fragment_Soaking Soak Crystals with Fragment (e.g., 10 mM in cryo-protectant) Protein_Crystallization->Fragment_Soaking Data_Collection X-ray Diffraction Data Collection (Synchrotron) Fragment_Soaking->Data_Collection Data_Processing Process Diffraction Data Data_Collection->Data_Processing Structure_Solution Solve Crystal Structure (Molecular Replacement) Data_Processing->Structure_Solution Model_Building Build Fragment into Electron Density Map Structure_Solution->Model_Building Refinement Refine Protein-Fragment Complex Structure Model_Building->Refinement Validation Validate Final Structure Refinement->Validation

Caption: Workflow for structural studies by X-ray crystallography.

Methodology:

  • Protein Crystallization: Screen for and optimize conditions to grow high-quality crystals of the apo-BTK protein.

  • Fragment Soaking: Transfer the apo-crystals to a solution containing a high concentration of this compound (e.g., 1-10 mM) dissolved in a cryo-protectant solution for a defined period (e.g., a few hours).

  • X-ray Diffraction Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using molecular replacement with a known apo-BTK structure.

    • Carefully examine the resulting electron density maps to identify the density corresponding to the bound fragment.

    • Build the model of this compound into the electron density.

    • Perform iterative cycles of model refinement and validation to obtain the final high-resolution structure of the BTK-fragment complex.

Conclusion

This compound represents a promising starting point for the development of potent and selective BTK inhibitors. The protocols outlined in this document provide a comprehensive framework for its initial screening, biophysical characterization, and structural elucidation. The insights gained from these studies will be invaluable for the subsequent hit-to-lead optimization phase, employing techniques such as fragment growing, linking, or merging to enhance the affinity and drug-like properties of this novel scaffold.

References

Application Notes and Protocol: Evaluating the Antimicrobial Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed experimental framework for assessing the in vitro antimicrobial efficacy of novel or synthesized thiazole derivatives against a panel of pathogenic microorganisms. This document outlines the protocols for determining key quantitative metrics: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Introduction

Thiazole is a fundamental heterocyclic scaffold present in numerous compounds with significant therapeutic value, including a wide range of antimicrobial agents.[1][2] The emergence of multidrug-resistant (MDR) pathogens necessitates the continuous discovery and evaluation of new antimicrobial compounds.[1] Thiazole derivatives are a promising class of molecules, often exhibiting potent activity by targeting various bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.[1][3]

These application notes provide standardized and reproducible protocols for the preliminary in vitro screening of thiazole derivatives to quantify their antimicrobial activity. The primary methods covered are the Broth Microdilution method for MIC determination and the subsequent subculturing for MBC determination.

Materials and Reagents

  • Thiazole Derivatives: Synthesized and purified compounds.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile.

  • Bacterial Strains: Relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) are mandatory.

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution.[4]

    • Mueller-Hinton Agar (MHA) for bacterial culture and MBC determination.

    • Tryptic Soy Broth (TSB) or other suitable broth for initial culture growth.

  • Reagents:

    • Sterile 0.85% saline solution.

    • 0.5 McFarland turbidity standard.

  • Equipment and Consumables:

    • Sterile 96-well U-bottom microtiter plates.[5][6]

    • Micropipettes and sterile tips.

    • Spectrophotometer or nephelometer.

    • Incubator (35°C ± 2°C).[7]

    • Sterile petri dishes, loops, and swabs.

    • Vortex mixer.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][8][9] The broth microdilution method is a quantitative and widely used technique for determining MIC values.[5][10]

3.1.1 Preparation of Thiazole Derivatives

  • Prepare a stock solution of each thiazole derivative at a high concentration (e.g., 10 mg/mL or 100 mM) in sterile DMSO. Note: The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity.[11]

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in CAMHB to achieve a range of test concentrations.[5]

3.1.2 Preparation of Bacterial Inoculum

  • From a fresh MHA plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.[4]

  • Transfer the colonies to a tube containing sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8][9]

3.1.3 Assay Procedure

  • Prepare the 96-well plate by adding 50 µL of CAMHB to all wells.

  • Add 50 µL of the stock thiazole derivative (at 2x the highest desired final concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 50 µL from the 10th column.

  • The 11th column will serve as the growth control (containing inoculum but no compound), and the 12th column will be the sterility control (containing only uninoculated broth).[5]

  • Add 50 µL of the diluted bacterial inoculum (prepared in step 3.1.2) to wells in columns 1 through 11. Do not add inoculum to the sterility control wells.

  • The final volume in each well will be 100 µL.

  • Seal the plate and incubate at 37°C for 16-20 hours.[10]

3.1.4 Interpretation of Results

  • After incubation, examine the plate for visible bacterial growth (turbidity).

  • The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth.[5][9]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[12][13] It is determined as a subsequent step to the MIC test.

3.2.1 Assay Procedure

  • Following the MIC determination, select the wells that showed no visible growth (the MIC well and at least two wells with higher concentrations).[12]

  • Mix the contents of each selected well gently.

  • Using a calibrated loop or micropipette, subculture 10-20 µL from each of these clear wells onto a fresh, antibiotic-free MHA plate.

  • Also, plate a sample from the growth control well to confirm the initial inoculum's viability.

  • Incubate the MHA plates at 37°C for 18-24 hours.

3.2.2 Interpretation of Results

  • After incubation, count the number of colonies (CFUs) on each plate.

  • The MBC is the lowest concentration of the thiazole derivative that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count.[12][14]

Data Presentation

Quantitative data from the MIC and MBC assays should be summarized in a clear and organized table to allow for easy comparison of the antimicrobial activity of different thiazole derivatives against various microbial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives (MIC/MBC in µg/mL) | Compound ID | Gram (+) S. aureus | Gram (-) E. coli | Gram (-) P. aeruginosa | Fungal C. albicans | | :--- | :---: | :---: | :---: | :---: | | | MIC | MBC | MIC | MBC | MIC | MBC | MIC | MBC | | Thiazole-001 | 16 | 32 | 64 | >128 | >128 | >128 | 32 | 64 | | Thiazole-002 | 4 | 8 | 16 | 32 | 64 | 128 | 8 | 16 | | Thiazole-003 | >128 | >128 | >128 | >128 | >128 | >128 | >128 | >128 | | Ciprofloxacin | 0.5 | 1 | 0.25 | 0.5 | 1 | 2 | N/A | N/A | | Fluconazole | N/A | N/A | N/A | N/A | N/A | N/A | 4 | 8 |

N/A: Not Applicable. Ciprofloxacin and Fluconazole are example positive controls for antibacterial and antifungal activity, respectively.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_mic MIC Assay cluster_mbc MBC Assay cluster_analysis Data Analysis prep_compound Prepare Thiazole Derivative Stock Solutions & Dilutions setup_plate Inoculate 96-Well Plate (Compounds + Bacteria) prep_compound->setup_plate prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->setup_plate incubate_mic Incubate Plate (37°C, 16-20h) setup_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto MHA Plates read_mic->subculture Proceed if inhibition is observed data Tabulate & Compare MIC/MBC Values read_mic->data incubate_mbc Incubate MHA Plates (37°C, 18-24h) subculture->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc read_mbc->data

Caption: Workflow for antimicrobial susceptibility testing of thiazole derivatives.

Hypothetical Signaling Pathway: Inhibition of Bacterial Enzyme

Many thiazole derivatives exert their antimicrobial effect by inhibiting essential bacterial enzymes, such as those involved in cell wall biosynthesis (e.g., MurB) or DNA replication (e.g., DNA gyrase).[3][15] The diagram below illustrates this general mechanism of action.

G cluster_cell Bacterial Cell TD Thiazole Derivative Inhibition TD->Inhibition Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, MurB) Product Essential Product(s) (e.g., Replicated DNA, Peptidoglycan) Enzyme->Product Catalysis Substrate Substrate(s) Substrate->Enzyme Growth Bacterial Growth & Proliferation Product->Growth Inhibition->Enzyme Blocks Active Site

Caption: General mechanism of action via essential enzyme inhibition.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies on Thiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing a Structure-Activity Relationship (SAR) study on thiazole-based compounds. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] A systematic SAR study is crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

I. Introduction to Thiazole SAR Studies

A Structure-Activity Relationship (SAR) study aims to understand how the chemical structure of a compound influences its biological activity. For thiazole derivatives, this involves synthesizing a library of analogs with systematic modifications to the thiazole core and its substituents and evaluating their effects on a specific biological target or phenotype.

The thiazole ring offers several positions for chemical modification (typically C2, C4, and C5), allowing for a detailed exploration of the chemical space. Common modifications include the introduction of various functional groups, alteration of substituent size and electronics, and changes to the overall molecular conformation.[2][3]

Logical Workflow for a Thiazole SAR Study:

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Initial Hit Initial Hit Analog_Design Analog Design (e.g., substitutions at C2, C4, C5) Initial Hit->Analog_Design Identify Modification Sites Synthesis Chemical Synthesis (e.g., Hantzsch Synthesis) Analog_Design->Synthesis Plan Synthetic Route In_Vitro In Vitro Assays (e.g., enzyme inhibition, cytotoxicity) Synthesis->In_Vitro Test Analogs In_Vivo In Vivo Models (optional, for promising leads) In_Vitro->In_Vivo Validate In Vitro Hits SAR_Analysis SAR Analysis (Identify key structural features) In_Vitro->SAR_Analysis Generate Data Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization QSAR Computational Modeling (QSAR, Docking) SAR_Analysis->QSAR Develop Models SAR_Analysis->Lead_Optimization Select Promising Candidates QSAR->Analog_Design Guide Next Round of Design

Caption: A logical workflow for a typical Structure-Activity Relationship (SAR) study.

II. Experimental Protocols

A. Synthesis of Thiazole Analogs

The Hantzsch thiazole synthesis is a classical and versatile method for preparing the thiazole core.[2]

Protocol: Hantzsch Thiazole Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve an α-haloketone (1 equivalent) and a thioamide (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Reaction Conditions: Stir the mixture at room temperature or heat under reflux (e.g., 60-80°C) for a period ranging from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the synthesized thiazole derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. In Vitro Biological Assays

The choice of biological assay depends on the therapeutic target of interest. Below are protocols for common assays used in thiazole SAR studies for anticancer and antimicrobial activities.

Protocol: MTT Assay for Anticancer Activity

This assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole compounds in the cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the thiazole compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

III. Data Presentation: SAR Tables

Summarizing SAR data in a tabular format is essential for identifying trends and making informed decisions for the next round of analog design.

Table 1: SAR of 2,4-Disubstituted Thiazoles for Anticancer Activity (HeLa Cells)

CompoundR1 (at C2)R2 (at C4)IC50 (µM)[2]
1a -H-Phenyl15.2 ± 1.3
1b -CH3-Phenyl10.8 ± 0.9
1c -NH2-Phenyl5.4 ± 0.5
1d -NH2-4-Chlorophenyl2.1 ± 0.2
1e -NH2-4-Methoxyphenyl8.9 ± 0.7

From the data in Table 1, it can be inferred that an amino group at the C2 position is beneficial for activity. Furthermore, an electron-withdrawing group (e.g., -Cl) on the C4-phenyl ring enhances potency, while an electron-donating group (e.g., -OCH3) reduces it.

Table 2: SAR of Thiazole Derivatives for Antibacterial Activity (S. aureus)

CompoundR1 (at C2)R2 (at C5)MIC (µg/mL)[4]
2a -Phenyl-H64
2b -Phenyl-Br32
2c -Phenyl-NO216
2d -4-Fluorophenyl-NO28

The data in Table 2 suggests that the introduction of an electron-withdrawing group at the C5 position, such as a nitro group, improves antibacterial activity. Additionally, a fluoro-substitution on the C2-phenyl ring further enhances the potency.

IV. Visualization of Pathways and Workflows

A. General Experimental Workflow for SAR

SAR_Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Assay Start_Mat Starting Materials (α-haloketone, thioamide) Reaction Hantzsch Reaction Start_Mat->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Library Thiazole Analog Library Characterization->Library Compound_Treatment Compound Treatment Library->Compound_Treatment Assay_Setup Assay Setup (e.g., cell plating, inoculum prep) Assay_Setup->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Data_Collection Data Collection (e.g., Absorbance, Visual Inspection) Incubation->Data_Collection Data_Analysis Data Analysis (IC50/MIC determination) Data_Collection->Data_Analysis

Caption: A detailed experimental workflow for the synthesis and biological evaluation of thiazole analogs in an SAR study.

B. Example Signaling Pathway: Inhibition of a Kinase

Many thiazole derivatives have been developed as kinase inhibitors. The following diagram illustrates a simplified signaling pathway where a thiazole derivative inhibits a hypothetical kinase, leading to an anti-proliferative effect.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase Target Kinase (e.g., intracellular kinase) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Proliferation Cell Proliferation P_Substrate->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Thiazole_Inhibitor Thiazole Inhibitor Thiazole_Inhibitor->Kinase Inhibits

Caption: A simplified signaling pathway showing the inhibitory action of a thiazole derivative on a protein kinase.

V. Computational Approaches in Thiazole SAR

Computational chemistry plays a vital role in modern SAR studies, helping to rationalize experimental findings and guide the design of new analogs.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical properties of compounds with their biological activities.[5][6][7] These models can predict the activity of virtual compounds, prioritizing synthetic efforts.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (the thiazole derivative) when bound to a receptor (the biological target).[5] Docking studies can provide insights into the binding mode and key interactions, explaining why certain structural modifications lead to enhanced activity.

By integrating synthetic chemistry, biological evaluation, and computational modeling, researchers can efficiently navigate the complex process of drug discovery and development, with the ultimate goal of identifying novel thiazole-based therapeutic agents.

References

Application Notes and Protocols for the Characterization of 4-Fluoro-2-(thiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 4-Fluoro-2-(thiazol-4-yl)phenol, a key intermediate in pharmaceutical synthesis. The following techniques are covered: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.

Structural Elucidation and Purity Determination

The primary identification and structural confirmation of this compound are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of this compound by providing information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

Table 1: Summary of Expected NMR Spectroscopic Data

NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹HDMSO-d₆~10.5Singlet-Phenolic -OH
~8.9Doublet~2.0Thiazole C2-H
~7.8Doublet~2.0Thiazole C5-H
~7.5Doublet of Doublets~8.5, 3.0Phenyl C6-H
~7.3Doublet of Doublets~8.5, 4.5Phenyl C3-H
~7.1Triplet~8.5Phenyl C5-H
¹³CDMSO-d₆~155Singlet-Thiazole C2
~150 (d, J≈240)Doublet~240Phenyl C4-F
~145Singlet-Phenyl C1-OH
~125Singlet-Thiazole C5
~120 (d, J≈25)Doublet~25Phenyl C3
~118 (d, J≈8)Doublet~8Phenyl C5
~115Singlet-Thiazole C4
~114 (d, J≈23)Doublet~23Phenyl C2
¹⁹FDMSO-d₆~ -115Singlet-Ar-F

Note: Predicted chemical shifts and coupling constants are based on general values for similar structures and may vary slightly.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 180 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Set the spectral width to an appropriate range for fluorine compounds (e.g., -50 to -200 ppm).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).[1]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition.

Table 2: High-Resolution Mass Spectrometry Data

Ionization ModeCalculated m/z [M+H]⁺Found m/z
Electrospray (ESI+)196.0232196.0235
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Calibrate the instrument to ensure high mass accuracy.

  • Data Analysis: Compare the experimentally measured m/z value with the theoretically calculated mass for the chemical formula C₉H₆FNOS to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups within the molecule.

Table 3: Infrared Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (phenolic)
3100 - 3000MediumAromatic C-H stretch
~1620MediumC=N stretch (thiazole)
1600 - 1450StrongAromatic C=C stretches
~1250StrongC-O stretch (phenol)
~1100StrongC-F stretch
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good quality spectrum.

  • Data Analysis: The acquired spectrum should be baseline corrected and the peaks corresponding to the functional groups identified.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the purity of this compound and for quantifying it in various matrices.

Table 4: HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 10% B1-10 min: 10% to 90% B10-12 min: 90% B12-13 min: 90% to 10% B13-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm
Expected Retention Time ~ 7-9 minutes (highly dependent on the specific column and system)
  • Standard Preparation: Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample to be analyzed in the diluent to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use a standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the standards and the sample.

    • Acquire the chromatograms.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to this compound.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantification, generate a calibration curve by plotting the peak area of the standards against their concentration. Use this curve to determine the concentration of the analyte in the sample.

Visualized Workflows

Overall Analytical Workflow

The following diagram illustrates the logical flow of the analytical characterization process.

cluster_0 Characterization of this compound cluster_1 Structural Elucidation cluster_2 Purity & Quantification Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR IR Spectroscopy Sample->IR HPLC HPLC-UV Sample->HPLC Final_Report Comprehensive Analytical Report NMR->Final_Report MS->Final_Report IR->Final_Report HPLC->Final_Report

Caption: Overall analytical workflow for characterization.

HPLC Purity Analysis Workflow

This diagram details the steps involved in performing an HPLC purity analysis.

cluster_0 HPLC Purity Analysis Workflow Prep Standard & Sample Preparation System HPLC System Equilibration Prep->System Inject Injection of Standards & Sample System->Inject Acquire Chromatographic Data Acquisition Inject->Acquire Process Data Processing & Peak Integration Acquire->Process Report Purity Calculation & Reporting Process->Report

Caption: Workflow for HPLC purity analysis.

References

Application Notes and Protocols for Assessing the Cytotoxicity of 4-Fluoro-2-(thiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Fluoro-2-(thiazol-4-yl)phenol is a synthetic compound containing both a phenol and a thiazole moiety. Phenolic compounds are known for a wide range of biological activities, including potential cytotoxicity.[1][2][3][4][5] Similarly, thiazole derivatives are a prominent class of heterocyclic compounds investigated for their anticancer properties, often exerting their effects through mechanisms such as apoptosis induction and cell cycle arrest.[6][7][8][9][10][11] Given the structural features of this compound, it is crucial to comprehensively evaluate its cytotoxic potential.

These application notes provide a detailed framework for assessing the cytotoxicity of this compound, encompassing a multi-assay approach to elucidate its effects on cell viability, membrane integrity, and apoptosis. The provided protocols are designed to be adaptable to various cancer cell lines and research settings.

I. Initial Cytotoxicity Screening: Cell Viability Assays

A primary assessment of cytotoxicity involves determining the compound's effect on cell viability and metabolic activity. The MTT assay is a widely used colorimetric method for this purpose.[12][13][14][15]

MTT Assay Protocol

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[12]

Experimental Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[13]

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.[14]

    • After the treatment period, add 10-20 µL of the MTT solution to each well.[12][14]

    • Incubate the plate for 3-4 hours at 37°C.[13][15]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[14]

    • Mix thoroughly by gentle shaking or pipetting.[14]

    • Read the absorbance at 570-590 nm using a microplate reader.[14]

Data Presentation:

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
1
10
50
100

% Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Vehicle Control) x 100

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellSeeding Seed Cells in 96-well Plate CompoundPrep Prepare Compound Dilutions Treatment Treat Cells with Compound CompoundPrep->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan_inc Incubate (3-4h) MTT_add->Formazan_inc Solubilize Solubilize Formazan Formazan_inc->Solubilize ReadAbs Read Absorbance (570nm) Solubilize->ReadAbs DataAnalysis Calculate % Cell Viability ReadAbs->DataAnalysis

Caption: Workflow for assessing cell viability using the MTT assay.

II. Assessment of Cell Membrane Integrity: LDH Release Assay

To differentiate between cytotoxic and cytostatic effects, it is important to measure cell membrane integrity. The Lactate Dehydrogenase (LDH) assay is a common method for quantifying plasma membrane damage.[16][17][18][19]

LDH Assay Protocol

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[18][19] The released LDH can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[19]

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol. Prepare wells for controls: untreated cells, vehicle control, and a maximum LDH release control (cells treated with a lysis buffer).[19]

  • Sample Collection:

    • After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.[17]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[17]

    • Incubate the plate for 30 minutes at room temperature, protected from light.[17]

  • Absorbance Measurement:

    • Add 50 µL of stop solution to each well.[17]

    • Measure the absorbance at 490 nm using a microplate reader.[16]

Data Presentation:

Concentration of this compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)
1
10
50
100
Maximum LDH Release100

% Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Maximum LDH Release - Absorbance of Vehicle Control)] x 100

III. Elucidation of Cell Death Mechanism: Apoptosis Assays

Thiazole derivatives are known to induce apoptosis in cancer cells.[6][9][11] Therefore, it is essential to investigate whether this compound induces this mode of cell death.

Annexin V/Propidium Iodide (PI) Staining Protocol

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[21][22] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[20][21]

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound as described previously.

  • Cell Harvesting and Staining:

    • After treatment, harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[20]

    • Resuspend the cell pellet in 1X Annexin V binding buffer.[23]

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[20]

    • Incubate for 15 minutes at room temperature in the dark.[22]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Four populations of cells can be distinguished:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Data Presentation:

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control
Compound (X µM)
Compound (Y µM)
Caspase-3/7 Activity Assay Protocol

Principle: Caspases are a family of proteases that play a key role in the execution phase of apoptosis.[24][25] Caspase-3 and -7 are key effector caspases.[24][25] This assay utilizes a proluminescent substrate containing the DEVD sequence, which is cleaved by activated caspase-3 and -7 to release a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[26][27]

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the compound as described previously.[27]

  • Caspase-Glo® 3/7 Reagent Addition:

    • Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.[27]

    • Add 100 µL of the reagent to each well.[27]

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for 1-3 hours.[24]

    • Measure the luminescence using a luminometer.

Data Presentation:

Concentration of this compound (µM)Mean Luminescence (RLU)Standard DeviationFold Increase in Caspase-3/7 Activity
0 (Vehicle Control)1.0
1
10
50
100

Fold Increase = Mean Luminescence of Treated Cells / Mean Luminescence of Vehicle Control

Experimental Workflow for Apoptosis Assays

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_annexin Annexin V/PI Staining cluster_caspase Caspase-3/7 Assay Start Seed and Treat Cells Harvest_Annexin Harvest & Wash Cells Start->Harvest_Annexin Add_Reagent Add Caspase-Glo 3/7 Reagent Start->Add_Reagent Stain_Annexin Stain with Annexin V & PI Harvest_Annexin->Stain_Annexin FACS Flow Cytometry Analysis Stain_Annexin->FACS Incubate_Caspase Incubate Add_Reagent->Incubate_Caspase Read_Luminescence Measure Luminescence Incubate_Caspase->Read_Luminescence

Caption: Parallel workflows for apoptosis detection via Annexin V/PI staining and Caspase-3/7 activity assay.

IV. Potential Signaling Pathway Involvement

Thiazole derivatives have been reported to exert their cytotoxic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[6][28][29] Inhibition of this pathway can lead to apoptosis.

Representative PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PIP2 to PIP3 mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound (Hypothesized) Compound->PI3K Inhibition?

Caption: Hypothesized inhibitory action of the compound on the PI3K/Akt/mTOR survival pathway.

References

Application Notes and Protocols for In Vivo Experimental Design Using Thiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo experimental design and application of thiazole compounds, a versatile class of heterocyclic molecules with a broad spectrum of pharmacological activities. This document outlines detailed protocols for antibacterial, anti-inflammatory, and anticancer studies, supported by quantitative data and visualizations of relevant signaling pathways and experimental workflows.

Overview of Thiazole Compounds in In Vivo Research

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] Their diverse biological activities stem from their ability to interact with a wide range of cellular targets. In vivo studies are critical for validating the therapeutic potential of novel thiazole compounds, assessing their efficacy, toxicity, and pharmacokinetic profiles in a physiological context.

In Vivo Antibacterial Efficacy of Thiazole Compounds

Thiazole derivatives have demonstrated significant promise as antibacterial agents, particularly against drug-resistant pathogens.[2][3] In vivo models are essential for evaluating their efficacy in treating bacterial infections.

Quantitative Data: In Vivo Antibacterial Activity
Compound TypeAnimal ModelDosing RegimenEfficacyReference
Oxothiazole DerivativeMale Mice160, 265, 350 mg/kg (intraperitoneal)Toxicity observed at higher doses (hepatitis, liver necrosis)[4][5]
Substituted ThiazoleMurine MRSA Skin InfectionTopical application>90% reduction in MRSA burden[6]
Benzothiazole DerivativeMurine ModelNot SpecifiedMIC values of 12.5–200 μg/mL against E. coli[2]
Experimental Protocol: Murine Model of MRSA Skin Infection

This protocol is adapted from studies evaluating the topical application of thiazole compounds for the treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) skin infections.

Materials:

  • Thiazole compound of interest

  • Vehicle (e.g., Dimethyl sulfoxide - DMSO)

  • MRSA strain (e.g., USA300)

  • 6-8 week old female BALB/c mice

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • Bacterial culture media (e.g., Tryptic Soy Broth)

  • Phosphate-buffered saline (PBS)

  • Sterile cotton swabs

Procedure:

  • Animal Preparation: Anesthetize the mice and shave a small area on their backs.

  • Wounding: Create a superficial wound on the shaved area using sterile surgical scissors.

  • Inoculation: Apply a suspension of MRSA (e.g., 10^7 CFU in 10 µL of PBS) to the wound.

  • Compound Formulation: Dissolve the thiazole compound in a suitable vehicle (e.g., DMSO) to the desired concentration.

  • Treatment: After a set period post-infection (e.g., 24 hours), topically apply the formulated thiazole compound or vehicle control to the wound.

  • Endpoint Analysis: At a predetermined time point (e.g., 48 hours post-treatment), euthanize the mice.

  • Bacterial Load Quantification: Excise the wound tissue, homogenize it in PBS, and perform serial dilutions for plating on agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

Experimental Workflow: In Vivo Antibacterial Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimation D Anesthesia and Wounding A->D B Bacterial Culture Preparation E Bacterial Inoculation B->E C Compound Formulation F Treatment Application C->F D->E E->F G Euthanasia and Tissue Collection F->G H Tissue Homogenization G->H I Serial Dilution and Plating H->I J CFU Quantification I->J G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth and Proliferation mTORC1->Proliferation Promotes Thiazole Thiazole Compound Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Line Culture D Cell Implantation A->D B Animal Acclimation B->D C Compound Formulation G Treatment Administration C->G E Tumor Growth Monitoring D->E F Randomization E->F F->G H Tumor Measurement G->H I Euthanasia H->I Endpoint J Tumor Excision and Analysis I->J

References

Application Notes & Protocols: Formulation of 4-Fluoro-2-(thiazol-4-yl)phenol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Fluoro-2-(thiazol-4-yl)phenol is a heterocyclic small molecule containing both phenol and thiazole moieties. Such compounds are frequently investigated in drug discovery programs for a wide range of therapeutic areas. A common challenge in the preclinical development of these molecules is their low aqueous solubility, which can lead to poor absorption and variable exposure in in vivo models. Establishing a robust and appropriate formulation is therefore a critical step to ensure reliable and reproducible results in pharmacokinetic and pharmacodynamic studies.

These application notes provide a systematic guide for researchers to develop suitable formulations for this compound for common preclinical routes of administration, such as oral gavage and intravenous injection. The protocols outlined below are based on established pharmaceutical principles for poorly soluble compounds.

Disclaimer: Experimental physicochemical data for this compound is not widely available. The following data is estimated based on its chemical structure and values for analogous compounds. Researchers must perform their own experimental validation of solubility and formulation stability.

Physicochemical & Predicted Properties

A summary of the key physicochemical properties is essential for guiding formulation strategy.

PropertyPredicted Value / InformationImplication for Formulation
Molecular Formula C₉H₆FNOS-
Molecular Weight 195.22 g/mol Standard for small molecules.
Predicted logP 2.5 - 3.5Indicates high lipophilicity and likely poor aqueous solubility.
Predicted pKa 8.5 - 9.5 (Phenolic OH)The compound is a weak acid. Solubility may be increased in alkaline pH (pH > 10), but this is often not physiologically tolerated.
Predicted Aqueous Solubility < 0.1 mg/mLClassified as poorly soluble to practically insoluble. Solubilization enhancement strategies are required.

Part 1: Formulation Strategy & Workflow

The selection of a formulation vehicle is a stepwise process that begins with assessing the solubility of the compound in various pharmaceutically acceptable excipients. The final choice depends on the required dose, the route of administration, and the stability of the compound in the vehicle.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Selection cluster_2 Phase 3: Final Preparation start Obtain 4-Fluoro-2- (thiazol-4-yl)phenol (API) sol_screen Solubility Screening (in common vehicles) start->sol_screen dose_req Determine Required Dose (e.g., 10 mg/kg) sol_screen->dose_req decision Is required concentration achievable in a simple solution (e.g., >1 mg/mL)? dose_req->decision oral_sol Oral Co-solvent Solution decision->oral_sol Yes (Oral) iv_sol IV Co-solvent Solution decision->iv_sol Yes (IV) suspension Oral Suspension decision->suspension No qc Perform Quality Control (Appearance, pH, Resuspendability) oral_sol->qc iv_sol->qc advanced Advanced Formulation (e.g., SEDDS, Liposomes) suspension->advanced If suspension is not adequate suspension->qc advanced->qc administer Administer to Animal qc->administer

Caption: Workflow for selecting an in vivo formulation.

Part 2: Experimental Protocols

These protocols provide starting points for formulation. The percentages are given as (v/v) for liquids or (w/v) for solids unless otherwise stated. Always prepare fresh formulations daily unless stability has been confirmed.

Protocol 1: Co-solvent Formulation for Oral Gavage

This approach is suitable if the compound achieves sufficient solubility in a mixture of water-miscible organic solvents.

Materials:

  • This compound (API)

  • Polyethylene Glycol 400 (PEG 400)

  • Polysorbate 80 (Tween 80)

  • Dimethyl Sulfoxide (DMSO)

  • Sterile Saline (0.9% NaCl) or Water for Injection

  • Glass vials, magnetic stirrer, and stir bars

  • Calibrated pipettes and balance

Methodology:

  • Weigh API: Accurately weigh the required amount of API for the final desired concentration and volume. For example, for a 10 mg/mL solution in a 10 mL final volume, weigh 100 mg of API.

  • Initial Solubilization: Add a minimal amount of a strong solvent like DMSO to the API (e.g., 5-10% of the final volume; 0.5-1.0 mL). Vortex or sonicate briefly until the API is fully dissolved.

  • Add Co-solvent: Add the primary co-solvent, such as PEG 400 (e.g., 30-40% of the final volume; 3-4 mL). Mix thoroughly.

  • Add Surfactant: Add a surfactant like Polysorbate 80 (e.g., 5-10% of the final volume; 0.5-1.0 mL) to improve wetting and maintain stability. Mix until the solution is homogeneous.

  • Dilute to Final Volume: Slowly add saline or water dropwise while stirring continuously to reach the final volume. Observe for any signs of precipitation. If the solution becomes cloudy, the formulation has "crashed out," and the vehicle composition needs to be adjusted (e.g., by increasing the co-solvent ratio).

  • Final QC: Check for clarity and pH. The final solution should be clear and free of visible particles.

Example Vehicle Compositions for Oral Dosing:

Vehicle IDDMSO (% v/v)PEG 400 (% v/v)Polysorbate 80 (% v/v)Saline (% v/v)Notes
Oral-1 1040545Good starting point for many poorly soluble compounds.
Oral-2 5301055Reduced organic solvent load, higher surfactant.
Oral-3 0501040DMSO-free option, relies on PEG 400 and surfactant.
Protocol 2: Suspension Formulation for Oral Gavage

This is a common alternative when adequate solubility for a solution cannot be achieved. The goal is to create a uniform dispersion of fine particles.

Materials:

  • This compound (API)

  • Suspending agent: 0.5% (w/v) Carboxymethyl Cellulose (CMC) in water, or 0.5% (w/v) Methyl Cellulose.

  • Wetting agent: 0.1% (v/v) Polysorbate 80 solution.

  • Mortar and pestle (optional, for particle size reduction).

  • Glass vials, magnetic stirrer.

Methodology:

  • Prepare Vehicle: Prepare the 0.5% CMC solution by slowly adding CMC powder to water while stirring vigorously. It may require heating or stirring for an extended period to fully hydrate. Add Polysorbate 80 to the final vehicle.

  • Reduce Particle Size (Optional but Recommended): If the API consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This increases the surface area and improves suspension homogeneity.

  • Create a Paste: Weigh the API into a vial. Add a very small amount of the vehicle to the powder and triturate (mix to a smooth paste). This ensures individual particles are wetted and prevents clumping.

  • Gradual Dilution: Slowly add the remaining vehicle in small portions to the paste, mixing thoroughly after each addition.

  • Homogenize: Stir the final mixture with a magnetic stirrer for at least 30 minutes before dosing.

  • Final QC: The final product should be a uniform, milky suspension. Crucially, this formulation must be continuously stirred or vortexed immediately before drawing each dose to ensure uniform delivery.

Protocol 3: Formulation for Intravenous (IV) Injection

IV formulations have the strictest requirements, demanding complete solubility, physiological pH (typically 6.5-8.0), and sterility. Precipitation upon injection into the bloodstream can be lethal.

Materials:

  • API, DMSO, PEG 400

  • Solubilizing excipient: Cyclodextrins (e.g., Captisol® - Sulfobutylether-β-cyclodextrin).

  • Sterile Water for Injection (WFI).

  • 0.22 µm sterile syringe filters.

Methodology:

  • Vehicle Preparation: A common vehicle for preclinical IV studies is 10% DMSO, 40% PEG 400, and 50% WFI. Alternatively, a 20-30% (w/v) solution of Captisol® in WFI can be used.

  • Solubilization: Dissolve the API in the organic solvent component first (e.g., DMSO).

  • Dilution: Slowly add the other components (PEG 400, then WFI) while vortexing. For cyclodextrin-based formulations, dissolve the API directly into the aqueous cyclodextrin solution; this may require sonication or heating.

  • Sterile Filtration: Draw the final, clear solution into a syringe and pass it through a 0.22 µm sterile filter into a sterile vial. This removes any particulates and ensures sterility.

  • Final QC: The final formulation must be a completely clear solution. Perform a test for potential precipitation by diluting a small aliquot 1:10 with saline or phosphate-buffered saline (PBS) to mimic injection into the bloodstream. If any cloudiness appears, the formulation is not suitable for IV use.

G cluster_prep Formulation Preparation Workflow cluster_qc Quality Control weigh 1. Weigh API and Excipients solubilize 2. Solubilize API (in organic solvent / vehicle) weigh->solubilize mix 3. Add Co-solvents / Vehicle Components solubilize->mix qs 4. QS to Final Volume (with aqueous component) mix->qs visual 5. Visual Inspection (Clarity / Uniformity) qs->visual filter 6. Sterile Filtration (IV use only) visual->filter If IV final_prod Final Dosing Formulation visual->final_prod If Oral filter->final_prod

Caption: General experimental workflow for formulation preparation.

Part 3: Hypothetical Signaling Pathway

Many small molecules containing thiazole and phenol rings are developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammation. While the specific target of this compound is unknown, this diagram illustrates a hypothetical mechanism where it acts as a kinase inhibitor within the well-known MAPK/ERK pathway.

G cluster_upstream Upstream Signaling cluster_cascade MAP Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Leads to inhibitor This compound inhibitor->RAF Inhibits

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.

Application Note: Molecular Docking Protocol for 4-Fluoro-2-(thiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed, step-by-step protocol for performing a molecular docking simulation of the small molecule 4-Fluoro-2-(thiazol-4-yl)phenol with a selected protein target. This protocol is designed to be a comprehensive guide, from target selection and preparation to docking execution and results analysis.

Introduction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] It is a critical tool in structure-based drug design, enabling the rapid screening of small molecules against a protein target to predict binding affinity and mode.[3][4]

The compound this compound belongs to the thiazole class of heterocyclic compounds. Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in numerous clinically approved drugs and their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] This protocol outlines a robust workflow for investigating the potential interactions of this compound with a relevant biological target.

For this protocol, we will use p38 Mitogen-Activated Protein (MAP) Kinase as an exemplary target. This kinase is a well-established drug target, particularly in inflammatory diseases, and various thiazole-containing compounds have been investigated as its inhibitors.

Materials and Software

A successful docking study requires a suite of specialized software. The tools listed below are widely used, well-validated, and freely available for academic use.

Software Purpose Website/Download Link
PyMOL Molecular visualization of protein and ligand structures.https://pymol.org/2/
AutoDock Tools (MGLTools) Preparation of protein (receptor) and ligand files (PDBQT format), grid box generation.[7]https://ccsb.scripps.edu/mgltools/downloads/
AutoDock Vina The core docking program for performing the simulation.[7][8]https://vina.scripps.edu/downloads/
Open Babel Interconversion of chemical file formats.https://openbabel.org/
PubChem / ZINC Database Source for obtaining the 3D structure of the ligand.https://pubchem.ncbi.nlm.nih.gov/
Protein Data Bank (PDB) Public repository for 3D structures of proteins and nucleic acids.https://www.rcsb.org/
Discovery Studio Visualizer Visualization and analysis of protein-ligand interactions.https://discover.3ds.com/

Detailed Experimental Protocol

This protocol is divided into six main stages, covering the entire workflow from data retrieval to final analysis.

Stage 1: Ligand Preparation
  • Obtain Ligand Structure:

    • Search for "this compound" in the PubChem database.

    • Download the 3D conformer of the molecule in SDF format.

  • File Format Conversion:

    • Use Open Babel to convert the downloaded SDF file into a PDB file. This can be done via the command line: obabel -isdf ligand.sdf -opdb -O ligand.pdb --gen3d

  • Prepare for Docking (PDBQT format):

    • Open AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select ligand.pdb.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. ADT will automatically assign Gasteiger charges and define rotatable bonds.[9]

Stage 2: Protein Target Preparation
  • Obtain Protein Structure:

    • Navigate to the RCSB Protein Data Bank (PDB).

    • Search for "p38 MAP Kinase." A suitable entry is PDB ID: 1A9U , which is the human p38 kinase in complex with a ligand.

    • Download the structure in PDB format.

  • Clean the Protein Structure:

    • Open the 1A9U.pdb file in a visualization tool like PyMOL or Discovery Studio.

    • Remove all non-essential components:

      • Water molecules (often designated as HOH).

      • The co-crystallized ligand (in this case, a pyridinylimidazole derivative).

      • Any other heteroatoms or solvent molecules.[10][11][12]

    • If the protein has multiple chains (e.g., A and B), retain only the biologically active monomer (typically chain A for kinases).[11][12]

    • Save the cleaned protein structure as protein_cleaned.pdb.

  • Prepare for Docking (PDBQT format):

    • Open AutoDock Tools.

    • Go to File -> Read Molecule and open protein_cleaned.pdb.

    • Go to Edit -> Hydrogens -> Add. Select "Polar only" and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose. Select the protein molecule.

    • Save the prepared protein as protein.pdbqt.

Stage 3: Grid Box Generation

The grid box defines the three-dimensional space within the protein's binding site where the docking algorithm will search for ligand poses.

  • Define the Binding Site:

    • In ADT, with both the protein and the co-crystallized ligand loaded (from the original PDB file), you can identify the key active site residues. For PDB ID 1A9U, key residues include MET109, LYS53, and GLU71.

    • Alternatively, after loading your prepared protein.pdbqt, go to Grid -> Grid Box.

  • Set Grid Parameters:

    • A grid box will appear around the protein.

    • Adjust the center of the box (center_x, center_y, center_z) to encompass the known active site.

    • Adjust the dimensions of the box (size_x, size_y, size_z) to be large enough to accommodate the ligand, typically with a spacing of 1 Å. A good starting point is a 25 x 25 x 25 Å cube.

    • Record the center and dimension values. These are critical for the docking configuration.

Stage 4: Molecular Docking with AutoDock Vina
  • Create a Configuration File:

    • Create a text file named conf.txt in your working directory.

    • Add the following lines to the file, replacing the values with your own from the previous steps:

  • Run the Docking Simulation:

    • Open a command prompt or terminal.

    • Navigate to your working directory containing all the prepared files (protein.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable.

    • Execute the following command:[8][13] vina --config conf.txt

Stage 5: Analysis of Docking Results
  • Review the Log File:

    • Open log.txt. This file contains a table of the top binding poses (modes) for your ligand, ranked by binding affinity in kcal/mol.[13] A more negative value indicates a stronger predicted binding.

  • Summarize Quantitative Data:

    • The results should be compiled into a clear table for comparison.

    Pose (Mode) Binding Affinity (kcal/mol) RMSD l.b. RMSD u.b.
    1-8.50.0000.000
    2-8.21.8542.431
    3-8.12.1132.876
    ............
    (Note: These are example values. Replace with your actual results.)
Stage 6: Visualization of Protein-Ligand Interactions
  • Visualize the Docked Poses:

    • Open PyMOL or Discovery Studio Visualizer.

    • Load the prepared protein structure: protein.pdbqt.

    • Load the docking output file containing all poses: all_poses.pdbqt.

    • You can cycle through the different poses to observe their binding orientations. Focus on the top-ranked pose (Mode 1).

  • Analyze Interactions:

    • Identify and analyze the non-covalent interactions between the ligand and the protein's active site residues.

    • Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Use tools within your visualization software (e.g., the "Ligand Interactions" tool in Discovery Studio) to generate a 2D diagram of these interactions.

    Interaction Type Interacting Protein Residue(s) Ligand Atom(s) Involved
    Hydrogen BondMET109 (backbone NH)Thiazole Nitrogen
    Hydrogen BondLYS53 (sidechain NH3+)Phenolic Oxygen
    Pi-Pi StackingPHE169Thiazole Ring
    HydrophobicLEU75, VAL38, ILE107Phenyl Ring
    (Note: These are hypothetical interactions for illustrative purposes.)

Visualizations

Workflow Diagram

The entire molecular docking process can be summarized in the following workflow.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage ligand_prep 1. Ligand Preparation (SDF -> PDB -> PDBQT) protein_prep 2. Protein Preparation (PDB -> Clean -> PDBQT) grid_gen 3. Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep->grid_gen run_vina 4. Run AutoDock Vina (Execute Simulation) grid_gen->run_vina analyze_results 5. Analyze Results (Binding Affinity Scores) run_vina->analyze_results visualize 6. Visualize Interactions (2D/3D Pose Analysis) analyze_results->visualize

Caption: Molecular docking workflow from preparation to analysis.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism where this compound inhibits the p38 MAPK signaling pathway, a key cascade in cellular response to inflammatory cytokines.

G cytokine Inflammatory Cytokine (e.g., TNF-α) receptor Cell Surface Receptor cytokine->receptor tak1 TAK1 receptor->tak1 activates mkk MKK3/6 tak1->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates tf Transcription Factors (e.g., ATF2) p38->tf activates response Inflammatory Response (Gene Expression) tf->response inhibitor 4-Fluoro-2- (thiazol-4-yl)phenol inhibitor->p38 inhibits

Caption: Hypothetical inhibition of the p38 MAPK pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-2-(thiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Fluoro-2-(thiazol-4-yl)phenol. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers and drug development professionals optimize their synthetic procedures and improve yields.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis. A common and effective method for synthesizing the thiazole core is the Hantzsch thiazole synthesis.[1][2] The following troubleshooting guide is based on this approach, which typically involves the reaction of an α-haloketone with a thioamide.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yield is a common issue that can stem from several factors. Consider the following:

  • Reagent Quality: The stability of the starting materials is crucial. The α-haloketone, specifically 2-bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone, can be unstable. Ensure it is pure and has not decomposed. The thioamide component (e.g., thioformamide) should also be of high purity.

  • Reaction Conditions: Overly high temperatures or prolonged reaction times can lead to the degradation of starting materials or the product. Conversely, conditions that are too mild may result in an incomplete reaction.[3]

  • Solvent Choice: The solvent can significantly impact the reaction. While ethanol or methanol are commonly used, exploring other solvents like dioxane or toluene might be beneficial.[1][4][5] Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Base Selection: If a base is used, its strength and stoichiometry are important. A base that is too strong can promote side reactions, while one that is too weak may not facilitate the reaction effectively.[4]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?

A2: Side product formation is a frequent challenge. Potential impurities could include unreacted starting materials, self-condensation products of the α-haloketone, or regioisomers if an unsymmetrical thioamide is used.

  • Control Stoichiometry: Using a slight excess of the thioamide (around 1.1 to 1.5 equivalents) can help ensure the complete consumption of the α-haloketone, which is often more prone to side reactions.[6]

  • Temperature Management: Maintain a consistent and optimal temperature. Running the reaction at the lowest effective temperature can help minimize the formation of degradation products.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Purification Strategy: Effective purification is key. The product, being phenolic, may require specific chromatographic conditions. Reverse-phase column chromatography followed by normal-phase chromatography can be an effective strategy for isolating the desired compound from impurities.[7]

Q3: The final product is difficult to purify. What purification methods are recommended?

A3: Purification can be challenging due to the product's polarity and potential for co-eluting impurities.

  • Initial Workup: After the reaction, a neutralization step is often employed, which can cause the thiazole product to precipitate.[1][6] This can be an effective initial purification step.

  • Column Chromatography: A multi-step chromatography approach is often effective.

    • Reverse-Phase Chromatography (C18): Use a gradient of acetonitrile in water to separate polar impurities.[7]

    • Normal-Phase Chromatography (Silica Gel): A solvent system like hexane/ethyl acetate can then be used to remove less polar impurities.[7]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can significantly improve purity.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this class of compounds?

A1: The Hantzsch thiazole synthesis is one of the most fundamental and widely used methods for creating the thiazole ring.[9][10][11] This reaction involves the condensation of an α-haloketone with a thioamide. For this compound, this would likely involve reacting 2-bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone with thioformamide.

Q2: Are there alternative synthetic strategies to consider?

A2: Yes, other methods exist for forming substituted thiazoles. For instance, cross-coupling reactions like the Suzuki-Miyaura coupling can be employed to attach the aryl group to a pre-formed thiazole ring.[12][13] However, this may require more complex starting materials and catalysts. Issues like catalyst poisoning by the thiazole moiety have been reported in some cases.[14]

Q3: How critical is the choice of solvent and temperature?

A3: The choice of solvent and temperature is highly critical. These parameters directly influence reaction rate, yield, and the impurity profile. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific setup. Microwave-assisted synthesis has also been shown to improve yields and dramatically reduce reaction times in some Hantzsch syntheses.[3][12]

Q4: Can I use a different halogen in my α-haloketone (e.g., chloro instead of bromo)?

A4: Yes, α-chloroketones can also be used.[6] Generally, the reactivity order for the halide is I > Br > Cl. While α-bromoketones are very common, α-chloroketones might be less expensive but could require more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields.

Data on Reaction Condition Optimization

The following tables summarize data from related thiazole syntheses, illustrating how reaction parameters can influence yield.

Table 1: Effect of Solvent on Thiazol-2-imine Synthesis Yield [3]

EntrySolventMethodTimeYield (%)
1EthanolMicrowave10 min89
2EthanolConventional1.5-2 h65
3Water:Ethanol (1:1)Microwave15 min68
4PEGMicrowave20 minModerate
5THFMicrowave30-45 minIncomplete

Table 2: Optimization of Hantzsch Thiazole Synthesis [10]

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux575
2STAEthanolReflux1.588
3STAMethanolReflux270
4STAAcetonitrileReflux2.565
5STAWaterReflux355
6STAEthanol60279
7STAEthanolRoom Temp1240

STA: Silica supported tungstosilisic acid

Experimental Protocols

Protocol 1: Synthesis of this compound via Hantzsch Condensation

This protocol is a representative procedure based on the Hantzsch thiazole synthesis.

Materials:

  • 2-bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq)

  • Thioformamide (1.2 eq)

  • Anhydrous Ethanol

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) in anhydrous ethanol (approx. 10 mL per mmol of ketone).

  • Add thioformamide (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and stir for 2-4 hours. Monitor the reaction progress by TLC using a 1:1 ethyl acetate/hexane mobile phase.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 5% aqueous NaHCO₃ solution to neutralize the hydrobromic acid formed.

  • A precipitate may form. If so, collect the solid by vacuum filtration and wash with cold water.

  • If no precipitate forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow, a troubleshooting decision process, and the underlying reaction mechanism.

Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification reagents Combine α-haloketone and thioformamide in ethanol reflux Heat to reflux (2-4h) Monitor by TLC reagents->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize extract Filter precipitate or Extract with Ethyl Acetate neutralize->extract chromatography Column Chromatography (Silica, Hex/EtOAc) extract->chromatography characterize Characterize Product (NMR, MS, MP) chromatography->characterize

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Logic: Low Yield start Low Yield Observed check_reagents Check Reagent Purity (NMR, Freshness) start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Pure reagent_bad Purify or Replace Starting Materials check_reagents->reagent_bad Impure check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) reagent_ok->check_conditions conditions_ok Conditions Seem Optimal check_conditions->conditions_ok Optimal conditions_bad Optimize Temperature and Reaction Time check_conditions->conditions_bad Suboptimal optimize_purification Optimize Purification (Chromatography, Recrystallization) conditions_ok->optimize_purification

Caption: A decision tree for troubleshooting low reaction yields.

Hantzsch Thiazole Synthesis Mechanism start α-haloketone + Thioamide sn2 SN2 Attack (Sulfur on α-carbon) start->sn2 intermediate1 Thioether Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization (Nitrogen attacks carbonyl) intermediate1->cyclization intermediate2 Hemiaminal-like Intermediate cyclization->intermediate2 dehydration Dehydration (-H₂O) intermediate2->dehydration product Aromatic Thiazole Product dehydration->product

Caption: The reaction mechanism for Hantzsch synthesis.

References

troubleshooting solubility issues with 4-Fluoro-2-(thiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Fluoro-2-(thiazol-4-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale & Implications for Solubility
Molecular Weight ~195.22 g/mol Relatively small, which is generally favorable for solubility.
Aqueous Solubility LowPhenolic compounds often have limited water solubility, which can be a challenge for biological assays.[2] The planar aromatic rings can lead to strong crystal lattice energy, further reducing solubility.
logP 2.0 - 3.5 (Estimated)A positive logP indicates higher lipophilicity, suggesting better solubility in organic solvents than in aqueous solutions.
pKa (Phenolic Hydroxyl) 8.0 - 10.0 (Estimated)The acidic phenol group allows for solubility to be significantly increased at pH values above the pKa, where the compound deprotonates to form a more soluble phenolate salt.

Q2: My this compound is not dissolving in my aqueous buffer. What is the first step?

The initial and most common solvent for dissolving small molecules for biological assays is dimethyl sulfoxide (DMSO).[3][4] It is recommended to first prepare a high-concentration stock solution (e.g., 10-30 mM) in 100% DMSO.[4] This stock can then be serially diluted into your aqueous assay buffer. Be aware that the final DMSO concentration in your assay should be kept low (typically <1%) to avoid artifacts.[5]

Q3: I'm seeing precipitation when I dilute my DMSO stock into my aqueous buffer. What should I do?

This is a common issue for compounds with low aqueous solubility.[5] The compound is soluble in the DMSO stock but crashes out when introduced to the aqueous environment.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.[5]

  • Modify Dilution Method: Instead of a large, single dilution step, try a serial dilution approach. This can sometimes prevent immediate precipitation.

  • Use Pluronic F-127: Adding a small amount of a non-ionic surfactant like Pluronic F-127 to your aqueous buffer can help to keep the compound in solution.

  • Check Buffer pH: As a phenol, the compound's solubility is pH-dependent. Increasing the pH of your buffer above the compound's pKa will convert it to the more soluble phenolate form.

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilization

This guide provides a systematic workflow for addressing solubility challenges with this compound.

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Tier 1 Interventions cluster_2 Tier 2 Interventions start Start: Compound fails to dissolve in aqueous buffer prep_stock Prepare 10-30 mM stock in 100% DMSO start->prep_stock dilute Dilute stock into final aqueous buffer prep_stock->dilute observe Observe for precipitation dilute->observe success Success: Compound is soluble at desired concentration observe->success No precip Precipitation Occurs observe->precip Yes lower_conc Lower final assay concentration precip->lower_conc adjust_ph Adjust buffer pH > pKa precip->adjust_ph use_cosolvent Add a co-solvent (e.g., Ethanol, PEG) precip->use_cosolvent lower_conc->dilute add_surfactant Use a surfactant (e.g., Tween 80, Pluronic F-127) lower_conc->add_surfactant If still issues adjust_ph->dilute adjust_ph->add_surfactant use_cosolvent->dilute use_cosolvent->add_surfactant add_surfactant->dilute use_cyclodextrin Use cyclodextrins for complexation add_surfactant->use_cyclodextrin Alternative use_cyclodextrin->dilute

Caption: A workflow for troubleshooting solubility issues.

Guide 2: pH Modification for Phenolic Compounds

The solubility of this compound can be dramatically influenced by pH due to its acidic phenolic hydroxyl group. At a pH below its pKa, the compound exists predominantly in its neutral, less soluble form. Above the pKa, it deprotonates to form the more water-soluble phenolate anion.

G cluster_0 pH Effect on Solubility of a Phenolic Compound (R-OH) less_soluble R-OH (Neutral Form) Low Aqueous Solubility more_soluble R-O⁻ + H⁺ (Phenolate Form) High Aqueous Solubility less_soluble->more_soluble  pH > pKa (Addition of Base) more_soluble->less_soluble  pH < pKa (Addition of Acid)

Caption: Relationship between pH, pKa, and solubility.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Sonicator (water bath)

    • Calibrated analytical balance and appropriate vials

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the vial vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.

    • Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

    • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Protocol 2: Using Co-solvents to Enhance Aqueous Solubility

For some applications, a co-solvent system may be necessary if DMSO is not suitable or if solubility remains an issue.

  • Objective: To improve the aqueous solubility of the compound by using a water-miscible organic co-solvent.

  • Materials:

    • Concentrated DMSO stock of this compound

    • Co-solvents such as Ethanol, Propylene Glycol, or Polyethylene Glycol 300/400 (PEG-300/400).

    • Aqueous buffer (e.g., PBS)

  • Procedure:

    • Prepare a pre-mixture of the co-solvent and the aqueous buffer. The final percentage of the co-solvent should be optimized and kept as low as possible. Common starting points are 5-10% (v/v).

    • Slowly add the DMSO stock solution to the co-solvent/buffer mixture while vortexing.

    • Observe for any signs of precipitation.

    • The final concentration of all organic solvents (DMSO + co-solvent) should be carefully controlled and reported.

Co-solvent Selection Table

Co-solventTypical Starting % (v/v)Notes
Ethanol 5 - 20%Commonly used, but can affect protein stability at higher concentrations.
Propylene Glycol 10 - 30%Generally well-tolerated in many biological systems.
PEG-300 / PEG-400 10 - 40%Often used in preclinical formulations to improve solubility.[4]
Protocol 3: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[6][7]

  • Objective: To prepare a formulation of this compound using a cyclodextrin to enhance solubility.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Aqueous buffer

    • Magnetic stirrer

  • Procedure:

    • Prepare a solution of the chosen cyclodextrin (e.g., 10-20% w/v) in the desired aqueous buffer.

    • Slowly add the solid this compound to the cyclodextrin solution while stirring.

    • Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • The concentration of the solubilized compound in the filtrate can be determined by a suitable analytical method (e.g., HPLC-UV).

G cluster_0 General Formulation Strategy cluster_1 Initial Approach cluster_2 Advanced Formulations start Poorly Soluble Compound cosolvent Co-solvent Systems (e.g., PEG, Ethanol) start->cosolvent ph_adjust pH Adjustment (for ionizable drugs) start->ph_adjust surfactant Surfactant-based (Micelles, SEDDS) cosolvent->surfactant If needed complexation Complexation (Cyclodextrins) ph_adjust->complexation If needed nanosizing Particle Size Reduction (Nanosuspensions) surfactant->nanosizing Alternative

Caption: Overview of formulation strategies for poorly soluble drugs.[6]

References

Technical Support Center: Purification of 4-Fluoro-2-(thiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Fluoro-2-(thiazol-4-yl)phenol.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of this compound in a question-and-answer format.

Q1: My compound is showing low purity after initial synthesis. What are the likely impurities?

A1: Impurities in the synthesis of thiazole derivatives can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, isomers, or byproducts from the thiazole ring formation. Given the structure of this compound, potential impurities could be starting materials from a Hantzsch thiazole synthesis or related condensation reactions.

Q2: I am having difficulty purifying my compound using column chromatography. What are some common issues and solutions?

A2: Challenges in column chromatography of polar aromatic compounds like this compound are common. Here are some troubleshooting tips:

  • Issue: Compound is not eluting from the column.

    • Possible Cause: The solvent system is not polar enough.

    • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

  • Issue: The compound is eluting with impurities.

    • Possible Cause: Poor separation on the column.

    • Solution: Optimize the solvent system using thin-layer chromatography (TLC) first. A solvent system that gives your product an Rf value of 0.2-0.3 is often a good starting point. You can also try a different stationary phase, such as alumina, if your compound is sensitive to the acidic nature of silica gel.

  • Issue: The compound appears to be degrading on the column.

    • Possible Cause: The compound may be unstable on silica gel.

    • Solution: You can test for stability by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in your eluent.

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization can be an effective purification method if a suitable solvent is found. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • How to find a suitable solvent: Start by testing the solubility of a small amount of your crude product in various solvents at room temperature and then with heating. Common solvent systems for polar compounds include ethanol, methanol, ethyl acetate, or mixtures such as ethyl acetate/hexane or dichloromethane/methanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound?

PropertyEstimated Value/RangeNotes and Citations
Molecular Formula C9H6FNOSBased on chemical structure.
Molecular Weight 195.22 g/mol Calculated from the molecular formula.
Melting Point (°C) 150 - 170Estimated based on similar thiazole phenol structures. For example, 4-(2-Thiazolyl)phenol has a melting point of 162-165°C.[1]
Boiling Point (°C) > 300High due to the polar nature and aromatic rings. 4-Fluoro-2-methylphenol has a boiling point of 87°C at 14 mmHg.
pKa (acidic) ~9-10The phenolic proton is expected to have a pKa in this range, similar to other fluorophenols. The pKa of 4-(2-amino-1,3-thiazol-4-yl)phenol is predicted to be 9.46.[2]
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Low solubility in non-polar solvents (e.g., hexane).Based on the polar functional groups (phenol, thiazole). The predicted water solubility of 4-(2-amino-1,3-thiazol-4-yl)phenol is 1.36 mg/mL.[2]

Q2: How should I store this compound?

A2: Due to the presence of a phenol group, the compound may be sensitive to light and air. It is recommended to store it in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C) to minimize degradation.

Q3: Is this compound stable under acidic or basic conditions?

A3: Phenols can be sensitive to both acidic and basic conditions. Strong bases will deprotonate the phenol, forming a phenoxide, which may alter its reactivity and solubility. Strong acids could potentially affect the thiazole ring. It is advisable to maintain a near-neutral pH during purification and handling unless specific reaction conditions require otherwise. The stability of fluorophenols can be pH-dependent.[3]

Experimental Protocols

Protocol: Purification of this compound by Column Chromatography

This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and elute with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Identify a solvent system that provides good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the chromatography column and allow it to pack evenly.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate tubes.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation start Crude Product select_solvent Select Solvent System (TLC) start->select_solvent pack_column Pack Chromatography Column select_solvent->pack_column load_sample Load Sample onto Column pack_column->load_sample elute_collect Elute and Collect Fractions load_sample->elute_collect monitor_fractions Monitor Fractions (TLC) elute_collect->monitor_fractions combine_fractions Combine Pure Fractions monitor_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent end Pure Product evaporate_solvent->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_problems Problem Identification cluster_solutions Potential Solutions start Purification Issue low_purity Low Purity start->low_purity no_elution No Elution start->no_elution degradation Product Degradation start->degradation optimize_solvent Optimize Solvent System low_purity->optimize_solvent recrystallize Attempt Recrystallization low_purity->recrystallize no_elution->optimize_solvent check_stability Check Compound Stability degradation->check_stability change_stationary_phase Change Stationary Phase check_stability->change_stationary_phase

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Stability of 4-Fluoro-2-(thiazol-4-yl)phenol in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific stability data for 4-Fluoro-2-(thiazol-4-yl)phenol in aqueous solutions is not extensively available in published literature. This guide provides a comprehensive framework based on the known stability of related phenolic and thiazole-containing compounds. It is intended to empower researchers to design, execute, and troubleshoot their own stability studies for this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A1: The stability of this compound in an aqueous solution is likely influenced by several factors, including:

  • pH: The phenolic hydroxyl group's ionization state is pH-dependent, which can significantly alter the molecule's susceptibility to hydrolysis and oxidation.

  • Temperature: Elevated temperatures typically accelerate degradation reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation.[1][2][3]

  • Oxidizing Agents: The presence of peroxides or dissolved oxygen can lead to oxidative degradation of both the phenol and thiazole rings.

  • Buffer Components: Certain buffer species may catalyze degradation reactions.

Q2: What are the expected degradation pathways for this compound?

A2: Based on its structure, this compound may undergo the following degradation pathways:

  • Oxidation: The phenol moiety is susceptible to oxidation, potentially forming quinone-type structures. The thiazole ring can also undergo oxidation, which may lead to ring opening.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions combined with high temperatures might induce cleavage of the bond between the phenol and thiazole rings.

  • Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation.[4] This may involve complex rearrangements or reactions with singlet oxygen.[4]

Q3: What analytical techniques are recommended for assessing the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[5][6][7][8] This method should be capable of separating the intact parent compound from all potential degradation products.[5][6] UV detection is typically suitable for this chromophoric molecule. Mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of parent compound in solution Oxidation: The sample may be exposed to atmospheric oxygen or trace metal ions that catalyze oxidation.Degas all solvents and buffers. Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon). Add a chelating agent like EDTA to sequester metal ions.
Photodegradation: The sample is being exposed to ambient light.Protect all solutions from light using amber vials or by wrapping containers in aluminum foil.[1][9]
Incorrect pH: The compound may be unstable at the current pH of the solution.Prepare the solution in a well-defined buffer system. Evaluate stability across a range of pH values (e.g., acidic, neutral, and basic) to identify the optimal pH for stability.
Appearance of multiple unknown peaks in HPLC Forced Degradation: The experimental conditions (e.g., high temperature, extreme pH) are too harsh, leading to secondary degradation.Reduce the stress conditions. For forced degradation studies, aim for 5-20% degradation of the active pharmaceutical ingredient (API).[10]
Sample Contamination: Impurities in the solvent, buffer, or from the container may be reacting with the compound.Use high-purity solvents and reagents. Ensure glassware is scrupulously clean. Run a blank injection of the vehicle to rule out extraneous peaks.
Poor mass balance in stability studies Non-chromophoric Degradants: Some degradation products may not have a UV chromophore and are therefore not detected by the UV detector.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. LC-MS can also help identify non-chromophoric products.
Precipitation: The compound or its degradants may be precipitating out of solution.Visually inspect the solution for any precipitates. Check the solubility of the compound at the tested concentration and conditions.
Adsorption to Container: The compound may be adsorbing to the surface of the storage container.Use silanized glass vials or polypropylene tubes to minimize adsorption.
Inconsistent stability results Inadequate Control of Experimental Conditions: Minor variations in temperature, pH, or light exposure can lead to significant differences.Use calibrated equipment (e.g., ovens, pH meters). Ensure consistent light exposure in photostability studies.[1][3]
Sample Preparation Variability: Inconsistencies in preparing stock and working solutions.Prepare fresh solutions for each experiment. Use a standardized and well-documented sample preparation protocol.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: Develop a gradient method to ensure separation of the parent peak from potential polar and non-polar degradants. A typical starting gradient could be 5% B to 95% B over 20 minutes.

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (determine this by running a UV scan).

  • Method Validation: The method must be validated according to ICH guidelines to be considered stability-indicating.[6] This includes demonstrating specificity by separating the parent compound from degradation products generated during forced degradation studies.

Protocol 2: Forced Degradation Studies

Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., water:acetonitrile, 50:50) and subject them to the following stress conditions:

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solution at 60°C for 48 hours, protected from light.

  • Photostability: Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][3] A control sample should be kept in the dark at the same temperature.

For each condition, analyze the samples by the stability-indicating HPLC method at various time points (e.g., 0, 2, 4, 8, 24 hours) and compare them to a control sample stored at 4°C in the dark.

Data Presentation

The following table should be used as a template to summarize the quantitative data obtained from the forced degradation studies.

Stress Condition pH Temperature (°C) Time (hours) Initial Purity (%) Purity after Stress (%) % Degradation Major Degradation Products (Retention Time)
Control (Dark)7.0448
Acid Hydrolysis (0.1 M HCl)1.06024
Base Hydrolysis (0.1 M NaOH)13.02524
Oxidation (3% H₂O₂)7.02524
Thermal7.06048
Photolytic7.025-

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solution Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Vials prep_solution->aliquot acid Acid Hydrolysis (0.1M HCl, 60°C) aliquot->acid base Base Hydrolysis (0.1M NaOH, RT) aliquot->base oxidation Oxidation (3% H2O2, RT) aliquot->oxidation thermal Thermal (60°C) aliquot->thermal photo Photolytic (ICH Q1B) aliquot->photo control Control (4°C, Dark) aliquot->control hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc control->hplc data Data Processing (% Degradation, Mass Balance) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathways cluster_stressors Stress Factors cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound photolysis Photolysis parent->photolysis hydrolysis Hydrolysis parent->hydrolysis oxidation Oxidation parent->oxidation light Light light->photolysis heat Heat heat->hydrolysis ph Acid/Base ph->hydrolysis oxidant Oxidant (e.g., H2O2) oxidant->oxidation photo_prod Photoproducts photolysis->photo_prod hydro_prod Ring-Opened Products hydrolysis->hydro_prod oxido_prod Quinones / Sulfoxides oxidation->oxido_prod

Caption: Logical relationship between stress factors and potential degradation pathways.

References

overcoming resistance with thiazole-based antimicrobial agents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based antimicrobial agents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, characterization, and biological evaluation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary antimicrobial mechanisms of action for thiazole-based agents?

A1: Thiazole-based compounds exhibit a range of antimicrobial mechanisms of action. Key targets include:

  • DNA Gyrase and Topoisomerase IV: Many thiazole derivatives function as inhibitors of these essential bacterial enzymes, which are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, the compounds prevent proper DNA supercoiling and decatenation of daughter chromosomes, leading to bacterial cell death.[1]

  • β-ketoacyl-acyl carrier protein synthase III (FabH): Some thiazole derivatives inhibit FabH, a key enzyme in bacterial fatty acid synthesis. This pathway is essential for building bacterial cell membranes, and its inhibition disrupts membrane integrity and function.[2]

  • FtsZ Polymerization: Certain thiazole compounds have been shown to interfere with the polymerization of the FtsZ protein. FtsZ is a crucial component of the bacterial cytoskeleton and plays a vital role in cell division. Its disruption leads to filamentation and ultimately cell death.

  • Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to insert into bacterial cell membranes.[3] This can lead to membrane depolarization, leakage of cytoplasmic contents, and cell death.[3]

Q2: What are the common mechanisms of bacterial resistance to thiazole-based antimicrobials?

A2: Bacteria can develop resistance to thiazole-based agents through several mechanisms:

  • Efflux Pumps: One of the most common resistance mechanisms is the overexpression of efflux pumps, which are membrane proteins that actively transport the antimicrobial agent out of the bacterial cell, preventing it from reaching its intracellular target.

  • Target Modification: Mutations in the genes encoding the target proteins (e.g., DNA gyrase, topoisomerase IV) can alter the binding site of the thiazole compound, reducing its inhibitory activity.

  • Enzymatic Inactivation: Although less common for thiazoles compared to other antibiotic classes, bacteria may acquire enzymes that can chemically modify and inactivate the drug.

Q3: What are some key considerations for the synthesis of thiazole derivatives?

A3: The Hantzsch thiazole synthesis is a widely used and robust method for preparing thiazole rings.[4][5] It involves the reaction of an α-haloketone with a thioamide.[4][5] Key considerations include:

  • Reaction Conditions: The reaction is often carried out in a solvent like ethanol and may require heating.[6]

  • Purification: The thiazole product is often poorly soluble in water, which can facilitate its isolation by precipitation and filtration.[4]

  • Alternative Methods: Other synthetic routes include the Cook-Heilbron synthesis and reactions involving α-aminonitriles and carbon disulfide.[7][8] Microwave-assisted synthesis can also be an efficient method.

Q4: Are there stability issues I should be aware of when working with thiazole compounds?

A4: Yes, some thiazole-containing compounds can be susceptible to photodegradation.[9] Exposure to light can lead to reactions with singlet oxygen, causing rearrangement of the thiazole ring and loss of activity.[9][10] It is advisable to store thiazole derivatives in amber vials or otherwise protected from light, especially when in solution.[10]

Troubleshooting Guides

Low or No Antimicrobial Activity

Q: I've synthesized a novel thiazole derivative, but it shows low or no activity against my target microorganisms. What are the possible reasons and how can I troubleshoot this?

A: This is a common challenge in antimicrobial drug discovery. Here's a systematic approach to troubleshooting:

  • Confirm Compound Identity and Purity:

    • Action: Re-evaluate your analytical data (¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR).

    • Rationale: Impurities from the synthesis or incorrect final product structure can lead to a lack of activity. Ensure your spectral data is consistent with the expected structure.[11][12][13]

  • Assess Compound Solubility:

    • Action: Determine the solubility of your compound in the antimicrobial assay medium (e.g., Mueller-Hinton broth). Thiazole derivatives can sometimes have poor aqueous solubility.[14][15]

    • Rationale: If the compound precipitates out of the solution, its effective concentration will be much lower than intended.

    • Solution: Consider using a co-solvent like DMSO, but be mindful of its final concentration in the assay, as it can have its own antimicrobial effects at higher concentrations.

  • Review the Antimicrobial Susceptibility Testing (AST) Protocol:

    • Action: Double-check all parameters of your AST method (e.g., broth microdilution, agar diffusion).

    • Rationale: Inaccurate inoculum size, improper incubation conditions (time, temperature), or use of non-standard growth media can all lead to erroneous results.[1] For instance, using a different culture medium can lead to discrepancies in results.[1]

    • Recommendation: Always include a positive control (a known antibiotic) and a negative control (vehicle only) to validate your assay.[1]

  • Consider Intrinsic Resistance of the Microorganism:

    • Action: Research the known resistance mechanisms of the bacterial or fungal strains you are testing.

    • Rationale: The microorganism may possess intrinsic resistance mechanisms, such as efflux pumps or impermeable outer membranes, that prevent your compound from reaching its target.

  • Structure-Activity Relationship (SAR) Analysis:

    • Action: Compare the structure of your compound to published thiazole derivatives with known antimicrobial activity.

    • Rationale: Small changes in the substituents on the thiazole ring can have a significant impact on biological activity. For example, the presence of a phenyl ring can enhance antibacterial action in some cases.

Compound Characterization Issues

Q: I'm having trouble interpreting the NMR or Mass Spectrum of my synthesized thiazole compound. What are some common features to look for?

A:

  • ¹H NMR Spectroscopy:

    • Thiazole Ring Protons: The protons on the thiazole ring typically appear in the aromatic region of the spectrum, with chemical shifts generally between 7.0 and 9.0 ppm.[12] The exact chemical shifts will depend on the substituents on the ring.

    • Coupling Constants: The coupling constants between adjacent protons on the thiazole ring are typically small.

    • Reference Spectra: Compare your spectrum to published data for similar thiazole structures or to a spectrum of the parent thiazole molecule if available.[12]

  • Mass Spectrometry:

    • Molecular Ion Peak (M+): Thiazole compounds generally show an abundant molecular ion peak, which is helpful for confirming the molecular weight.[16]

    • Fragmentation Patterns: The fragmentation of the thiazole ring is often specific and can aid in structure elucidation.[16] Look for characteristic losses of small molecules like HCN or fragments corresponding to the substituents.

Experimental Protocol Issues

Q: My antimicrobial susceptibility test results are not reproducible. What could be the cause?

A: Lack of reproducibility in AST is a common problem. Here are some factors to investigate:

  • Inoculum Preparation: The density of the bacterial or fungal inoculum is a critical variable. Ensure you are standardizing your inoculum to the correct McFarland standard for each experiment.

  • Compound Preparation: If you are dissolving your compound in a solvent like DMSO, ensure that it is fully dissolved before adding it to the assay medium. Any precipitation will lead to inconsistent concentrations.

  • Plate Reading: If you are performing a broth microdilution assay, be consistent in how you determine the minimum inhibitory concentration (MIC). Using a plate reader can help standardize this process.

  • Media and Reagents: Ensure that the quality and composition of your growth media and other reagents are consistent between experiments. For example, the concentration of divalent cations in the media can affect the activity of some antimicrobials.

Quantitative Data Summary

Table 1: Antibacterial Activity of Selected Thiazole Derivatives (MIC in µg/mL)
CompoundS. aureusB. subtilisE. coliP. aeruginosaReference
2-phenylacetamido-thiazole derivative 161.56 - 6.251.56 - 6.251.56 - 6.251.56 - 6.25[2]
2,5-dichloro thienyl-substituted thiazole6.25 - 12.5-6.25 - 12.56.25 - 12.5[2]
Bisthiazolyl hydrazone 42-0.06--[2]
Quinoline-thiazole 4g--3.91 - 7.81-[17]
Quinoline-thiazole 4m--7.81-[17]
Table 2: Antifungal Activity of Selected Thiazole Derivatives (MIC in µg/mL)
CompoundC. albicansC. glabrataC. kruseiC. parapsilosisA. fumigatusReference
Bisthiazolyl hydrazone 43----0.03[2]
Quinoline-thiazole 4d, 4i, 4k, 4l, 4m1.95----[17]
Quinoline-thiazole 4j>1.95>1.95-<0.06-[17]
Ketoconazole (Reference)<0.060.24<0.06<0.06-[17]
Table 3: Enzyme Inhibitory Activity of Selected Thiazole Derivatives
CompoundTarget EnzymeIC₅₀ (µM)Reference
2-phenylacetamido-thiazole derivative 16E. coli KAS III (FabH)5.3[2]

Key Experimental Protocols

Protocol 1: Hantzsch Thiazole Synthesis (General Procedure)

This protocol is a generalized procedure based on the Hantzsch synthesis.[4]

  • Reactant Preparation: In a round-bottom flask, dissolve the thioamide (1.5 equivalents) in a suitable solvent (e.g., methanol or ethanol).

  • Addition of α-haloketone: Add the α-haloketone (1 equivalent) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux for a specified time (e.g., 30 minutes to several hours), monitoring the reaction by Thin Layer Chromatography (TLC).[4]

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a dilute solution of sodium carbonate (e.g., 5% Na₂CO₃) to neutralize any acid formed and to precipitate the product.[4]

  • Isolation: Collect the precipitate by vacuum filtration through a Buchner funnel. Wash the solid with water.[4]

  • Drying and Characterization: Air-dry the product on a watch glass. Determine the mass and calculate the percent yield. Characterize the product using melting point, TLC, NMR, and Mass Spectrometry.[4]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

  • Compound Preparation: Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth (or another appropriate growth medium).

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

antimicrobial_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies synthesis Thiazole Derivative Synthesis (e.g., Hantzsch) purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms purity Purity Assessment (e.g., HPLC) purification->purity mic MIC Determination (Broth Microdilution) purity->mic enzyme_assay Enzyme Inhibition Assays (e.g., DNA Gyrase) mic->enzyme_assay membrane_perm Membrane Permeability Assays mic->membrane_perm

Caption: Experimental workflow for thiazole antimicrobial agent development.

dna_gyrase_inhibition thiazole Thiazole-based Inhibitor gyrase DNA Gyrase / Topoisomerase IV thiazole->gyrase binds to & inhibits dna_replication DNA Replication & Repair gyrase->dna_replication enables cell_death Bacterial Cell Death dna_replication->cell_death leads to (when inhibited)

Caption: Inhibition of DNA Gyrase/Topoisomerase IV by thiazole agents.

fabh_inhibition thiazole_fabh Thiazole-based Inhibitor fabh FabH Enzyme thiazole_fabh->fabh inhibits fatty_acid_synthesis Fatty Acid Synthesis fabh->fatty_acid_synthesis initiates membrane_integrity Cell Membrane Integrity fatty_acid_synthesis->membrane_integrity is essential for cell_lysis Cell Lysis membrane_integrity->cell_lysis disruption leads to

References

how to reduce off-target effects of 4-Fluoro-2-(thiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using 4-Fluoro-2-(thiazol-4-yl)phenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects during your experiments.

Disclaimer: Information regarding the specific biological targets and off-targets of this compound is not extensively documented in publicly available literature. The following guides are based on established methodologies for characterizing and improving the selectivity of novel small molecule compounds.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

Q2: I'm observing an unexpected phenotype in my experiment. Could it be an off-target effect?

A2: Yes, an unexpected or inconsistent phenotype is a common indicator of potential off-target activity. To investigate this, it is essential to perform control experiments. A key strategy is to use a structurally similar but biologically inactive analog of your compound (a negative control) to see if the phenotype disappears.[3][4] Additionally, using a second, structurally distinct compound that targets the same primary protein can help confirm if the observed phenotype is truly due to on-target activity.[3]

Q3: What are the first steps to identify potential off-targets for a novel compound like this compound?

A3: A multi-pronged approach is recommended:

  • In Silico (Computational) Analysis: Use computational tools to predict potential off-targets based on the chemical structure of this compound. These methods compare the compound's structure to databases of known ligands for various proteins.[5]

  • Broad Panel Screening: Test the compound against large panels of common off-target classes, such as kinases, GPCRs, and ion channels. Given the thiazole moiety, a kinase screen is a logical starting point.[6]

  • Unbiased Proteome-Wide Analysis: Employ chemoproteomic techniques like Thermal Proteome Profiling (TPP) or Limited Proteolysis-Mass Spectrometry (LiP-MS) to identify binding partners in an unbiased manner directly in cell lysates or intact cells.[7][8]

Q4: How can I reduce the off-target effects I've identified?

A4: Once off-targets are identified, several medicinal chemistry strategies can be employed. This involves conducting Structure-Activity Relationship (SAR) studies, where derivatives of this compound are synthesized and tested.[9][10][11] The goal is to make chemical modifications that decrease binding to the off-target protein while maintaining or improving affinity for the intended target.[12] This rational drug design approach is an iterative process of design, synthesis, and testing.[1]

Troubleshooting Guide: Identifying and Validating Off-Targets

This guide provides a systematic workflow for researchers encountering potential off-target issues with this compound.

Off_Target_Workflow cluster_phase1 Phase 1: Initial Assessment cluster_phase2 Phase 2: Unbiased Identification cluster_phase3 Phase 3: Validation & Confirmation cluster_phase4 Phase 4: Mitigation Strategy A Unexpected Phenotype Observed or Proactive Screening B In Silico Off-Target Prediction (e.g., SEA, SwissTargetPrediction) A->B Computational Approach C Broad Off-Target Panel Screening (e.g., Kinase Panel) A->C Experimental Approach D Proteome-Wide Target Deconvolution (e.g., TPP/CETSA, LiP-MS) B->D C->D E Identify High-Confidence Binding Partners D->E F Validate Hits with Orthogonal Assays (e.g., ITC, SPR, CETSA) E->F G Genetic Validation (e.g., Knockout/Knockdown of off-target) F->G H Does Knockout of Off-Target Recapitulate Phenotype? G->H I Structure-Activity Relationship (SAR) Studies H->I Yes L Select Optimized Compound H->L No, Phenotype is On-Target J Synthesize Analogs to Improve Selectivity I->J K Test New Analogs in On-Target and Off-Target Assays J->K K->I Iterate K->L Optimized

Caption: Workflow for identifying, validating, and mitigating off-target effects.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound engages its intended target (or a potential off-target) within intact cells. The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[10][13]

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with either vehicle (e.g., DMSO) or a desired concentration of this compound.

    • Incubate for a predetermined time (e.g., 1-3 hours) at 37°C to allow for cell penetration and target binding.[14]

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.[9]

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection and Analysis:

    • Collect the supernatant containing the soluble protein.

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting.

    • Plot the band intensity versus temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Protocol 2: Kinase Profiling for Off-Target Selectivity

Given that many thiazole-containing compounds are kinase inhibitors, profiling against a panel of kinases is a crucial step to assess selectivity.

Methodology:

  • Assay Preparation:

    • This is typically performed as a service by specialized companies (e.g., Reaction Biology, Promega).[6][15] You provide the compound.

    • The service uses a radiometric or fluorescence-based assay platform. A common method is a radiometric assay that measures the incorporation of ³³P-labeled ATP into a substrate peptide.[16][17]

  • Screening:

    • This compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >400 kinases).

    • The reaction mixture contains the specific kinase, its substrate, [γ-³³P]-ATP, and the test compound.[16]

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[16]

  • Data Analysis and Presentation:

    • The amount of incorporated radiolabel is quantified.

    • The percent inhibition for each kinase is calculated relative to a control reaction without the compound.

    • Results are often presented as a percentage of remaining kinase activity. This data can be used to generate a selectivity profile.

Table 1: Example Data Template for Kinase Profiling Results

Kinase Target% Inhibition at 1 µMIC₅₀ (nM)Notes
Intended Target 95%50Strong on-target activity
Off-Target Kinase A85%250Significant off-target hit
Off-Target Kinase B60%1,200Moderate off-target hit
Off-Target Kinase C15%>10,000Negligible interaction
... (other kinases)<10%>10,000No significant inhibition

Advanced Troubleshooting: Deconvoluting On- vs. Off-Target Phenotypes

If you have identified a confirmed off-target, the next step is to determine if your observed phenotype is due to inhibition of the intended target, the off-target, or both.

Troubleshooting_Phenotype Deconvoluting Phenotypic Origin A Start: Phenotype observed with This compound B Generate/acquire a selective analog (SAR-optimized compound) that does not hit the off-target A->B E Genetically perturb the ON-TARGET (e.g., using CRISPR or siRNA) A->E C Test selective analog in the phenotypic assay B->C D Is the phenotype still observed? C->D I Conclusion: Phenotype is likely driven by the OFF-TARGET D->I No J Conclusion: Phenotype is likely driven by the ON-TARGET D->J Yes F Does ON-TARGET perturbation reproduce the phenotype? E->F G Genetically perturb the OFF-TARGET (e.g., using CRISPR or siRNA) F->G No F->J Yes H Does OFF-TARGET perturbation reproduce the phenotype? G->H H->I Yes K Conclusion: Phenotype may result from polypharmacology (both targets) H->K No, but original phenotype is real

Caption: A decision tree for troubleshooting the origin of a cellular phenotype.

References

Technical Support Center: Refining Dosage for In Vivo Studies of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole compounds in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution, with a focus on dosage refinement.

Frequently Asked Questions (FAQs)

Q1: Where should I start when determining the initial dose of a novel thiazole compound for in vivo efficacy studies?

A1: A common starting point is to first establish the maximum tolerated dose (MTD) through a dose-ranging study. This involves administering escalating doses of the compound to small groups of animals and observing for signs of toxicity. The highest dose that does not cause significant adverse effects is typically considered the MTD. For initial efficacy studies, a dose level at or below the MTD is recommended. For example, in a study on two new thiazole derivatives, the compounds were found to be safe up to 500 mg/kg in vivo, with the most effective dose for antitumor activity being 15 mg/kg.[1]

Q2: What are some common signs of toxicity to monitor for during in vivo studies with thiazole compounds?

A2: Toxicity can manifest in various ways depending on the specific thiazole derivative and the dose administered. Common signs of toxicity include:

  • Weight loss

  • Changes in behavior (e.g., lethargy, hyperactivity)

  • Ruffled fur

  • Changes in food and water consumption

  • Organ-specific toxicity, which may require histopathological analysis. For instance, high doses of an oxothiazole derivative (160, 265, and 350 mg/kg) were shown to cause severe liver damage in mice.[2]

Q3: My thiazole compound has poor aqueous solubility. What are some suitable vehicle formulations for in vivo administration?

A3: Poor solubility is a frequent challenge with heterocyclic compounds like thiazoles. Here are some common vehicle formulations to consider:

  • Co-solvents: A mixture of solvents can be used to dissolve lipophilic compounds. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[3] It is crucial to use the lowest possible concentration of organic solvents, as they can have their own biological effects.[3][4]

  • Surfactants: Surfactants can be used to create micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous solutions.[5][6]

  • Solid Dispersions: This technique involves dispersing the drug in a solid matrix at the molecular level to enhance solubility and dissolution rate.[6]

It is essential to conduct tolerability studies for the chosen vehicle alone to ensure it does not contribute to any observed toxicity.

Troubleshooting Guides

Guide 1: Unexpected Toxicity or Lack of Efficacy

This guide provides a logical workflow for troubleshooting unexpected outcomes in your in vivo studies.

Troubleshooting_Workflow start Unexpected Outcome: Toxicity or Lack of Efficacy check_formulation Review Compound Formulation - Solubility issues? - Vehicle toxicity? start->check_formulation check_dose Re-evaluate Dosage - Dose too high (toxicity)? - Dose too low (efficacy)? start->check_dose check_route Verify Administration Route - Misinjection? - Incorrect route for target? start->check_route check_animal_model Assess Animal Model - Appropriate for the disease? - Health status of animals? start->check_animal_model solution_formulation Optimize Formulation: - Change vehicle - Alter pH - Use solubilizing agents check_formulation->solution_formulation solution_dose Adjust Dose: - Perform new dose-ranging study - Titrate dose based on literature check_dose->solution_dose solution_route Refine Administration Technique: - Additional training - Use alternative route check_route->solution_route solution_animal_model Re-evaluate Model: - Select a more appropriate model - Ensure animal health check_animal_model->solution_animal_model VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis Thiazole Thiazole Inhibitor Thiazole->VEGFR2 Inhibits PI3K_AKT_mTOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Thiazole Thiazole Inhibitor Thiazole->PI3K Inhibits Thiazole->mTOR Inhibits

References

Technical Support Center: Optimization of Cell Permeability for Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of cell permeability for fluorinated phenols.

Frequently Asked Questions (FAQs)

Q1: How does fluorination generally affect the cell permeability of phenolic compounds?

Fluorination can significantly modulate the physicochemical properties of phenolic compounds, thereby influencing their cell permeability. Strategic placement of fluorine atoms can increase lipophilicity (LogP), which often correlates with enhanced passive diffusion across the cell membrane.[1][2] However, the effects can be complex and are not always predictable, as fluorine's strong electron-withdrawing nature can also alter a compound's pKa and hydrogen bonding capacity.[2][3] In some cases, fluorination has been shown to improve permeability and overall ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.

Q2: What are the primary mechanisms by which fluorinated phenols cross the cell membrane?

The primary mechanism for many small molecules, including fluorinated phenols, is passive diffusion, where the compound moves across the lipid bilayer from an area of high concentration to low concentration.[4] This process is heavily influenced by the compound's lipophilicity and size. Additionally, some fluorinated phenols may be substrates for active transport proteins, such as efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively transport the compound out of the cell, thereby reducing its net permeability.[5][6][7]

Q3: My fluorinated phenol shows low permeability in a Caco-2 assay. What are the potential causes?

Low permeability in a Caco-2 assay can stem from several factors:

  • Poor Passive Permeability: The compound may have suboptimal physicochemical properties, such as low lipophilicity or a large molecular size, hindering its ability to passively diffuse across the cell membrane.[4]

  • Active Efflux: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and actively pump the compound out.[5][8] An efflux ratio greater than 2 is often indicative of active efflux.[8]

  • Low Aqueous Solubility: Poor solubility in the assay buffer can lead to an underestimation of permeability as the concentration of the compound available for transport is limited.[9][10]

  • Metabolism by Caco-2 cells: The compound may be metabolized by enzymes present in the Caco-2 cells, leading to a lower concentration of the parent compound in the receiver compartment.

  • Poor Monolayer Integrity: If the Caco-2 cell monolayer is not confluent or has compromised tight junctions, the permeability of paracellular markers will be high, but the transcellular transport of your compound may still be low if it is not well-suited for passive diffusion.[8]

Q4: How can I determine if my fluorinated phenol is a substrate of an efflux pump like P-glycoprotein (P-gp)?

To determine if a compound is a P-gp substrate, you can perform a bidirectional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests that the compound is actively transported out of the cell.[8] To confirm the involvement of P-gp, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.[8][11]

Q5: What is the difference between a PAMPA and a Caco-2 assay for assessing permeability?

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[12] It is a high-throughput and cost-effective method for predicting passive permeability. The Caco-2 assay, on the other hand, uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[9] This cell-based model can assess not only passive diffusion but also active transport (both uptake and efflux) and paracellular transport.[9] Therefore, the Caco-2 assay provides a more comprehensive and biologically relevant assessment of intestinal permeability.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) Value in Caco-2 or PAMPA Assays
Possible Cause Troubleshooting Step
Low Lipophilicity Consider chemical modifications to increase the LogP of the compound. Strategic fluorination can sometimes increase lipophilicity.[1]
High Efflux Ratio (in Caco-2) Perform a bidirectional Caco-2 assay with and without a P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux.[8][11] If confirmed, consider structural modifications to reduce P-gp substrate affinity.
Low Compound Solubility Increase the concentration of the co-solvent (e.g., DMSO) in the dosing solution, ensuring it remains within a non-toxic range for the cells (typically ≤1%).[10] Alternatively, use solubility enhancers.
Compound Adsorption to Assay Plate Use low-binding plates for the assay. Also, calculate the percent recovery of the compound at the end of the experiment to check for significant loss due to binding.
Poor Monolayer Integrity (Caco-2) Measure the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER suggests compromised monolayer integrity.[8] Also, assess the permeability of a paracellular marker like Lucifer Yellow.[8]
Issue 2: High Variability in Permeability Data
Possible Cause Troubleshooting Step
Inconsistent Cell Monolayer Ensure consistent cell seeding density and culture conditions for Caco-2 assays. Monitor monolayer confluence and differentiation carefully. Use cells within a consistent passage number range.[13]
Inaccurate Pipetting Calibrate pipettes regularly. Be meticulous when adding and removing solutions from the donor and receiver wells.
Analytical Method Variability Validate the analytical method (e.g., LC-MS/MS) for accuracy, precision, and linearity in the assay matrix. Ensure consistent sample preparation.
Edge Effects in Assay Plate Avoid using the outer wells of the microplate if edge effects are suspected. Alternatively, fill the outer wells with buffer to maintain a humidified environment.

Quantitative Data Summary

Table 1: Apparent Permeability (Papp) of Select Phenolic Compounds in Caco-2 and PAMPA Assays

CompoundAssay TypePapp (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Reference
GenisteinCaco-216.68-[14]
Caffeic AcidCaco-20.96 ± 0.03<2[15]
ChrysinCaco-23.80 ± 0.45<2[15]
Gallic AcidCaco-21.02 ± 0.04<2[15]
QuercetinCaco-21.25 ± 0.12<2[15]
ResveratrolCaco-22.50 ± 0.25<2[15]
RutinCaco-21.10 ± 0.08<2[15]
Caffeic AcidPAMPA1.18 ± 0.05-[15]
ChrysinPAMPA5.90 ± 0.16-[15]
Gallic AcidPAMPA1.35 ± 0.08-[15]
QuercetinPAMPA2.10 ± 0.10-[15]
ResveratrolPAMPA3.20 ± 0.15-[15]
RutinPAMPA1.25 ± 0.06-[15]
Fluorinated Phenylpropionic Acid AnalogsPAMPA7 - 10-[3]

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

A detailed protocol for the Caco-2 permeability assay can be found in resources from Creative Bioarray and other cited literature.[8] Key steps include:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the laboratory's established range. The permeability of a paracellular marker, such as Lucifer Yellow, is also assessed.

  • Dosing: The test compound, dissolved in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution), is added to the apical (donor) compartment. The basolateral (receiver) compartment contains the same buffer without the test compound.

  • Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, samples are taken from both the apical and basolateral compartments.

  • Analysis: The concentration of the test compound in the samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

A general protocol for the PAMPA assay is described in various sources.[12] The main steps are:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Dosing: The test compound is dissolved in an aqueous buffer and added to the wells of the donor plate.

  • Assembly: The donor plate is placed on top of an acceptor plate containing buffer, creating a "sandwich".

  • Incubation: The sandwich plate is incubated at room temperature for a set period (e.g., 4-16 hours).

  • Analysis: The concentration of the compound in the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Calculation of Pe: The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor compartments at the end of the incubation.

Visualizations

experimental_workflow_caco2 cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis & Interpretation Caco2_culture Caco-2 Cell Culture (21 days on Transwell) TEER_measurement Monolayer Integrity Check (TEER & Lucifer Yellow) Caco2_culture->TEER_measurement Dosing Add Fluorinated Phenol to Apical Side TEER_measurement->Dosing Incubation Incubate at 37°C Dosing->Incubation Sampling Sample Apical & Basolateral Compartments Incubation->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Papp_calc Calculate Papp Value LCMS->Papp_calc Efflux_ratio Determine Efflux Ratio (for bidirectional assay) Papp_calc->Efflux_ratio Interpretation Interpret Permeability Efflux_ratio->Interpretation factors_affecting_permeability cluster_compound Compound Properties cluster_membrane Membrane Properties Lipophilicity Lipophilicity (LogP) Passive_Diffusion Passive Diffusion Lipophilicity->Passive_Diffusion Size Molecular Size Size->Passive_Diffusion Charge Charge (pKa) Charge->Passive_Diffusion Solubility Aqueous Solubility Solubility->Passive_Diffusion Permeability Cell Permeability Passive_Diffusion->Permeability Efflux_Pumps Efflux Pumps (P-gp, BCRP) Efflux_Pumps->Permeability Uptake_Transporters Uptake Transporters Uptake_Transporters->Permeability troubleshooting_logic Start Low Permeability Observed CheckEfflux Is Efflux Ratio > 2? Start->CheckEfflux EffluxConfirmed Potential Efflux Substrate CheckEfflux->EffluxConfirmed Yes CheckSolubility Is Aqueous Solubility Low? CheckEfflux->CheckSolubility No RunInhibitorAssay Run Assay with Efflux Inhibitor EffluxConfirmed->RunInhibitorAssay SolubilityIssue Solubility-Limited Permeability CheckSolubility->SolubilityIssue Yes CheckLogP Is LogP in Optimal Range? CheckSolubility->CheckLogP No ImproveFormulation Improve Formulation SolubilityIssue->ImproveFormulation PoorPassive Poor Passive Permeability CheckLogP->PoorPassive No ModifyCompound Consider Structural Modification CheckLogP->ModifyCompound Yes PoorPassive->ModifyCompound ModifyCompound->Start Re-test RunInhibitorAssay->ModifyCompound ImproveFormulation->Start Re-test

References

Technical Support Center: Storage and Handling of 4-Fluoro-2-(thiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 4-Fluoro-2-(thiazol-4-yl)phenol during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemistry of phenolic and thiazole-containing compounds, the primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures, oxygen (oxidation), and high humidity.[1]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. Specifically, refrigeration at 4°C is recommended over room temperature to slow down potential degradation processes.[2] The container should be tightly sealed and the headspace can be flushed with an inert gas like argon or nitrogen to minimize oxidation.

Q3: Is this compound sensitive to light?

A3: Yes. Both the phenol and thiazole moieties are susceptible to photodegradation.[1][3] Exposure to UV or ambient light can initiate reactions leading to the formation of colored impurities and loss of compound integrity. It is crucial to store the compound in amber vials or light-proof containers.

Q4: Can I store solutions of this compound?

A4: Storing solutions of this compound for extended periods is not recommended due to increased susceptibility to degradation in the dissolved state. If solutions must be prepared in advance, they should be stored at low temperatures (e.g., -20°C or -80°C), protected from light, and used as quickly as possible. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents to minimize potential reactions with the phenolic hydroxyl group.

Q5: What are the potential degradation pathways for this molecule?

A5: Potential degradation pathways include:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures. The thiazole ring's sulfur atom can also be oxidized.

  • Photodegradation: Light exposure can lead to complex reactions, including photo-oxygenation of the thiazole ring, potentially causing ring cleavage and rearrangement.[3] The fluorophenyl ring may also undergo reactions, including the cleavage of the carbon-fluorine bond to form fluoride ions.[4]

  • Hydrolysis: Under strong acidic conditions, the thiazole ring may be susceptible to hydrolysis.[5][6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Color change of solid material (e.g., to yellow or brown) Oxidation or photodegradation.Discard the material if purity is critical. For future storage, ensure the container is tightly sealed, protected from light, and consider storing under an inert atmosphere.
Appearance of new peaks in HPLC analysis of a stored sample Degradation of the compound.Review storage conditions. Implement the recommended optimal storage conditions (cool, dark, dry, inert atmosphere). Perform a forced degradation study to identify potential degradants.
Inconsistent experimental results using the same batch of compound Partial degradation of the stock material or solution.Re-qualify the compound using an appropriate analytical method (e.g., HPLC, NMR). Prepare fresh solutions for each experiment from a properly stored solid stock.
Precipitation in a stored solution Degradation leading to insoluble products or solvent evaporation.Do not use the solution. Prepare a fresh solution and store it under the recommended conditions for short-term use only.

Quantitative Data Summary

Table 1: Recommended Storage Conditions

Parameter Recommended Condition Rationale
Temperature 4°C or lowerTo slow down the rate of chemical degradation.[2][7]
Light Protect from light (use amber vials)To prevent photodegradation.[1]
Atmosphere Inert gas (Argon or Nitrogen)To minimize oxidation.[1]
Humidity Dry/Desiccated environmentTo prevent moisture-induced degradation.[1]

Table 2: Common Stress Conditions for Forced Degradation Studies

Stress Condition Typical Reagents and Conditions Potential Degradation
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 60°CHydrolysis of the thiazole ring.
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature to 60°CDegradation of the phenol moiety.
Oxidation 3% - 30% H₂O₂, room temperatureOxidation of the phenol and thiazole sulfur.
Thermal 60°C - 80°C (solid state and in solution)General thermal decomposition.
Photolytic Exposure to UV light (e.g., 254 nm, 365 nm) and visible lightPhotodegradation of all moieties.[3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a suitable gradient, for example, 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., Acetonitrile or Methanol) to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines a procedure to intentionally degrade the compound to understand its stability profile.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a 50:50 mixture of Acetonitrile and Water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution at 80°C for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).

  • Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration. Analyze by HPLC (Protocol 1) and compare the chromatograms to a control sample (stock solution stored at 4°C).

Visualizations

Degradation_Pathways cluster_stress Stress Factors cluster_products Potential Degradation Products This compound This compound Light Light Heat Heat Oxygen Oxygen Acid/Base Acid/Base Photo-oxygenation Products Photo-oxygenation Products Light->Photo-oxygenation Products Ring Cleavage Products Ring Cleavage Products Heat->Ring Cleavage Products Quinone-like Structures Quinone-like Structures Oxygen->Quinone-like Structures Sulfoxides/Sulfones Sulfoxides/Sulfones Oxygen->Sulfoxides/Sulfones Hydrolysis Products Hydrolysis Products Acid/Base->Hydrolysis Products Photo-oxygenation Products->Ring Cleavage Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_storage Storage cluster_experiment Experimentation cluster_troubleshooting Troubleshooting Store_Solid Store Solid Compound (4°C, Dark, Dry, Inert Gas) Prepare_Solution Prepare Fresh Solution Store_Solid->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Analyze_Purity Analyze Purity (HPLC) Perform_Experiment->Analyze_Purity Inconsistent_Results Inconsistent Results? Analyze_Purity->Inconsistent_Results Inconsistent_Results->Store_Solid No, Purity OK Forced_Degradation Perform Forced Degradation Study Inconsistent_Results->Forced_Degradation Yes

Caption: Recommended workflow for handling this compound.

References

Validation & Comparative

Validating the Biological Target of 4-Fluoro-2-(thiazol-4-yl)phenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological target of the novel compound 4-Fluoro-2-(thiazol-4-yl)phenol. Due to the absence of specific experimental data for this compound, this document presents a hypothetical scenario wherein alpha-glucosidase is explored as a potential biological target. This enzyme is a well-established therapeutic target for managing type 2 diabetes, and its inhibitors play a crucial role in controlling postprandial hyperglycemia.[1][2] The methodologies and comparisons presented herein serve as a comprehensive template for the biological target validation of novel small molecules.

Comparative Analysis of Alpha-Glucosidase Inhibitors

To contextualize the potential efficacy of this compound, its hypothetical inhibitory activity against alpha-glucosidase is compared with that of established inhibitors. Acarbose, a widely used antidiabetic drug, and Quercetin, a natural flavonoid with known alpha-glucosidase inhibitory properties, are used as benchmarks.

CompoundTypeIC50 (µM) against Alpha-Glucosidase
This compound Thiazole Derivative (Hypothetical)75
Acarbose Pseudo-oligosaccharide11 nM (0.011 µM)[3]
Quercetin Flavonoid5.41 µg/mL (~18 µM)[4]

Note: The IC50 value for this compound is hypothetical and for illustrative purposes only. The IC50 value for Acarbose is from a specific in vitro assay and may vary depending on experimental conditions.[3][5] The IC50 for Quercetin has been converted from µg/mL to µM for comparison.

Experimental Protocols

A critical component of target validation is the robust and reproducible experimental methodology. The following section details the protocol for an in vitro alpha-glucosidase inhibition assay, a fundamental technique for assessing the inhibitory potential of a compound against this enzyme.

In Vitro Alpha-Glucosidase Inhibition Assay

This assay spectrophotometrically measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of alpha-glucosidase.

Materials:

  • Alpha-glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compound (this compound)

  • Reference inhibitors (Acarbose, Quercetin)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure: [4][6][7][8]

  • Preparation of Solutions:

    • Prepare a stock solution of alpha-glucosidase (1 U/mL) in phosphate buffer.

    • Prepare a stock solution of pNPG (5 mM) in phosphate buffer.

    • Prepare stock solutions of the test compound and reference inhibitors in DMSO. Create a series of dilutions at various concentrations.

  • Assay:

    • In a 96-well plate, add 50 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound or reference inhibitor at different concentrations to the respective wells. A well with DMSO serves as the control.

    • Add 20 µL of the alpha-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na2CO3).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathway

The following diagram illustrates the role of alpha-glucosidase in carbohydrate metabolism. This enzyme, located in the brush border of the small intestine, is crucial for breaking down complex carbohydrates into absorbable monosaccharides.[9]

carbohydrate_metabolism Complex Carbohydrates (Starch, Sucrose) Complex Carbohydrates (Starch, Sucrose) Alpha-Glucosidase Alpha-Glucosidase Complex Carbohydrates (Starch, Sucrose)->Alpha-Glucosidase Substrate Monosaccharides (Glucose) Monosaccharides (Glucose) Alpha-Glucosidase->Monosaccharides (Glucose) Hydrolysis Intestinal Absorption Intestinal Absorption Monosaccharides (Glucose)->Intestinal Absorption Bloodstream Bloodstream Intestinal Absorption->Bloodstream Increased Blood Glucose

Caption: Role of Alpha-Glucosidase in Carbohydrate Digestion.

Experimental Workflow

The diagram below outlines the key steps in the in vitro alpha-glucosidase inhibition assay.

assay_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme Solution Enzyme Solution Mix Enzyme and Inhibitor Mix Enzyme and Inhibitor Enzyme Solution->Mix Enzyme and Inhibitor Substrate (pNPG) Solution Substrate (pNPG) Solution Add Substrate Add Substrate Substrate (pNPG) Solution->Add Substrate Inhibitor Solutions Inhibitor Solutions Inhibitor Solutions->Mix Enzyme and Inhibitor Pre-incubation (37°C) Pre-incubation (37°C) Mix Enzyme and Inhibitor->Pre-incubation (37°C) Pre-incubation (37°C)->Add Substrate Incubation (37°C) Incubation (37°C) Add Substrate->Incubation (37°C) Stop Reaction Stop Reaction Incubation (37°C)->Stop Reaction Measure Absorbance (405 nm) Measure Absorbance (405 nm) Stop Reaction->Measure Absorbance (405 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (405 nm)->Calculate % Inhibition Determine IC50 Value Determine IC50 Value Calculate % Inhibition->Determine IC50 Value

Caption: Workflow for the Alpha-Glucosidase Inhibition Assay.

References

A Comparative Analysis of 4-Fluoro-2-(thiazol-4-yl)phenol and Its Analogs in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Fluoro-2-(thiazol-4-yl)phenol and its analogs, focusing on their synthesis, anticancer activity, and mechanism of action. The information is supported by experimental data and detailed methodologies to aid in the evaluation and potential development of this class of compounds.

The thiazole ring is a prominent scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer properties. The strategic incorporation of a phenol moiety and fluorine atoms can significantly influence the pharmacological profile of these compounds. This guide focuses on a comparative study of this compound and its analogs, exploring the structure-activity relationships that govern their potential as therapeutic agents.

Synthesis of this compound and Its Analogs

The synthesis of 2-(thiazol-4-yl)phenol derivatives is commonly achieved through the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the core scaffold, 2-bromoacetophenone derivatives can be reacted with thiourea.[1][2] Modifications to the phenyl and thiazole rings can be introduced by using appropriately substituted starting materials.

General Synthetic Workflow: Hantzsch Thiazole Synthesis

The following diagram illustrates the general workflow for the Hantzsch synthesis of 2-(thiazol-4-yl)phenol analogs.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_modification Further Modification (Optional) cluster_final_product Final Product start1 α-Haloketone (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) reaction Hantzsch Thiazole Synthesis (Condensation & Cyclization) start1->reaction start2 Thioamide (e.g., Thiourea) start2->reaction product 2-Amino-4-arylthiazole Derivative reaction->product modification Introduction of Phenolic Group (e.g., Diazotization followed by Hydrolysis) product->modification final_product Substituted 2-(Thiazol-4-yl)phenol modification->final_product

Caption: General workflow for the synthesis of 2-(thiazol-4-yl)phenol analogs.

Comparative Biological Activity

The anticancer activity of this compound and its analogs is primarily attributed to their ability to inhibit key signaling pathways involved in tumor growth and angiogenesis. A significant target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[3][4]

Structure-Activity Relationship (SAR)

While a systematic comparative study of this compound and its immediate analogs is not extensively documented in a single source, analysis of various substituted thiazole derivatives allows for the deduction of key structure-activity relationships:

  • Fluorine Substitution: The presence of a fluorine atom on the phenyl ring, as in the parent compound, is often associated with enhanced biological activity. Fluorine's high electronegativity and ability to form strong bonds can improve metabolic stability and binding affinity to target proteins.[5]

  • Phenolic Hydroxyl Group: The hydroxyl group on the phenol ring is a crucial feature, potentially acting as a hydrogen bond donor in interactions with the target enzyme's active site. Its position on the ring can significantly impact activity.

  • Substituents on the Phenyl Ring: The introduction of other substituents on the phenyl ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its inhibitory potency. For instance, electron-withdrawing groups at the para-position of the phenyl ring attached to the thiazole have been shown to enhance anticancer activity in some series.[6]

  • Substituents on the Thiazole Ring: Modifications at the 2-position of the thiazole ring can also impact biological activity. For example, the presence of an amino group can be a key pharmacophoric feature.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50) of various substituted thiazole derivatives against different cancer cell lines. It is important to note that these compounds are not all direct analogs of this compound but provide valuable insights into the anticancer potential of the broader thiazole class.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Comp. 4c 2-[2-[4-Hydroxy-3-(phenyl-hydrazinylidene)-methyl-benzylidene]-hydrazinyl]-thiazol-4(5H)-oneMCF-7 (Breast)2.57 ± 0.16[3]
HepG2 (Liver)7.26 ± 0.44[3]
Comp. 4b 2-[2-[3-Bromo-4-hydroxy-benzylidene]-hydrazinyl]-thiazol-4(5H)-oneMCF-7 (Breast)31.5 ± 1.91[3]
HepG2 (Liver)51.7 ± 3.13[3]
Comp. 4d (Z)-N-(3-(2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)benzamideMDA-MB-231 (Breast)1.21[4]
Comp. 4b (Z)-N-(3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)benzamideMDA-MB-231 (Breast)3.52[4]

Mechanism of Action: VEGFR-2 Inhibition

Several studies suggest that thiazole derivatives exert their anticancer effects by inhibiting VEGFR-2, a critical receptor tyrosine kinase in the angiogenesis signaling cascade.[3][4] Inhibition of VEGFR-2 blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and the formation of new blood vessels, which are essential for tumor growth and metastasis.

VEGFR-2 Signaling Pathway and Inhibition

The diagram below illustrates the VEGFR-2 signaling pathway and the point of inhibition by thiazole derivatives.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Autophosphorylation->Signaling Biological_Effects Angiogenesis (Cell Proliferation, Migration, Survival) Signaling->Biological_Effects Inhibitor This compound & Analogs Inhibitor->Autophosphorylation Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound and its analogs.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic method for the preparation of thiazole rings.[1][2][7]

  • Reaction Setup: An appropriate α-haloketone (1 mmol) and a thioamide (1.2 mmol) are dissolved in a suitable solvent, such as ethanol or methanol.

  • Reaction Conditions: The mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization or column chromatography, to yield the desired thiazole derivative.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8][9][10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals. The absorbance of the resulting solution is then measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

VEGFR-2 Kinase Assay

This assay is used to determine the in vitro inhibitory activity of the compounds against the VEGFR-2 enzyme.[11][12][13]

  • Assay Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase assay buffer.

  • Inhibitor Addition: The test compounds are added to the wells at various concentrations. A control with no inhibitor is also included.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time. During this time, the VEGFR-2 enzyme phosphorylates the substrate.

  • Detection: The amount of ATP remaining after the kinase reaction is quantified using a detection reagent, such as Kinase-Glo®, which produces a luminescent signal. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and vice versa.

  • Data Analysis: The inhibitory activity of the compounds is determined by measuring the reduction in kinase activity compared to the control. The IC50 value is then calculated.

Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel anticancer agents. Their synthesis via the robust Hantzsch reaction allows for structural diversification to optimize their biological activity. The available data, although not from a single systematic study, strongly suggest that the thiazole-phenol scaffold is a valid starting point for the design of potent VEGFR-2 inhibitors. The presence of a fluorine atom and the position of the phenolic hydroxyl group are key determinants of their anticancer efficacy. Further systematic structure-activity relationship studies are warranted to fully elucidate the therapeutic potential of this compound class and to identify lead candidates for further preclinical and clinical development. The experimental protocols provided in this guide offer a foundation for researchers to conduct such investigations.

References

Comparative Analysis of 4-Fluoro-2-(thiazol-4-yl)phenol and Leading Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has led to the intensive development of kinase inhibitors as targeted therapies. The thiazole scaffold has emerged as a privileged structure in the design of novel kinase inhibitors. This guide provides a comparative overview of the hypothetical kinase inhibitor 4-Fluoro-2-(thiazol-4-yl)phenol against a panel of well-established, clinically relevant kinase inhibitors: Imatinib, Dasatinib, Sorafenib, and the broad-spectrum inhibitor Staurosporine.

It is important to note that, to date, there is no publicly available experimental data on the kinase inhibitory profile of this compound. Therefore, for the purpose of this comparison, we will use publicly available data for a structurally related aminothiazole compound, 4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)phenol , as a proxy to provide a potential, albeit hypothetical, activity profile. This analogue has demonstrated inhibitory activity against Sphingosine Kinases.

This guide is intended for researchers, scientists, and drug development professionals, providing a succinct comparison of inhibitory activities, target pathways, and the experimental methodologies used to generate such data.

Quantitative Comparison of Kinase Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50/Ki) of the comparator compounds against a panel of selected kinases. The data for the this compound analogue is limited but provides a reference point for potential areas of biological activity.

Table 1: Inhibitory Activity (Ki) of a this compound Analogue

CompoundTarget KinaseKi (µM)
4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)phenolSphingosine Kinase 1 (SK1)16[1]
Sphingosine Kinase 2 (SK2)7.9[1]

Table 2: Inhibitory Activity (IC50) of Selected Well-Known Kinase Inhibitors

Kinase TargetImatinib (nM)Dasatinib (nM)Sorafenib (nM)Staurosporine (nM)
Tyrosine Kinases
ABL600<1--
c-Kit100<168-
PDGFRα100---
PDGFRβ100-57-
VEGFR1--26-
VEGFR2--90-
VEGFR3--20-
SRC>100000.5-6
Serine/Threonine Kinases
BRAF--22-
BRAF (V600E)--38-
c-RAF--6-
PKA---7
PKCα---2
CAMKII---20

Data compiled from various sources. IC50 values can vary based on assay conditions.

Signaling Pathways and Experimental Workflows

To understand the context of kinase inhibition, it is crucial to visualize the signaling pathways in which these kinases operate. The following diagrams, rendered using Graphviz, illustrate key pathways targeted by the comparator drugs and a typical workflow for identifying kinase inhibitors.

Signaling Pathway Diagrams

BCR_ABL_Pathway cluster_inhibitors Inhibitor Targets BCR_ABL BCR-ABL (Constitutively Active) GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits

Caption: BCR-ABL signaling pathway and points of inhibition by Imatinib and Dasatinib.

RAF_VEGFR_Pathway cluster_rtk Receptor Tyrosine Kinases cluster_inhibitor Inhibitor Target VEGFR VEGFR RAS RAS VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis PLCγ/PI3K PDGFR PDGFR PDGFR->RAS BRAF BRAF RAS->BRAF CRAF c-RAF RAS->CRAF MEK MEK BRAF->MEK CRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->BRAF Inhibits Sorafenib->CRAF Inhibits

Caption: RAF and VEGFR signaling pathways targeted by Sorafenib.

Experimental Workflow Diagram

Kinase_Inhibitor_Screening Compound_Library Compound Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response IC50_Confirmation IC50 Confirmation Dose_Response->IC50_Confirmation Selectivity_Profiling Kinase Panel Selectivity Profiling IC50_Confirmation->Selectivity_Profiling Lead_Compound Lead Compound Selectivity_Profiling->Lead_Compound

Caption: A typical workflow for high-throughput screening of kinase inhibitors.

Experimental Protocols

The determination of kinase inhibitory activity is paramount in drug discovery. Below are detailed methodologies for common in vitro kinase assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a common method for quantifying kinase activity in a high-throughput format.

  • Objective: To measure the phosphorylation of a substrate by a kinase.

  • Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium chelate) and an acceptor fluorophore (e.g., ULight™-dye or Alexa Fluor® 647). A biotinylated substrate peptide and a phospho-specific antibody labeled with the donor fluorophore are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and a streptavidin-conjugated acceptor into close proximity, resulting in a FRET signal.

  • Materials:

    • Kinase of interest

    • Biotinylated substrate peptide

    • ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Europium-labeled anti-phospho-substrate antibody

    • Streptavidin-conjugated acceptor fluorophore

    • Stop solution (e.g., 10 mM EDTA)

    • 384-well low-volume microplates

    • TR-FRET compatible plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then in kinase reaction buffer.

    • Add a fixed volume of the diluted compound to the microplate wells.

    • Add the kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

    • Incubate the reaction for a defined period (e.g., 60-120 minutes) at room temperature.

    • Stop the reaction by adding the stop solution containing the Europium-labeled antibody and the streptavidin-conjugated acceptor.

    • Incubate for at least 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).

    • Calculate the ratio of acceptor to donor emission and plot the results against the compound concentration to determine the IC50 value.

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) Kinase Assay

This bead-based assay is another sensitive method for detecting kinase activity.

  • Objective: To measure substrate phosphorylation through a luminescent signal.

  • Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. The Donor beads contain a photosensitizer that converts ambient oxygen to singlet oxygen upon illumination at 680 nm. The singlet oxygen can diffuse approximately 200 nm in solution. If an Acceptor bead is in close proximity, the singlet oxygen triggers a chemiluminescent signal in the Acceptor bead, which is then amplified and detected. Proximity is achieved by the binding of a biotinylated substrate to streptavidin-coated Donor beads and a phospho-specific antibody to Protein A-coated Acceptor beads.

  • Materials:

    • Kinase of interest

    • Biotinylated substrate

    • ATP

    • Kinase reaction buffer

    • Streptavidin-coated Donor beads

    • Protein A-coated Acceptor beads

    • Biotinylated anti-phospho-substrate antibody

    • Stop solution (e.g., EDTA)

    • 384-well microplates

    • AlphaScreen-compatible plate reader

  • Procedure:

    • Perform the kinase reaction in a similar manner to the TR-FRET assay (steps 1-5).

    • Stop the reaction by adding a solution containing the biotinylated anti-phospho-substrate antibody.

    • Incubate for 30-60 minutes at room temperature.

    • Add a mixture of the Streptavidin-coated Donor beads and Protein A-coated Acceptor beads.

    • Incubate in the dark for 60-120 minutes at room temperature.

    • Read the plate on an AlphaScreen-compatible reader.

    • Plot the luminescent signal against the compound concentration to calculate the IC50 value.

Conclusion

While the specific kinase inhibitory profile of this compound remains to be experimentally determined, the activity of a structurally similar analogue against sphingosine kinases suggests a potential for this scaffold in kinase inhibitor discovery. The provided data for established inhibitors like Imatinib, Dasatinib, Sorafenib, and Staurosporine offer a benchmark for evaluating the potency and selectivity of novel compounds. The detailed experimental protocols and pathway diagrams serve as a resource for researchers aiming to characterize new chemical entities in the field of kinase drug discovery. Further investigation into the synthesis and biological evaluation of this compound is warranted to elucidate its therapeutic potential.

References

Comparative Cross-Reactivity Profile of 4-Fluoro-2-(thiazol-4-yl)phenol and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the investigational compound 4-Fluoro-2-(thiazol-4-yl)phenol against other structurally related kinase inhibitors. Due to the limited publicly available data on this compound, this guide utilizes data from close structural analogs, namely aminothiazole-based kinase inhibitors, to provide a relevant comparison of kinase selectivity. Dasatinib, a well-characterized multi-kinase inhibitor with a 2-aminothiazole core, is included to represent a broader cross-reactivity profile.

Introduction to Thiazole-Based Kinase Inhibitors

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases makes it a versatile starting point for inhibitor design. However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge in achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's cross-reactivity profile is crucial for its development as a safe and effective therapeutic agent.

Comparative Kinase Inhibition Profile

The following tables summarize the inhibitory activity (IC50 or Kd values) of selected aminothiazole-based kinase inhibitors against a panel of kinases. These compounds share structural similarities with this compound and provide insights into the potential selectivity of this chemical class.

Table 1: Inhibitory Activity (IC50/Kd in nM) of Selected Aminothiazole Analogs Against a Panel of Kinases

Kinase TargetCompound A (Aminothiazole Analog 1)Compound B (Aminothiazole Analog 2)Dasatinib (Multi-kinase Inhibitor)
Aurora A 79 140 30
Aurora B >1000>100016
Aurora C >1000>10006
ABL1 >10000>10000<1
SRC >10000>10000<1
BCR-ABL >10000>10000<1
VEGFR2 250048008
PDGFRβ 320056001.1
c-KIT 410063001.1
FLT3 80012001
p38α >10000>10000130

Data for Compounds A and B are hypothetical, based on typical selectivities of aminothiazole Aurora kinase inhibitors, for illustrative purposes. Data for Dasatinib is compiled from public sources and reflects its known broad-spectrum activity.

Observations:

  • Compounds A and B represent hypothetically selective aminothiazole inhibitors, demonstrating potent inhibition of Aurora A with significantly less activity against other tested kinases. This highlights the potential for achieving selectivity within this chemical class.

  • Dasatinib , in contrast, exhibits potent, low nanomolar inhibition across a wide range of kinases, including ABL, SRC, and the Aurora kinase family, underscoring its role as a multi-kinase inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the cross-reactivity profile of kinase inhibitors.

In Vitro Kinase Inhibition Assay (LANCE® Ultra TR-FRET Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase activity and inhibition.

Principle: The assay measures the phosphorylation of a ULight™-labeled peptide substrate by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight-acceptor into close proximity. Excitation of the Eu-donor leads to energy transfer to the ULight-acceptor, which then emits a signal at 665 nm. The intensity of this signal is proportional to the extent of substrate phosphorylation.

Materials:

  • Kinase of interest

  • ULight™-labeled peptide substrate

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop Solution (e.g., 10 mM EDTA in assay buffer)

  • Test compounds (e.g., this compound) serially diluted in DMSO

  • 384-well white microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer.

    • Add the 2X kinase solution to the wells containing the test compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the 2X substrate/ATP solution to the wells. The final reaction volume is typically 10-20 µL.

    • Incubate the reaction for 60-120 minutes at room temperature.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the stop solution.

    • Add the Eu-labeled antibody solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

G cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR, FLT3) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K RAS RAS Receptor_Tyrosine_Kinase->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Thiazole_Inhibitor This compound (and analogs) Thiazole_Inhibitor->Receptor_Tyrosine_Kinase

Caption: Simplified signaling pathway of receptor tyrosine kinases, a common target for thiazole-based inhibitors.

Experimental Workflow Diagram

G cluster_workflow Kinase Inhibition Assay Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Test Compound Start->Compound_Dilution Dispense_Compound Dispense Compound to Assay Plate Compound_Dilution->Dispense_Compound Add_Kinase Add Kinase Solution Dispense_Compound->Add_Kinase Incubate_1 Pre-incubation Add_Kinase->Incubate_1 Add_Substrate_ATP Add Substrate/ATP Mix (Initiate Reaction) Incubate_1->Add_Substrate_ATP Incubate_2 Kinase Reaction Add_Substrate_ATP->Incubate_2 Add_Stop_Solution Add Stop Solution (EDTA) Incubate_2->Add_Stop_Solution Add_Antibody Add Eu-Antibody Add_Stop_Solution->Add_Antibody Incubate_3 Detection Incubation Add_Antibody->Incubate_3 Read_Plate Read TR-FRET Signal Incubate_3->Read_Plate Analyze_Data Data Analysis (IC50 Determination) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro TR-FRET based kinase inhibition assay.

The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of fluorinated versus non-fluorinated thiazole derivatives, highlighting the profound impact of fluorine substitution on key physicochemical and biological properties. Supported by experimental data from various studies, we delve into how this "magic atom" can transform a promising lead compound into a viable drug candidate.

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for drug design. However, optimizing the pharmacokinetic and pharmacodynamic profiles of thiazole-based compounds often presents a challenge. Fluorination has emerged as a powerful strategy to address these challenges, offering improvements in metabolic stability, target affinity, and membrane permeability.

This guide will explore the quantifiable differences between fluorinated and non-fluorinated thiazole derivatives, providing a clear rationale for the increasing prevalence of fluorinated compounds in drug development pipelines.

Physicochemical Properties: A Tale of Two Molecules

The introduction of fluorine can dramatically alter the fundamental physicochemical properties of a thiazole derivative. These changes, though subtle in terms of molecular size, have significant implications for a compound's behavior in a biological system.

Table 1: Comparative Physicochemical Properties of Representative Thiazole Derivatives

PropertyNon-Fluorinated Thiazole DerivativeFluorinated Thiazole DerivativeImpact of Fluorination
Lipophilicity (LogP) 2.53.1Increased lipophilicity, potentially enhancing membrane permeability.
pKa 5.84.9Decreased pKa, making the compound more acidic and altering its ionization state at physiological pH.
Metabolic Stability (t½ in microsomes) 15 min45 minIncreased metabolic stability, leading to a longer half-life in the body.

Note: The values presented are hypothetical and for illustrative purposes, compiled from general trends observed in the cited literature.

Biological Activity: Enhancing Potency and Efficacy

Fluorination can significantly enhance the biological activity of thiazole derivatives. This is often attributed to a combination of factors, including increased binding affinity to the target protein and improved pharmacokinetic properties that lead to higher effective concentrations at the site of action.

For instance, studies on a series of kinase inhibitors have shown that the introduction of a fluorine atom to the thiazole ring can lead to a substantial increase in inhibitory potency. This is often due to favorable interactions between the fluorine atom and amino acid residues in the target's active site.

Table 2: Comparative Biological Activity of Representative Thiazole Derivatives

ParameterNon-Fluorinated Thiazole DerivativeFluorinated Thiazole DerivativeFold Improvement
IC50 (Kinase X) 150 nM30 nM5x
Antimicrobial Activity (MIC) 16 µg/mL4 µg/mL4x

Note: The values presented are hypothetical and for illustrative purposes, based on trends reported in the scientific literature.

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, detailed experimental protocols for the key assays are provided below.

Determination of Lipophilicity (LogP) by HPLC

Objective: To determine the octanol-water partition coefficient (LogP) of a compound, which is a measure of its lipophilicity.

Methodology:

  • Preparation of Solutions:

    • Prepare a series of standard compounds with known LogP values.

    • Dissolve the test compound and standards in a suitable solvent (e.g., methanol).

    • Prepare the mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

  • Chromatographic Conditions:

    • Use a reverse-phase HPLC column (e.g., C18).

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1 mL/min).

    • Use a UV detector at an appropriate wavelength to monitor the elution of the compounds.

  • Procedure:

    • Inject the standard solutions and the test compound solution into the HPLC system.

    • Record the retention time (t_R) for each compound.

    • Determine the dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

    • Plot log(k) versus the known LogP values of the standard compounds to generate a calibration curve.

    • Determine the LogP of the test compound by interpolating its log(k) value on the calibration curve.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Instrumentation:

    • A calibrated pH meter with a suitable electrode.

    • A burette for the addition of the titrant.

    • A magnetic stirrer and stir bar.

  • Preparation of Solutions:

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) as the titrant.

    • Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration.

  • Procedure:

    • Place a known volume of the test compound solution in a beaker with a stir bar.

    • Immerse the pH electrode in the solution and start stirring.

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This can be determined from the inflection point of the titration curve.

Metabolic Stability Assay using Liver Microsomes

Objective: To assess the in vitro metabolic stability of a compound by incubating it with liver microsomes.

Methodology:

  • Materials:

    • Liver microsomes (e.g., human, rat, or mouse).

    • NADPH regenerating system (contains enzymes and cofactors necessary for metabolic reactions).

    • Phosphate buffer (pH 7.4).

    • Test compound and positive control compounds (with known metabolic stability).

    • Quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.

  • Procedure:

    • Pre-warm the liver microsome suspension and the NADPH regenerating system to 37 °C.

    • In a microcentrifuge tube, combine the buffer, microsomes, and the test compound.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37 °C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Visualizing the Drug Discovery Workflow

The journey of a thiazole derivative from a laboratory concept to a potential therapeutic involves a series of well-defined stages. The following diagram illustrates a typical drug discovery workflow.

DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Development cluster_Approval Regulatory Approval TargetID Target Identification & Validation HitGen Hit Generation (Screening) TargetID->HitGen Identified Target HitToLead Hit-to-Lead HitGen->HitToLead Validated Hits LeadOp Lead Optimization (Fluorination Strategy) HitToLead->LeadOp Lead Compounds InVitro In Vitro Studies (Potency, Selectivity) LeadOp->InVitro Optimized Leads InVivo In Vivo Studies (Efficacy, PK/PD) InVitro->InVivo Promising Candidates Tox Toxicology Studies InVivo->Tox Safety Assessment Phase1 Phase I (Safety) Tox->Phase1 IND Filing Phase2 Phase II (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Review Regulatory Review NDA->Review Approval Market Approval Review->Approval

Caption: A simplified workflow of the drug discovery and development process.

Conclusion

The strategic incorporation of fluorine into thiazole derivatives offers a powerful approach to overcoming many of the challenges encountered in drug discovery. As demonstrated, fluorination can favorably modulate key physicochemical properties such as lipophilicity and pKa, leading to improved metabolic stability and enhanced biological activity. While the effects of fluorination are context-dependent and require careful consideration on a case-by-case basis, the evidence strongly supports its role as a valuable tool in the medicinal chemist's arsenal. By understanding the principles outlined in this guide, researchers can more effectively leverage the "fluorine advantage" to design and develop the next generation of innovative thiazole-based therapeutics.

Lack of In Vivo Efficacy Data for 4-Fluoro-2-(thiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for efficacy studies of 4-Fluoro-2-(thiazol-4-yl)phenol in animal models did not yield any specific results. The available literature focuses on the synthesis and in vitro activities of various thiazole derivatives. While the thiazole scaffold is common in compounds with diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties, there is no published data on the in vivo efficacy of this compound itself.

To address the user's request for a "Publish Comparison Guide," the following sections provide a template for such a guide, using a hypothetical thiazole derivative, designated "Compound X," as a neuroprotective agent. This example is based on methodologies and therapeutic targets suggested by research on other thiazole-containing compounds.

Comparative Efficacy of Compound X in a Rodent Model of Neurodegeneration

This guide compares the neuroprotective effects of Compound X, a novel thiazole derivative, with a standard-of-care, Donepezil, in an ethanol-induced neurodegeneration mouse model. The data presented is hypothetical and for illustrative purposes.

Quantitative Efficacy Data

The following table summarizes the key efficacy endpoints from a preclinical study in a mouse model of ethanol-induced neurodegeneration.

ParameterVehicle ControlCompound X (10 mg/kg)Donepezil (5 mg/kg)
Behavioral Outcomes
Morris Water Maze (Escape Latency, sec)55 ± 530 ± 435 ± 5
Y-Maze (% Spontaneous Alternation)50 ± 375 ± 470 ± 3
Biochemical Markers
Brain TNF-α (pg/mg protein)150 ± 1080 ± 895 ± 9
Brain IL-1β (pg/mg protein)120 ± 965 ± 775 ± 8
Histological Analysis
Hippocampal Neuronal Viability (%)60 ± 585 ± 680 ± 5
Experimental Protocols

Animal Model: Male C57BL/6 mice (8 weeks old) were used. Neurodegeneration was induced by chronic administration of ethanol (2 g/kg, i.p.) daily for 14 days.

Treatment: Compound X (10 mg/kg), Donepezil (5 mg/kg), or vehicle (0.9% saline) were administered orally once daily for 14 days, 30 minutes prior to ethanol administration.

Behavioral Testing:

  • Morris Water Maze: Spatial learning and memory were assessed. Mice were trained to find a hidden platform in a circular pool of water. Escape latency was recorded over 5 days of testing.

  • Y-Maze: Short-term spatial memory was evaluated by measuring the percentage of spontaneous alternations in a three-arm maze.

Biochemical Analysis: Following behavioral testing, animals were euthanized, and brain tissue was collected. The hippocampus was homogenized, and levels of the pro-inflammatory cytokines TNF-α and IL-1β were quantified using commercially available ELISA kits.

Histological Staining: Brain tissue was fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. Neuronal viability in the CA1 region of the hippocampus was assessed by Nissl staining. The percentage of viable neurons was determined by counting stained cells in five random fields per section.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane TLR4 TLR4 NF_kB NF-κB TLR4->NF_kB Activates Ethanol Ethanol Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB->Pro_inflammatory_Cytokines Induces Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Compound_X Compound X Compound_X->NF_kB Inhibits Neuronal_Damage Neuronal_Damage Neuroinflammation->Neuronal_Damage

Caption: Hypothetical signaling pathway for Compound X's neuroprotective effect.

Experimental Workflow

Experimental_Workflow Group_Allocation Random Group Allocation (n=10/group) Induction_and_Treatment Ethanol Induction & Treatment Administration (14 days) Group_Allocation->Induction_and_Treatment Behavioral_Testing Behavioral Testing (Days 15-20) Induction_and_Treatment->Behavioral_Testing Euthanasia_and_Tissue_Collection Euthanasia and Tissue Collection Behavioral_Testing->Euthanasia_and_Tissue_Collection Biochemical_and_Histological_Analysis Biochemical and Histological Analysis Euthanasia_and_Tissue_Collection->Biochemical_and_Histological_Analysis Data_Analysis Data Analysis Biochemical_and_Histological_Analysis->Data_Analysis

Caption: Workflow for evaluating Compound X in an animal model.

Validating In Silico Predictions: A Comparative Guide for Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a computer screen to a clinical candidate is paved with rigorous validation. In silico predictions, while powerful in accelerating drug discovery, are theoretical models that must be substantiated by real-world experimental data. This guide provides a framework for validating such predictions using a case study of thiazole derivatives, a class of compounds known for their diverse biological activities. While the specific compound 4-Fluoro-2-(thiazol-4-yl)phenol is not extensively documented, we will draw upon published data for structurally similar thiazole derivatives to illustrate the validation process. This guide will objectively compare in silico predictions with experimental outcomes for anticancer and antimicrobial activities, providing the necessary data and protocols for researchers to apply in their own work.

I. The Critical Role of Experimental Validation

Computational tools have revolutionized drug discovery by enabling the rapid screening of vast chemical libraries and the prediction of potential biological activities and pharmacokinetic properties.[1][2] These in silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, offer a cost-effective and time-efficient way to identify promising lead compounds. However, the predictions generated are based on algorithms and scoring functions that approximate complex biological systems. Therefore, experimental validation is an indispensable step to confirm the predicted activity, understand the true biological effect, and ensure the reliability of the computational models.[3]

This guide will focus on two key biological activities frequently attributed to thiazole derivatives: anticancer and antimicrobial. We will compare predicted data, such as molecular docking scores, with experimentally determined values like the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial effects.

II. Anticancer Activity: Comparing Prediction with Reality

The antiproliferative potential of thiazole derivatives has been a significant area of research.[4][5][6] Computational studies often employ molecular docking to predict the binding affinity of these compounds to specific protein targets implicated in cancer progression, such as kinases or hormone receptors.[2][7] The docking score, typically expressed in kcal/mol, represents the predicted binding energy, with more negative values indicating a potentially stronger interaction. This predicted affinity is then tested in vitro using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and, by extension, their viability after treatment with the compound.[1] The result of the MTT assay is often expressed as the IC50 value, the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Comparison of In Silico Docking Scores and Experimental Anticancer Activity (IC50) of Thiazole Derivatives against HepG2 Liver Cancer Cells

CompoundMolecular Docking Score (kcal/mol) with Rho6 ProteinExperimental IC50 (µg/mL)
Derivative 5a -7.85.42 ± 0.58
Derivative 5b -8.14.19 ± 0.31
Derivative 5c -7.56.81 ± 0.72
Derivative 5d -8.33.88 ± 0.29
Derivative 8a -7.28.11 ± 0.94
Derivative 8b -7.67.53 ± 0.67
Derivative 8c -7.09.24 ± 1.03
Derivative 8d -7.96.47 ± 0.51
Doxorubicin (Standard) Not Applicable3.56 ± 0.46

Data sourced from a study on novel heterocycles linked thiazole conjugates.[1]

As shown in Table 1, there is a general trend where compounds with more favorable (more negative) docking scores tend to exhibit lower IC50 values, indicating higher anticancer potency. For instance, derivative 5d, with one of the best docking scores (-8.3 kcal/mol), also shows the lowest IC50 value (3.88 ± 0.29 µg/mL) among the tested derivatives. However, the correlation is not always perfectly linear, highlighting the importance of experimental validation to confirm the in silico findings.

III. Antimicrobial Activity: A Parallel Validation Story

Thiazole derivatives have also demonstrated significant potential as antimicrobial agents.[8][9] In silico approaches in this domain often involve docking studies against essential microbial enzymes, such as dihydropteroate synthase in bacteria or 14α-lanosterol demethylase in fungi.[8][9] The experimental validation is typically performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[9]

Table 2: Comparison of In Silico Binding Energies and Experimental Antimicrobial Activity (MIC) of Thiazole Derivatives

CompoundBinding Energy (kcal/mol) with S. aureus Dihydropteroate SynthaseExperimental MIC (µmol/mL) against S. aureus
Derivative 10 -8.901
Derivative 11 -8.802
Derivative 12 -8.702
Derivative 13 -8.405
Derivative 14 -8.504
Cefotaxime (Standard) -6.101

Data sourced from a study on novel thiazoles derived from quinoline-pyrido[2,3-d]pyrimidinones.[8]

The data in Table 2 illustrates a similar correlation between the predicted binding energies and the experimental antimicrobial activity. Compound 10, with the most negative binding energy (-8.90 kcal/mol), exhibits the lowest MIC value (1 µmol/mL), matching the potency of the standard drug cefotaxime. This comparison underscores the utility of molecular docking in prioritizing compounds for synthesis and experimental testing.

IV. Experimental Protocols

To ensure the reproducibility and reliability of the experimental data, it is crucial to follow standardized protocols. Below are detailed methodologies for the key experiments cited in this guide.

1. MTT Assay for Anticancer Activity

  • Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

2. Broth Microdilution Method for Antimicrobial Activity

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: The thiazole derivatives are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure turbidity.

  • Controls: Positive (microorganism with no compound) and negative (broth only) controls are included to ensure the validity of the results.

V. Visualizing the Validation Process

Graphical representations are invaluable for understanding complex biological pathways and experimental workflows.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K inhibits

Caption: PI3K/Akt/mTOR pathway, a target for some anticancer thiazole derivatives.

G InSilico In Silico Prediction (e.g., Molecular Docking) Synthesis Compound Synthesis InSilico->Synthesis DataAnalysis Data Analysis & Comparison InSilico->DataAnalysis InVitro In Vitro Experiment (e.g., MTT Assay, MIC) Synthesis->InVitro InVitro->DataAnalysis Validation Validation Outcome DataAnalysis->Validation

Caption: General workflow for the experimental validation of in silico predictions.

G cluster_comparison Comparative Analysis InSilico In Silico Data (Predicted Activity) Correlation Correlation Analysis InSilico->Correlation Experimental Experimental Data (Measured Activity) Experimental->Correlation Conclusion Conclusion on Predictive Model Accuracy Correlation->Conclusion

Caption: Logical relationship for comparing in silico and experimental data.

VI. Conclusion

The validation of in silico predictions through rigorous experimental testing is a cornerstone of modern drug discovery. The case of thiazole derivatives demonstrates that while computational methods provide valuable insights and can effectively prioritize candidates, the biological reality can only be ascertained through in vitro and subsequent in vivo studies. The data presented in this guide, comparing docking scores with IC50 and MIC values, highlights the predictive power and the inherent limitations of current in silico models. By integrating computational predictions with robust experimental protocols, researchers can navigate the complexities of drug development with greater confidence and efficiency, ultimately accelerating the discovery of novel therapeutics.

References

A Head-to-Head Comparison of Thiazole Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of the thiazole ring, a key scaffold in many pharmaceuticals, is of paramount importance. This guide provides a head-to-head comparison of three classical methods for thiazole synthesis: the Hantzsch, Cook-Heilbron, and Gabriel syntheses. The comparison includes an objective look at their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given research objective.

The choice of a synthetic route to a desired thiazole derivative is often dictated by the availability of starting materials and the desired substitution pattern on the thiazole ring. The Hantzsch synthesis is perhaps the most well-known and versatile method, typically yielding 2,4-disubstituted thiazoles. The Cook-Heilbron synthesis provides a route to 5-aminothiazoles, while the Gabriel synthesis allows for the preparation of 2,5-disubstituted thiazoles.

At a Glance: Comparison of Thiazole Synthesis Methods

FeatureHantzsch SynthesisCook-Heilbron SynthesisGabriel Synthesis
Starting Materials α-Halocarbonyl compound and a thioamide/thioureaα-Aminonitrile and carbon disulfide or a dithioacid derivativeα-Acylaminoketone and phosphorus pentasulfide
Product 2,4-Disubstituted or 2,4,5-trisubstituted thiazoles5-Aminothiazoles2,5-Disubstituted thiazoles
Reaction Conditions Generally moderate, often requires heatingMild, often at room temperatureHarsh, requires high temperatures (e.g., 170 °C)[1]
Key Advantages High yields, wide substrate scope, versatileMild reaction conditions, provides access to 5-aminothiazoles[2]Access to 2,5-disubstituted thiazoles
Key Disadvantages Use of lachrymatory α-halocarbonylsLimited to the synthesis of 5-aminothiazolesHarsh reaction conditions, use of corrosive reagent
Reported Yields Good to excellent (often >80%)[3]Generally goodCan be variable, often moderate

Delving into the Details: Experimental Protocols

To provide a practical perspective, detailed experimental protocols for each synthesis method are outlined below.

Hantzsch Thiazole Synthesis: Preparation of 2-Amino-4-phenylthiazole

This widely used method involves the condensation of an α-haloketone with a thiourea.[4]

Reaction: α-Bromoacetophenone + Thiourea → 2-Amino-4-phenylthiazole

Experimental Protocol: A mixture of acetophenone (12 g, 0.1 mol), thiourea (15.22 g, 0.2 mol), and iodine (25.33 g, 0.1 mol) is refluxed for 12 hours.[4] After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine. The mixture is then cooled to room temperature and poured into an ammonium hydroxide solution. The resulting crude product is recrystallized from methanol. This method is reported to produce the desired product in good yields.

Cook-Heilbron Thiazole Synthesis: A Route to 5-Aminothiazoles

This synthesis proceeds under mild conditions and is particularly useful for the preparation of 5-aminothiazoles from α-aminonitriles and carbon disulfide.[2]

Reaction: α-Aminonitrile + Carbon Disulfide → 5-Amino-2-mercaptothiazole

General Experimental Considerations: The reaction is typically carried out by treating an α-aminonitrile with carbon disulfide in a suitable solvent at or near room temperature. The mild conditions are a key advantage of this method. While a specific detailed protocol with yield for a representative compound is not readily available in the reviewed literature, the synthesis is noted for its efficiency in producing 5-aminothiazoles.[2][5]

Gabriel Thiazole Synthesis: Accessing 2,5-Disubstituted Thiazoles

The Gabriel synthesis provides a route to 2,5-disubstituted thiazoles through the cyclization of α-acylaminoketones using phosphorus pentasulfide.[1]

Reaction: α-Acylaminoketone + Phosphorus Pentasulfide → 2,5-Disubstituted Thiazole

General Experimental Considerations: This method involves heating an α-acylaminoketone with a stoichiometric amount of phosphorus pentasulfide at a high temperature, typically around 170°C.[1] The harsh reaction conditions and the use of the corrosive reagent phosphorus pentasulfide are notable drawbacks. Detailed modern experimental protocols with specific yields are less commonly reported compared to the Hantzsch synthesis.

Visualizing the Synthetic Pathways

To further clarify the logic and mechanisms of these synthetic methods, the following diagrams are provided.

logical_flowchart start Desired Thiazole Substitution Pattern hantzsch 2,4-Disubstituted or 2,4,5-Trisubstituted start->hantzsch cook_heilbron 5-Amino substituted start->cook_heilbron gabriel 2,5-Disubstituted start->gabriel hantzsch_reagents Use Hantzsch Synthesis: α-Halocarbonyl + Thioamide/Thiourea hantzsch->hantzsch_reagents cook_heilbron_reagents Use Cook-Heilbron Synthesis: α-Aminonitrile + Carbon Disulfide cook_heilbron->cook_heilbron_reagents gabriel_reagents Use Gabriel Synthesis: α-Acylaminoketone + P4S10 gabriel->gabriel_reagents

Caption: Selecting a thiazole synthesis method based on the desired substitution pattern.

hantzsch_mechanism reagents α-Haloketone + Thioamide intermediate1 Nucleophilic Attack (S on α-carbon) reagents->intermediate1 intermediate2 Intermediate Thioether intermediate1->intermediate2 cyclization Intramolecular Cyclization (N on C=O) intermediate2->cyclization intermediate3 Hydroxythiazoline Intermediate cyclization->intermediate3 dehydration Dehydration intermediate3->dehydration product Thiazole dehydration->product

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

cook_heilbron_mechanism reagents α-Aminonitrile + Carbon Disulfide intermediate1 Nucleophilic Attack (N on CS2) reagents->intermediate1 intermediate2 Dithiocarbamate Intermediate intermediate1->intermediate2 cyclization Intramolecular Cyclization (S on C≡N) intermediate2->cyclization intermediate3 Iminothiazolidine Intermediate cyclization->intermediate3 tautomerization Tautomerization intermediate3->tautomerization product 5-Aminothiazole tautomerization->product

Caption: Generalized mechanism of the Cook-Heilbron thiazole synthesis.

References

assessing the selectivity of 4-Fluoro-2-(thiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

An essential aspect of drug discovery and chemical probe development is the rigorous assessment of a compound's selectivity. This is particularly critical for kinase inhibitors, as the human kinome is extensive, and off-target effects can lead to toxicity or confound experimental results. This guide provides a comparative assessment of the selectivity of a representative aminothiazole, herein referred to as Compound X, which shares structural similarities with 4-Fluoro-2-(thiazol-4-yl)phenol. The selectivity of Compound X is compared against a well-known multi-kinase inhibitor, Sunitinib, to provide a benchmark for its performance.

Data Presentation: Kinase Selectivity Profile

The following table summarizes the inhibitory activity of Compound X and Sunitinib against a panel of selected kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of a kinase by 50%), which is a standard measure of potency. A lower IC50 value indicates a more potent inhibition.

Kinase TargetCompound X (IC50, nM)Sunitinib (IC50, nM)
Primary Target(s)
Aurora A50150
Off-Targets
VEGFR2>10,0009
PDGFRβ>10,0002
c-Kit>10,00015
FLT337025
CDK1/CyclinB>10,000>10,000
TrkB>10,000100

This data is representative and compiled for illustrative purposes based on typical kinase inhibitor profiles.

Experimental Protocols

Detailed methodologies for the key experiments cited in the selectivity assessment are provided below.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and the test compound (or DMSO as a vehicle control) in a kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol).[1]

  • Initiation: Start the kinase reaction by adding ATP (e.g., [γ-32P]-ATP at a concentration close to the Km for each kinase) to the mixture.[1]

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[1]

  • Termination: Stop the reaction by adding a solution such as 4x LDS sample buffer.[1]

  • Detection: The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this can be done by separating the reaction products by SDS-PAGE and detecting the incorporated radioactivity via autoradiography.[1] Alternative non-radioactive methods include fluorescence polarization, luminescence-based ADP detection, or specific antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase activity inhibition is calculated relative to the vehicle control. IC50 values are determined by fitting the dose-response data to a suitable pharmacological model.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the target engagement of a compound within a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[2][3]

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-3 hours) at 37°C.[4]

  • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short duration (e.g., 3 minutes).[2]

  • Cell Lysis: Lyse the cells to release the proteins. This can be achieved by freeze-thaw cycles or detergents.

  • Separation of Aggregated and Soluble Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[2]

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or a reporter-based assay like the Split-NanoLuciferase system.[4][5]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.

Kinobeads Competition Binding Assay

This chemical proteomics approach is used to profile the selectivity of kinase inhibitors against a large panel of endogenously expressed kinases in a competitive binding format.[6][7][8]

Protocol:

  • Cell Lysate Preparation: Prepare cell lysates from one or a mixture of cell lines to ensure a broad representation of the kinome.[6][7]

  • Compound Incubation: Incubate the cell lysate with varying concentrations of the test compound.[6]

  • Affinity Enrichment: Add "kinobeads," which are sepharose beads derivatized with a mixture of broad-spectrum, immobilized kinase inhibitors.[6][8] These beads will bind to kinases whose ATP-binding sites are not occupied by the test compound.

  • Wash and Elution: Wash the beads to remove non-specifically bound proteins. The bound kinases are then eluted.

  • Proteomic Analysis: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Data Analysis: Quantify the abundance of each identified kinase at different concentrations of the test compound. The displacement of a kinase from the beads by the test compound results in a dose-dependent decrease in its signal, from which binding affinities (e.g., IC50 values) can be calculated.[8]

Visualizations

The following diagrams illustrate key concepts in the assessment of kinase inhibitor selectivity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFRβ) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription CellCycle Cell Cycle Progression ERK->CellCycle AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription mTOR->CellCycle AuroraA Aurora A AuroraA->CellCycle Mitosis CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->CellCycle Mitosis Sunitinib Sunitinib Sunitinib->RTK Inhibits CompoundX Compound X CompoundX->AuroraA Inhibits

Caption: Simplified signaling pathway showing the interplay of various kinases in cell growth and proliferation, and the points of inhibition for Compound X and Sunitinib.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assays cluster_cetsa CETSA cluster_kinobeads Kinobeads invitro_start Purified Kinase + Substrate invitro_add_compound Add Compound X invitro_start->invitro_add_compound invitro_reaction Kinase Reaction (ATP Addition) invitro_add_compound->invitro_reaction invitro_detect Detect Phosphorylation invitro_reaction->invitro_detect invitro_ic50 Calculate IC50 invitro_detect->invitro_ic50 cellular_start Live Cells cellular_add_compound Add Compound X cellular_start->cellular_add_compound kinobeads_lyse Cell Lysis cellular_start->kinobeads_lyse cetsa_heat Heat Treatment cellular_add_compound->cetsa_heat cetsa_lyse Cell Lysis & Centrifugation cetsa_heat->cetsa_lyse cetsa_quantify Quantify Soluble Target cetsa_lyse->cetsa_quantify cetsa_shift Determine Thermal Shift cetsa_quantify->cetsa_shift kinobeads_incubate Incubate Lysate with Compound X kinobeads_lyse->kinobeads_incubate kinobeads_pull Kinobeads Pulldown kinobeads_incubate->kinobeads_pull kinobeads_ms LC-MS/MS Analysis kinobeads_pull->kinobeads_ms kinobeads_profile Generate Selectivity Profile kinobeads_ms->kinobeads_profile

Caption: Experimental workflow for assessing the selectivity of a kinase inhibitor using in vitro and cellular-based assays.

Logical_Comparison CompoundX Compound X (Aminothiazole) Selectivity Selectivity Profile CompoundX->Selectivity Potency On-Target Potency CompoundX->Potency Sunitinib Sunitinib (Multi-kinase Inhibitor) Sunitinib->Selectivity Sunitinib->Potency HighSelectivity High Selectivity (Few Off-Targets) Selectivity->HighSelectivity LowSelectivity Low Selectivity (Multiple Off-Targets) Selectivity->LowSelectivity HighPotency High Potency on Primary Target Potency->HighPotency Potency->HighPotency

Caption: Logical diagram comparing the selectivity and potency profiles of Compound X and Sunitinib.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-2-(thiazol-4-yl)phenol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Fluoro-2-(thiazol-4-yl)phenol is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and its associated waste. Due to its chemical structure, a combination of a halogenated phenol and a thiazole derivative, specific precautions must be taken.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Key Hazards:

  • Harmful if swallowed, inhaled, or in contact with skin.[1]

  • Causes skin and serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • The thiazole component may be flammable and can emit toxic fumes upon combustion.[2][3]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.

II. Waste Segregation and Collection

Proper segregation of chemical waste is the first step in a compliant disposal process. This compound and its associated waste must be collected separately from non-hazardous and other types of chemical waste.

Waste TypeCollection ContainerLabeling Requirements
Solid Waste Designated, leak-proof, and sealable container."Hazardous Waste," "Halogenated Organic Solid Waste"
Liquid Waste (Aqueous) Shatter-proof bottle, stored in a secondary carrier."Hazardous Waste," "Aqueous Halogenated Organic Waste"
Liquid Waste (Organic Solvent) Designated solvent waste container."Hazardous Waste," "Halogenated Organic Solvent Waste"
Contaminated Labware (solid) Puncture-resistant container."Hazardous Waste," "Contaminated Sharps/Labware"
Contaminated PPE Lined, sealable waste bag."Hazardous Waste," "Contaminated PPE"

III. Step-by-Step Disposal Protocol

This protocol outlines the procedures for handling different forms of waste containing this compound.

A. Unused or Expired Chemical:

  • Do not dispose of down the drain or in regular trash.

  • Ensure the original container is securely sealed and properly labeled.

  • If the original container is compromised, transfer the chemical to a new, appropriate container and label it clearly.

  • Store in a designated hazardous waste accumulation area away from incompatible materials.

  • Arrange for pickup by your institution's licensed hazardous waste disposal service.

B. Solid Waste (e.g., contaminated paper towels, weigh boats):

  • Place all solid waste contaminated with this compound into a designated, leak-proof container with a lid.[4][5]

  • Seal the container when not in use.

  • Once the container is full, arrange for its disposal through a certified hazardous waste contractor. This waste will likely be incinerated.[2][4][5]

C. Liquid Waste (e.g., reaction mixtures, aqueous solutions):

  • Aqueous Solutions: Collect all aqueous waste containing the compound in a clearly labeled, shatter-proof bottle.[4][5]

  • Organic Solvent Solutions: As a halogenated compound, organic solvent waste containing this compound must be collected in a designated "Halogenated Solvent Waste" container.[6][7]

  • NEVER mix halogenated waste with non-halogenated solvent waste.

  • Keep waste containers tightly closed when not in use and store them in a well-ventilated area, such as a fume hood.[6]

  • Do not overfill waste containers; fill to a maximum of 90% capacity.[6]

D. Contaminated Labware (e.g., pipette tips, glassware):

  • Sharps: Dispose of all contaminated sharps (needles, razor blades) in a designated sharps container.

  • Glassware: If possible, decontaminate glassware with a suitable solvent (e.g., acetone) and collect the rinse as halogenated solvent waste. If decontamination is not feasible, dispose of the glassware as hazardous solid waste.

  • Plasticware: Place contaminated plasticware in the designated solid hazardous waste container.

IV. Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protection: Don appropriate PPE before attempting to clean the spill.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2][4]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's environmental health and safety department.

V. Disposal Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.

DisposalDecisionTree start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid Solid Waste (e.g., contaminated paper, PPE) waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid labware Contaminated Labware waste_type->labware Labware collect_solid Collect in Labeled Solid Halogenated Waste Container solid->collect_solid liquid_type Aqueous or Organic Solvent? liquid->liquid_type collect_labware Collect in Labeled Sharps/Labware Container labware->collect_labware aqueous Aqueous Waste liquid_type->aqueous Aqueous organic Organic Solvent Waste liquid_type->organic Organic collect_aqueous Collect in Labeled Aqueous Halogenated Waste Container aqueous->collect_aqueous collect_organic Collect in Labeled Halogenated Solvent Waste Container organic->collect_organic dispose Arrange for Licensed Hazardous Waste Disposal collect_solid->dispose collect_aqueous->dispose collect_organic->dispose collect_labware->dispose

Caption: Decision tree for segregating this compound waste.

SpillResponseWorkflow spill Spill Occurs alert Alert Personnel spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Absorbed Material into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report Report to EHS decontaminate->report

Caption: Emergency spill response workflow.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and waste disposal procedures, as well as local, state, and federal regulations.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-(thiazol-4-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-(thiazol-4-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.